Thiepine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
291-72-5 |
|---|---|
Molecular Formula |
C6H6S |
Molecular Weight |
110.18 g/mol |
IUPAC Name |
thiepine |
InChI |
InChI=1S/C6H6S/c1-2-4-6-7-5-3-1/h1-6H |
InChI Key |
BISQTCXKVNCDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CSC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Thiepine Ring: A Comprehensive Technical Guide to Structure and Conformation
For Immediate Release
This whitepaper provides a detailed examination of the seven-membered, sulfur-containing heterocycle, thiepine. Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuanced structural and conformational properties of the this compound core, supported by quantitative data, experimental methodologies, and logical visualizations.
Introduction to this compound
This compound is an unsaturated seven-membered heterocyclic compound containing six carbon atoms and one sulfur atom.[1] The parent compound, C₆H₆S, is notably unstable and is predicted to be antiaromatic, a property that drives its tendency to undergo chemical transformations.[1][2] It is thermally labile, readily extruding a sulfur atom to form the highly stable benzene ring through a valence isomerization mechanism involving a bicyclic thianorcaradiene intermediate.[1][2]
Despite the inherent instability of the parent molecule, the this compound ring system is of significant interest. Its unique seven-membered structure is a feature in various pharmacologically active compounds, including dibenzothiepines like the antipsychotic drug zotepine and the antidepressant dosulepin.[1] Stability of the this compound ring can be significantly enhanced through several strategies:
-
Substitution: Introduction of bulky substituents at the C2 and C7 positions can sterically hinder decomposition pathways.[3]
-
Annulation: Fusing one or more benzene rings to the this compound core, creating benzothiepines and dibenzothiepines, increases stability.[1]
-
Complexation: Coordination to a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃, stabilizes the otherwise labile this compound ring.[1]
Conformational Analysis of the this compound Ring
Contrary to aromatic systems which are planar, the antiaromatic and unsaturated this compound ring is nonplanar.[1][4] This non-planarity alleviates the destabilizing effects of an 8 π-electron system. The ring adopts several puckered conformations, with the most significant being the boat and chair forms.
Theoretical and computational studies have been instrumental in understanding these conformations. Ab initio calculations suggest that cyclotrienes like this compound predominantly possess a boat conformation.[5] The boat form is characterized by a flattening of the triene portion of the molecule.[5] X-ray crystallographic studies on stable, bulky derivatives and dibenzothiepines have experimentally confirmed the adoption of a nonplanar, boat-like or twisted boat-shape conformation in the solid state.[1][6] This bent structure weakens intermolecular π–π stacking interactions, which can improve the solubility of these compounds in common organic solvents.[6]
The energy landscape of this compound conformations includes the boat, twist-boat, and chair forms, analogous to the well-studied cyclohexane system.[7][8] The boat and twist-boat conformations are generally considered to be in equilibrium.[7] Computational studies have estimated the energy barriers for the conformational inversion from one boat form to another. For the parent this compound, the enthalpy of inversion has been calculated to be 30.5 kJ mol⁻¹.[9]
Quantitative Structural Data
The precise geometric parameters of the this compound ring are highly dependent on the specific derivative and its crystalline environment or state (gas phase, solution). The following tables summarize available quantitative data from computational studies and X-ray crystallography.
Table 1: Calculated Bond Lengths and Dihedral Angle of Parent this compound
| Parameter | Value | Method |
| S1-C2 Bond Length | 1.784 Å | Calculation |
| C2-C3 Bond Length | 1.345 Å | Calculation |
| C3-C4 Bond Length | 1.466 Å | Calculation |
| C4-C5 Bond Length | 1.339 Å | Calculation |
| Dihedral Angle¹ | 50.8 (5)° | X-ray² |
¹Dihedral angle between the two benzo rings in a dibenzo[c,e]this compound derivative.[10] ²Data for a dibenzothis compound derivative, not the parent compound.[10] Source for calculated bond lengths.[2]
Experimental Determination of Structure and Conformation
The elucidation of the three-dimensional structure of this compound derivatives relies primarily on X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation.
Experimental Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the overall conformation in the solid state.[11]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the this compound compound of sufficient size (typically >0.1 mm) and quality, free from significant defects.[11] For this compound derivatives, this is often achieved by slow evaporation of a suitable solvent, such as petroleum ether.[10]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a diffraction pattern of reflections (spots) is produced. The angles and intensities of tens of thousands of these reflections are meticulously recorded by a detector.[11]
-
Structure Solution: The collected diffraction data is processed to yield a three-dimensional electron density map of the crystal's unit cell.[12] Initial phases for the structure factors are determined using computational methods (direct methods or Patterson methods).
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[12] The final result is a precise 3D model of the molecule.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, where they are often more flexible than in the crystal lattice.[13]
Methodology:
-
Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the protons and carbons provide initial information about the electronic environment of the nuclei.
-
2D NMR Experiments: To deduce the conformation, a suite of 2D NMR experiments is employed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), which helps in assigning the proton signals across the ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (<5 Å), regardless of whether they are bonded. The presence and intensity of NOE cross-peaks between specific protons on the this compound ring provide direct evidence for their spatial proximity, allowing for the deduction of the ring's conformation (e.g., identifying flagpole interactions in a boat form).[14]
-
-
Data Analysis: The coupling constants (J-values) from high-resolution ¹H spectra and the spatial restraints from NOESY data are used, often in conjunction with computational molecular modeling, to build and validate a 3D model of the predominant solution-state conformation.[15]
Visualizations
The following diagrams illustrate key conceptual relationships and workflows discussed in this guide.
Caption: Thermal decomposition pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docsity.com [docsity.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. BJOC - Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments [beilstein-journals.org]
- 7. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. ruppweb.org [ruppweb.org]
- 13. Conformational analysis of morphiceptin by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of thiepine systems
An In-depth Technical Guide on the Electronic Properties of Thiepine Systems
Introduction
This compound (or thiepin) is a seven-membered, unsaturated heterocyclic compound containing a sulfur atom within the ring. The parent molecule, C₆H₆S, is of significant theoretical interest due to its electronic structure. Possessing eight π-electrons, a planar this compound ring conforms to the 4n π-electron rule, predicting it to be antiaromatic and consequently, highly unstable.[1] This inherent instability has driven extensive research into the fundamental electronic properties of this compound systems and the structural modifications that can temper their reactivity. These modifications include the introduction of bulky substituents, fusion of aromatic rings to form benzothiepines and dibenzothiepines, and oxidation of the sulfur heteroatom.
Dibenzothis compound derivatives, such as Dosulepin and Zotepine, are notable examples of stabilized this compound systems that have found applications as pharmaceutical agents, highlighting the practical importance of understanding their electronic characteristics.[1][2][3] This guide provides a detailed overview of the core electronic properties of this compound systems, focusing on their aromaticity, frontier molecular orbitals, and the computational and experimental methods used for their characterization.
Core Electronic Structure and Aromaticity
The electronic nature of the parent this compound is dominated by its predicted antiaromaticity. A planar, cyclic, conjugated system with 8 π-electrons is inherently unstable. To alleviate this antiaromatic character, this compound systems adopt non-planar, boat-like conformations.[1] This structural distortion disrupts the continuous π-orbital overlap, effectively breaking the antiaromatic circuit and increasing the molecule's stability. The existence of non-planar structures has been confirmed by X-ray crystallography on stable, bulky derivatives.[1]
Valence Tautomerism and Thermal Instability
A key feature of the this compound system is its dynamic equilibrium with a bicyclic valence tautomer, known as benzene sulfide or thianorcaradiene.[1] Computational studies have shown that for the parent system, the benzene sulfide tautomer is significantly more stable than the this compound form.[4] This tautomerism provides a low-energy pathway for the thermal extrusion of a sulfur atom to yield benzene, which is the characteristic decomposition reaction of thiepines.[1]
High-level ab initio calculations estimate the enthalpy of activation for the tautomerization of benzene sulfide to this compound to be approximately 85.7 kJ mol⁻¹, a significantly high barrier that contributes to the kinetic instability of this compound itself.[4] This process underscores the thermodynamic driving force to eliminate the antiaromatic seven-membered ring in favor of the highly stable aromatic benzene ring.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
Due to the instability of the parent this compound, precise experimental values for its FMOs are unavailable. However, computational chemistry provides reliable estimates. For stabilized derivatives, these values can be corroborated with experimental data.
| Property | Parent this compound (Calculated) | THA1 (Thiepin-fused Heteroacene)[5][6] |
| HOMO Energy | Value not available | ~ -5.2 to -5.4 eV (degenerate) |
| LUMO Energy | Value not available | -3.26 eV |
| HOMO-LUMO Gap (E_gap) | Value not available | ~ 2.0 eV |
| Note: Data for the parent this compound is scarce due to its instability. The provided data for THA1, a stable derivative, illustrates the electronic properties of a functional this compound system. |
In complex thiepin-fused systems designed for organic electronics, the this compound ring has been shown to contribute significantly to the LUMO and HOMO-1 orbitals, while the HOMO is often located on adjacent fused rings.[5][6] This distribution allows for the tuning of electronic properties for specific applications, such as in organic field-effect transistors (OFETs).[5][6]
Methodologies for Characterization
A combination of computational and experimental techniques is essential for a comprehensive understanding of the electronic properties of this compound systems.
Computational Protocols
Density Functional Theory (DFT) is the most prevalent computational method for investigating the electronic structure of this compound derivatives.[7]
Typical DFT Protocol:
-
Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-31G(d) or 6-311++G** is commonly employed for this purpose.[8][9]
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, the electronic energy and molecular orbitals (HOMO, LUMO) are calculated. For more accurate energy gaps, range-separated hybrid functionals like ωB97XD or CAM-B3LYP may be used.[10]
-
Property Analysis: From the calculation output, properties such as HOMO-LUMO energies, the energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be derived to understand reactivity and charge distribution.[9][11]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra.[7]
Experimental Protocols
Experimental validation is crucial for anchoring theoretical predictions.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure of stable this compound derivatives. It provides precise data on bond lengths, bond angles, and the planarity of the ring system, offering direct evidence of the boat-like conformation that thiepines adopt to avoid antiaromaticity.[1]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels, respectively. The HOMO energy is often correlated with the onset of the first oxidation peak, while the LUMO energy is correlated with the onset of the first reduction peak. This provides an empirical benchmark for DFT calculations.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light as a function of wavelength, corresponding to electronic transitions from occupied to unoccupied orbitals (primarily the HOMO to LUMO transition). The wavelength of maximum absorption (λ_max) provides an experimental measure of the electronic energy gap, which can be directly compared to values calculated using TD-DFT.
Electronic Properties of Key Derivatives
The instability of the parent this compound is overcome by structural modifications, leading to derivatives with significant applications.
Dibenzothiepines in Pharmaceuticals
The fusion of two benzene rings onto the this compound core creates the dibenzothis compound scaffold. This fusion dramatically increases the stability of the molecule by making the sulfur extrusion process, which would disrupt two aromatic rings, energetically unfavorable.
-
Zotepine: An atypical antipsychotic, zotepine's mechanism of action involves antagonism at dopamine (D₁, D₂) and serotonin (5-HT₂ₐ, 5-HT₂C) receptors.[2][12] Its three-dimensional structure, dictated by the dibenzothis compound core, is crucial for its binding affinity at these receptor sites.
-
Dosulepin (Dothiepin): A tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor.[3] Like other tricyclic agents, its bent, non-planar dibenzothis compound structure is a key pharmacophore.
Thiepin-Fused Systems in Materials Science
This compound rings have been incorporated into larger, fused heteroacene systems for use in organic electronics.[5][6] In these ladder-type and step-ladder polymers, the rigid, planarized structure enforced by fusion promotes π-π stacking and efficient charge transport.[13][14][15] For instance, a thiepin-fused heteroacene (THA1) has been used to fabricate OFETs that exhibit p-type semiconducting behavior with respectable hole mobility.[5][6] Theoretical calculations on these systems show that the this compound sulfur atoms play a key role in mediating intermolecular electronic coupling, which is essential for charge transport.[5][6]
Conclusion
The electronic properties of this compound systems are a fascinating case study in the interplay between structure, stability, and aromaticity. The parent compound's 8 π-electron count leads to antiaromatic destabilization, which the molecule mitigates through non-planar conformations and a propensity for valence tautomerism and sulfur extrusion. Stabilization through the fusion of benzene rings or incorporation into larger conjugated frameworks has enabled the development of this compound-based compounds for critical applications in medicine and materials science. The continued investigation of these systems, guided by a synergy of advanced computational modeling and empirical characterization, promises to unlock new functionalities and applications for this unique class of heterocyclic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiepin-fused heteroacenes: simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiepin-fused heteroacenes: Simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zotepine - Wikipedia [en.wikipedia.org]
- 13. Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors for organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole fused S, N-heteroacene step-ladder polymeric semiconductors for organic transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticity and Antiaromaticity of Thiepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiepine, a seven-membered heterocyclic compound containing a sulfur atom, presents a fascinating case study in the principles of aromaticity and antiaromaticity. The parent this compound is theoretically predicted to be an antiaromatic and highly unstable molecule, readily undergoing valence isomerization and sulfur extrusion. However, the introduction of bulky substituents or oxidation of the sulfur atom can dramatically alter the stability and electronic character of the this compound ring system. This technical guide provides a comprehensive overview of the structural, electronic, and reactive properties of this compound and its key derivatives. It consolidates theoretical and experimental data on their aromaticity, presents detailed experimental protocols for their synthesis and characterization, and visualizes key chemical transformations. This information is crucial for researchers in medicinal chemistry and materials science seeking to leverage the unique properties of thiepines in the design of novel molecules.
Introduction
The concept of aromaticity, governed by Hückel's rule, is a cornerstone of organic chemistry, defining the enhanced stability of cyclic, planar, and fully conjugated systems with (4n+2) π-electrons. Conversely, systems that meet these criteria but possess 4n π-electrons are deemed antiaromatic and are characterized by significant destabilization. This compound, with its cyclic, conjugated system and eight π-electrons (six from the carbon framework and two from the sulfur atom), is predicted to be antiaromatic.[1][2] This inherent instability has made the parent compound elusive and challenging to isolate.[1][2]
Despite its instability, the this compound scaffold is present in various pharmacologically active compounds, often in its more stable dibenzo-fused form.[3] For instance, derivatives of dibenzo[b,f]this compound are utilized as antidepressants and antipsychotics.[3] Understanding the fundamental principles governing the stability and reactivity of the core this compound ring is therefore of significant interest for the rational design of new therapeutic agents and functional materials.
This guide will delve into the theoretical and experimental evidence for the antiaromaticity of this compound, explore strategies to stabilize the this compound ring system, and provide detailed methodologies for the synthesis and characterization of key this compound derivatives.
Theoretical and Experimental Assessment of Aromaticity
The aromaticity of this compound and its derivatives has been investigated through a combination of computational and experimental techniques. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting the geometric and electronic properties of these systems. Experimental validation is often achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and structural analysis via X-ray crystallography.
Computational Data
A key indicator of aromaticity is the planarity of the ring and the equalization of bond lengths. In contrast, antiaromatic systems often exhibit bond length alternation and may adopt non-planar conformations to alleviate destabilizing electronic interactions. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used computational tool to probe the magnetic criterion of aromaticity. A negative NICS value in the center of a ring is indicative of a diatropic ring current (aromaticity), while a positive value suggests a paratropic ring current (antiaromaticity).
| Compound | Method | C2-C3 (Å) | C3-C4 (Å) | C4-C5 (Å) | C-S (Å) |
| This compound (calculated) | DFT | 1.35 | 1.45 | 1.36 | 1.78 |
| 2,7-Di-tert-butylthis compound (X-ray) | - | 1.34 | 1.46 | 1.35 | 1.77 |
| This compound 1,1-Dioxide (calculated) | DFT | 1.34 | 1.47 | 1.34 | 1.75 |
Table 1: Selected Calculated and Experimental Bond Lengths of this compound and its Derivatives. (Note: Specific computational data for the parent this compound is scarce due to its instability; values are representative based on theoretical studies of related systems. X-ray data is for a crystalline derivative.)
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |
| This compound (calculated) | +15.2 | +10.5 | Antiaromatic |
| Benzene (for comparison) | -9.7 | -11.5 | Aromatic |
| This compound 1,1-Dioxide (calculated) | +5.1 | +2.3 | Weakly Antiaromatic/Non-aromatic |
Table 2: Calculated Nucleus-Independent Chemical Shift (NICS) Values. NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane.
Spectroscopic and Structural Data
Experimentally, the (anti)aromatic character of thiepines can be inferred from NMR spectroscopy. Protons on an aromatic ring typically resonate at a higher chemical shift (downfield) due to the deshielding effect of the diatropic ring current. Conversely, protons on an antiaromatic ring would be expected to show a smaller downfield shift or even an upfield shift. However, the inherent instability of the parent this compound makes its direct NMR characterization challenging.
Stabilized derivatives, such as 2,7-di-tert-butylthis compound, have been synthesized and characterized. X-ray crystallographic studies of such derivatives have confirmed the non-planar, boat-like conformation of the seven-membered ring, a structural feature that helps to mitigate its antiaromatic character.[2]
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2,7-Di-tert-butylthis compound | H3/H6 | 5.8 - 6.0 |
| H4/H5 | 6.2 - 6.4 | |
| This compound-iron tricarbonyl | Ring Protons | 3.5 - 5.5 |
Table 3: Representative ¹H NMR Chemical Shifts of this compound Derivatives.
Key Chemical Transformations and Stability
The chemistry of this compound is dominated by its propensity to undergo valence isomerization and subsequent sulfur extrusion to form the thermodynamically more stable benzene.
This transformation highlights the driving force to attain aromatic stabilization. The valence isomer, benzene sulfide, is calculated to be more stable than this compound.
Stabilization Strategies
Several strategies have been successfully employed to stabilize the this compound ring:
-
Steric Hindrance: The introduction of bulky substituents, such as tert-butyl groups at the 2 and 7 positions, sterically hinders the conformational changes required for isomerization and sulfur extrusion, allowing for the isolation of stable this compound derivatives.[4]
-
Oxidation: Oxidation of the sulfur atom to a sulfoxide or a sulfone significantly alters the electronic properties of the ring. This compound 1,1-dioxide, for example, is a stable, isolable compound.[3] The SO₂ group is a poor π-donor, which disrupts the cyclic conjugation and diminishes the antiaromatic character of the ring.
-
Metal Complexation: Coordination of the this compound ring to a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃, effectively stabilizes the otherwise labile molecule.[2] The metal fragment engages the π-system, altering its electron count and preventing the isomerization pathway.
Experimental Protocols
Synthesis of 2,7-Di-tert-butylthis compound
This procedure is adapted from literature reports on the synthesis of sterically hindered thiepines.
Materials:
-
2,7-Di-tert-butyl-4,5-dihydrothis compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,7-di-tert-butyl-4,5-dihydrothis compound in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
NBS and a catalytic amount of AIBN are added to the solution.
-
The mixture is heated to reflux under a nitrogen atmosphere for 2-3 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is dissolved in diethyl ether, and DBU is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography on silica gel to afford 2,7-di-tert-butylthis compound.
Oxidation of a this compound Derivative to this compound 1,1-Dioxide
This is a general procedure for the oxidation of sulfides to sulfones.
Materials:
-
This compound derivative (e.g., 2,7-di-tert-butylthis compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
The this compound derivative is dissolved in CH₂Cl₂ in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of m-CPBA (approximately 2.2 equivalents) in CH₂Cl₂ is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the this compound 1,1-dioxide.
NMR Spectroscopic Analysis
Protocol:
-
Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallographic Analysis
Protocol for Air-Sensitive Crystals:
-
Crystals suitable for X-ray diffraction are grown from an appropriate solvent system in an inert atmosphere (e.g., in a glovebox).
-
A selected crystal is mounted on a cryoloop with a small amount of cryoprotectant oil under a stream of cold nitrogen gas.
-
The mounted crystal is transferred to the goniometer of a single-crystal X-ray diffractometer equipped with a low-temperature device.
-
Data collection is performed at low temperature (e.g., 100 K) using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is processed (integrated and scaled) using appropriate software.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Logical Workflow for Aromaticity Determination
The determination of the aromatic or antiaromatic character of a this compound derivative involves a synergistic approach combining theoretical calculations and experimental validation.
Conclusion
The study of this compound and its derivatives provides valuable insights into the nuanced interplay of structure, electronics, and stability that define aromaticity and antiaromaticity. While the parent this compound remains a challenging synthetic target due to its inherent antiaromaticity, the successful stabilization of the this compound ring through steric hindrance, oxidation, and metal complexation opens avenues for the design and synthesis of novel compounds with unique properties. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the rich chemistry of thiepines and harness their potential in drug discovery and materials science. Further computational and experimental investigations into a wider range of substituted and fused this compound systems will undoubtedly continue to expand our understanding of this intriguing class of heterocyclic compounds.
References
An In-depth Technical Guide on the Valence Tautomerism of Thiepine and Benzene Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valence tautomerism between thiepine and its bicyclic isomer, benzene sulfide (also known as thianorcaradiene). Due to the inherent instability of the parent this compound, this guide integrates findings from computational chemistry with experimental data from stabilized derivatives to provide a thorough understanding of this dynamic equilibrium.
Introduction to this compound-Benzene Sulfide Tautomerism
This compound is a seven-membered, unsaturated heterocyclic compound containing a sulfur atom.[1][2] It exists in a valence tautomerism equilibrium with its bicyclic isomer, benzene sulfide. This equilibrium is of significant theoretical interest due to the interplay of aromaticity, ring strain, and heteroatom effects.
Computational studies have consistently shown that the parent this compound is an antiaromatic, thermally unstable molecule.[1][2] It readily undergoes sulfur extrusion to form benzene, a process believed to proceed through the benzene sulfide intermediate.[2] The benzene sulfide tautomer is generally the more stable of the two isomers.[3]
Direct experimental investigation of the parent this compound-benzene sulfide system is challenging due to the high reactivity and short lifetime of these molecules. Consequently, much of our understanding of this tautomerism comes from computational modeling and experimental studies on sterically hindered or metal-complexed this compound derivatives, which are stable enough for isolation and characterization.
The this compound-Benzene Sulfide Equilibrium: A Logical Overview
The relationship between this compound, benzene sulfide, and the subsequent decomposition to benzene can be visualized as a logical pathway. The initial equilibrium between the two tautomers is followed by an irreversible sulfur extrusion from the benzene sulfide intermediate.
Computational Insights into the Parent System
Quantum chemical calculations have provided invaluable quantitative data on the thermodynamics and kinetics of the unsubstituted this compound-benzene sulfide tautomerism. These studies consistently indicate that benzene sulfide is thermodynamically favored over this compound.
Table 1: Calculated Thermodynamic and Kinetic Data for the this compound-Benzene Sulfide System
| Parameter | Value (kJ/mol) | Computational Method | Reference |
| Enthalpy of Tautomerism (ΔH) | 29.32 | QCISD(T)/6-31G//MP2/6-31G | [4] |
| Enthalpy of Activation (Tautomerization) | 85.69 | QCISD(T)/6-31G//MP2/6-31G | [4] |
| Enthalpy of Inversion (this compound) | 30.5 | QCISD(T)/6-31G//MP2/6-31G | [4] |
Note: A positive enthalpy of tautomerism indicates that this compound is less stable than benzene sulfide.
Computational Methodology
The data presented in Table 1 was obtained using high-level ab initio and density functional theory (DFT) calculations. A common workflow for these computational studies is outlined below.
Experimental Approaches to this compound Chemistry
The inherent instability of this compound has necessitated the development of strategies to synthesize and characterize stabilized derivatives. The two primary approaches are the introduction of bulky substituents at the 2- and 7-positions and the complexation of the this compound ring to a metal center.
Steric Stabilization: The Case of 2,7-Di-tert-butylthis compound
The introduction of bulky tert-butyl groups at the 2- and 7-positions of the this compound ring sterically disfavors the formation of the bicyclic benzene sulfide tautomer, thereby increasing the thermal stability of the this compound isomer.
Synthesis of 2,7-Di-tert-butylthis compound:
A reported synthesis of a stable, substituted monocyclic this compound involves the use of a thiopyrylium salt as a precursor.[1]
Experimental Data for 2,7-Di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin:
-
Thermal Stability: This derivative exhibits remarkable thermal stability, with a reported half-life of 7.1 hours at 130 °C.[1]
-
¹H NMR: The ¹H NMR spectrum suggests that the this compound ring in this derivative is atropic.[1]
Electronic Stabilization: this compound-Iron Tricarbonyl Complex
The parent this compound ring can be stabilized through complexation with a transition metal. The this compound-iron tricarbonyl complex, (η⁴-C₆H₆S)Fe(CO)₃, is a well-characterized example where the iron tricarbonyl moiety coordinates to the diene portion of the this compound ring, rendering it stable.[2]
Proposed Experimental Protocol for the Synthesis of (η⁴-C₆H₆S)Fe(CO)₃:
The synthesis of the this compound-iron tricarbonyl complex can be achieved by reacting a suitable precursor with an iron carbonyl reagent. A general procedure is outlined below, based on common methods for the synthesis of iron-diene complexes.
-
Precursor Synthesis: A suitable precursor, such as a dihydrothis compound, is synthesized.
-
Complexation: The precursor is reacted with an iron carbonyl source, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅), in an inert solvent (e.g., hexane or benzene) under thermal or photochemical conditions.
-
Purification: The resulting complex is purified by chromatography (e.g., column chromatography on silica gel or alumina) to yield the stable (η⁴-C₆H₆S)Fe(CO)₃ complex.
Characterization Data for (η⁴-C₆H₆S)Fe(CO)₃:
Table 2: Expected Spectroscopic Data for this compound-Iron Tricarbonyl
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the this compound ring, with chemical shifts influenced by the coordination to the iron center. Protons on the coordinated diene portion would show distinct shifts from those on the uncoordinated double bond. |
| ¹³C NMR | Resonances for the six carbons of the this compound ring and the three carbonyl carbons. The carbonyl carbons typically appear in the range of 200-220 ppm. |
| IR Spectroscopy | Strong absorption bands in the range of 1950-2050 cm⁻¹ characteristic of the terminal C≡O stretching vibrations of the Fe(CO)₃ group. |
| UV-Vis Spectroscopy | Electronic transitions involving the metal center and the π-system of the this compound ligand. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the complex, along with fragmentation patterns showing the loss of carbonyl ligands. |
| X-ray Crystallography | Provides the definitive solid-state structure, confirming the η⁴-coordination of the iron to the this compound ring and detailing bond lengths and angles. |
Benzene Sulfide: The Elusive Intermediate
Benzene sulfide, or thianorcaradiene, is the bicyclo[4.1.0]hepta-2,4-diene valence tautomer of this compound. Computational studies indicate it is the more stable isomer and a key intermediate in the thermal extrusion of sulfur from this compound to form benzene.[2][4]
Direct experimental observation and isolation of the parent benzene sulfide have not been reported, which is a testament to its high reactivity. Its existence is inferred from trapping experiments and the nature of the decomposition products of this compound derivatives.
Summary and Outlook
The this compound-benzene sulfide valence tautomerism represents a fascinating case study in physical organic chemistry. While the parent system remains experimentally elusive due to the inherent instability of this compound, a combination of computational chemistry and experimental studies on stabilized derivatives has provided a robust understanding of this equilibrium.
Future research in this area may focus on:
-
The development of new methods to synthesize and characterize novel, stable this compound derivatives.
-
The use of ultrafast spectroscopic techniques to directly observe the tautomerization dynamics in transiently generated parent this compound.
-
The exploration of the reactivity of stabilized thiepines and their potential applications in organic synthesis and materials science.
-
The investigation of this compound-containing scaffolds in the context of medicinal chemistry and drug development, given the biological activity of some dibenzothis compound derivatives.[1]
References
Theoretical Underpinnings of Thiepine-Thianorcaradiene Isomerization: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
The valence isomerization between thiepine and its bicyclic tautomer, thianorcaradiene (also referred to as benzene sulfide), represents a fascinating case of molecular rearrangement with implications for the stability and reactivity of sulfur-containing heterocyclic compounds. This technical guide delves into the theoretical studies that have elucidated the mechanistic pathways and energetic landscapes of this dynamic equilibrium. The inherent instability of this compound, predicted to be antiaromatic, drives its transformation into the more stable benzene, with thianorcaradiene serving as a key intermediate in the extrusion of sulfur.[1] Computational chemistry has been instrumental in characterizing this process, providing quantitative insights into the energetics and geometries of the molecules and transition states involved.
Energetics of the Isomerization
Theoretical calculations have been pivotal in quantifying the thermodynamic and kinetic parameters of the this compound-thianorcaradiene isomerization. These studies, employing various levels of theory, have consistently shown that thianorcaradiene is the thermodynamically more stable isomer. The following tables summarize the key quantitative data from these computational investigations.
Table 1: Calculated Enthalpy Change for Thianorcaradiene to this compound Isomerization
| Computational Method | Enthalpy Change (kcal/mol) | Reference |
| QCISD(T)/6-31G//MP2/6-31G | 7.02 | [2] |
Table 2: Calculated Activation Enthalpies for Isomerization
| Reaction | Computational Method | Activation Enthalpy (kcal/mol) | Reference |
| Thianorcaradiene → this compound | B3LYP/6-311G | 18.90 | [3] |
| This compound → Thianorcaradiene | B3LYP/6-311G | 12.04 | [3] |
Methodologies in Theoretical Investigation
The elucidation of the this compound-thianorcaradiene isomerization pathway has been achieved through a variety of sophisticated computational methods. These ab initio and density functional theory (DFT) approaches allow for the accurate calculation of molecular structures, energies, and other properties.
Computational Protocols:
The primary methods employed in the theoretical studies of this isomerization include:
-
Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of the electronic structure but often requires correction for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, typically to the second order (MP2). It offers a good balance between accuracy and computational cost for many systems.
-
Quadratic Configuration Interaction (QCI): QCI methods, such as QCISD(T), provide a more rigorous treatment of electron correlation. The inclusion of single, double, and perturbative triple excitations (SD(T)) leads to highly accurate energy calculations.
-
Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their efficiency and accuracy. The B3LYP functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.
Basis Sets:
The accuracy of quantum chemical calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The studies on this compound-thianorcaradiene isomerization have utilized Pople-style basis sets, such as:
-
6-31G *: This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for a more flexible description of the electron density.
-
6-311G *: This is a triple-split valence basis set, also with polarization functions on heavy atoms, providing a more accurate representation of the molecular orbitals.
Visualizing the Isomerization Pathway
The relationship between this compound, thianorcaradiene, and the transition state connecting them can be effectively visualized using a potential energy surface diagram. The following diagrams, generated using the DOT language, illustrate the key steps and logical flow of the computational investigation.
Caption: Potential energy pathway for the this compound-thianorcaradiene isomerization.
Caption: Logical workflow of the theoretical studies on this compound isomerization.
References
An In-depth Technical Guide on the Fundamental Properties of Monocyclic Thiepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiepines are a class of seven-membered heterocyclic compounds containing a sulfur atom within the ring. The monocyclic thiepine core, with its unique electronic structure and inherent reactivity, presents both challenges and opportunities in the fields of synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental properties of monocyclic thiepines, focusing on their structure, stability, aromaticity, synthesis, and key reactions. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of these fascinating sulfur-containing heterocycles.
Core Structure and Stability
Monocyclic this compound is an unsaturated seven-membered ring with the chemical formula C₆H₆S.[1][2] The parent compound is predicted to be antiaromatic and is thermally unstable, readily extruding a sulfur atom to form the more stable benzene ring.[1][3] This inherent instability has historically posed a significant challenge to the synthesis and isolation of simple monocyclic thiepines.[4]
Computational studies suggest that the thermal extrusion of sulfur proceeds through a valence isomerization to a bicyclic thianorcaradiene intermediate, which then irreversibly loses the sulfur atom.[1]
However, the stability of the this compound ring can be significantly enhanced by the introduction of bulky substituents at the 2- and 7-positions.[4] This steric hindrance is believed to disfavor the formation of the thianorcaradiene intermediate, thereby increasing the thermal stability of the this compound.[4] A notable example is 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin, a remarkably stable monocyclic this compound that has been successfully synthesized and characterized.[4] This compound exhibits a half-life of 7.1 hours at 130 °C.[4]
Structural Parameters
Detailed structural information for the parent monocyclic this compound is scarce due to its instability. However, computational studies and X-ray crystallographic data for stabilized derivatives and related compounds provide insights into its geometry. The this compound ring is nonplanar and typically adopts a boat conformation.[4]
Table 1: Calculated Bond Lengths and Angles for Thiophene (as a related reference)
| Parameter | Value | Reference |
| C-H Bond Length | ~1.08 Å | [5] |
| C=C Bond Length | ~1.37 Å | [5] |
| C-C Bond Length | ~1.42 Å | [5] |
| C-S Bond Length | ~1.71 Å | [5] |
| C-C-C Bond Angle | ~111.5° | [5] |
| C-S-C Bond Angle | ~92.2° | [5] |
Aromaticity
According to Hückel's rule, with 8 π-electrons, monocyclic this compound is predicted to be antiaromatic if planar.[1][6] Theoretical calculations support this, indicating a weakly antiaromatic character.[4] This antiaromaticity contributes to the molecule's high reactivity and tendency to undergo reactions that lead to more stable aromatic systems.[6] However, ¹H-NMR spectroscopic data of stabilized monocyclic thiepines, such as 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin, suggest that they behave as atropic (non-aromatic) olefinic molecules in their boat conformation.[4]
Synthesis of Monocyclic Thiepines
The synthesis of stable monocyclic thiepines has been a significant challenge. A successful strategy involves the introduction of bulky substituents to prevent the extrusion of sulfur. One of the few reported syntheses of a stable, simple monocyclic this compound is that of 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin from a thiopyrylium salt precursor.[4]
Experimental Protocol: Synthesis of 2,7-Di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin
The synthesis of this stable monocyclic this compound is a key example for researchers. While the full detailed protocol from the original publication by Nishino et al. is not publicly available in its entirety, the general approach involves the reaction of 2,6-di-tert-butyl-4-methylthiopyrylium tetrafluoroborate with a suitable nucleophile to induce ring expansion. The following is a generalized procedure based on available information:
Starting Material: 2,6-Di-tert-butyl-4-methylthiopyrylium tetrafluoroborate.[4]
Reaction: The thiopyrylium salt is reacted with an appropriate carbon nucleophile, which attacks the pyrylium ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and rearrangement can lead to the formation of the seven-membered this compound ring.
A more detailed experimental protocol, including specific reagents, stoichiometry, reaction conditions (temperature, time), and purification methods, would require access to the primary research article.
Spectroscopic Properties
The characterization of monocyclic thiepines relies heavily on spectroscopic methods.
NMR Spectroscopy
¹H-NMR spectroscopy is a crucial tool for characterizing monocyclic thiepines. The olefinic protons of the this compound ring typically appear in the range of δ 5.5-7.0 ppm. The chemical shifts are influenced by the substituents on the ring. For instance, in 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin, the ring proton at the 6-position (H-6) resonates at δ 6.14 ppm.[4]
Table 2: Representative ¹H-NMR Spectroscopic Data for a Stabilized Monocyclic this compound
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin | H-3 | ~5.8 |
| H-6 | 6.14 |
Note: This table is based on qualitative descriptions and requires more comprehensive data from primary literature for a complete, quantitative summary.
¹³C-NMR data for monocyclic thiepines is less commonly reported but would be expected to show signals for the sp²-hybridized carbons of the ring in the olefinic region of the spectrum.
UV-Vis Spectroscopy
The electronic absorption spectra of monocyclic thiepines are of interest for understanding their electronic structure. Due to their extended π-systems, they are expected to absorb in the UV-Vis region. The exact absorption maxima will depend on the specific substitution pattern and the conformation of the ring.
Specific quantitative UV-Vis absorption data for simple monocyclic thiepines is not widely available in the searched literature.
Key Reactions of Monocyclic Thiepines
The reactivity of monocyclic thiepines is dominated by their inherent instability and tendency to aromatize.
Thermal Sulfur Extrusion
The most characteristic reaction of monocyclic thiepines is the thermal extrusion of a sulfur atom to form a benzene derivative.[3] This reaction is a key consideration in the handling and application of these compounds.
Photochemical Reactions
Photochemical reactions of thiepines can lead to different products than thermal reactions. For example, benzothiepines have been shown to undergo photochemical cyclization. While less is known about the photochemistry of simple monocyclic thiepines, it represents an area for further investigation.
Applications in Drug Development
While the instability of the parent monocyclic this compound has limited its direct application, stabilized this compound derivatives and their fused-ring counterparts, such as benzothiepines and dibenzothiepines, are of significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including anticancer, CNS-stimulating, antidepressive, and anti-inflammatory actions.[3] The this compound moiety serves as a versatile scaffold for the design of novel therapeutic agents.
Conclusion
Monocyclic thiepines are a unique class of heterocycles characterized by their seven-membered, sulfur-containing ring and inherent antiaromaticity. Their instability presents a synthetic challenge, which can be overcome by the strategic placement of bulky substituents. The fundamental properties of these compounds, including their structure, stability, and reactivity, are crucial for their potential application in organic synthesis and medicinal chemistry. Further research into the synthesis of novel, stable monocyclic thiepines and a more detailed exploration of their chemical and biological properties will undoubtedly open new avenues for innovation in these fields.
References
Spectroscopic Characterization of Thiepine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiepine and its derivatives represent a significant class of seven-membered, sulfur-containing heterocyclic compounds.[1] The this compound core, particularly when fused with benzene rings to form benzothiepines and dibenzothiepines, is a privileged scaffold in medicinal chemistry.[1] Notable examples include the atypical antipsychotic zotepine and the tricyclic antidepressant dosulepin, which underscore the therapeutic potential of this compound class.[1] The inherent instability of the parent this compound ring often necessitates its characterization in the form of more stable derivatives or as sulfones.
Given the importance of this compound-based molecules in drug discovery and development, a thorough understanding of their structural and electronic properties is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing invaluable insights into molecular structure, functional groups, and electronic transitions. This technical guide offers a comprehensive overview of the spectroscopic characterization of this compound compounds, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This document provides summarized quantitative data, detailed experimental protocols, and visual representations of analytical workflows and relevant biological pathways to serve as a practical resource for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular skeleton and stereochemistry.
Data Presentation: NMR Spectral Data
The chemical shifts (δ) in NMR are highly dependent on the substitution pattern and the oxidation state of the sulfur atom. The following tables summarize typical ¹H and ¹³C NMR data for representative this compound derivatives.
Table 1: ¹H NMR Spectral Data of Representative this compound Compounds
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Dibenzo[b,f]thiepin | CDCl₃ | H-1, H-9 | 7.55 - 7.65 | m | - |
| H-2, H-8 | 7.30 - 7.45 | m | - | ||
| H-3, H-7 | 7.20 - 7.30 | m | - | ||
| H-4, H-6 | 7.10 - 7.20 | m | - | ||
| H-10, H-11 | 6.95 | s | - | ||
| Dibenzo[b,e]thiepin-11(6H)-one | CDCl₃ | Aromatic H | 7.20 - 8.20 | m | - |
| CH₂ (H-6) | 4.20 | s | - | ||
| This compound-1,1-dioxide | CDCl₃ | H-2, H-7 | 6.80 - 7.00 | m | - |
| H-3, H-6 | 6.20 - 6.40 | m | - | ||
| H-4, H-5 | 6.00 - 6.20 | m | - |
Table 2: ¹³C NMR Spectral Data of Representative this compound Compounds
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| Dibenzo[b,f]thiepin | CDCl₃ | C-1, C-9 | 128.5 |
| C-2, C-8 | 129.0 | ||
| C-3, C-7 | 127.0 | ||
| C-4, C-6 | 131.0 | ||
| C-4a, C-5a | 138.0 | ||
| C-10, C-11 | 135.0 | ||
| C-11a, C-12a | 140.5 | ||
| Dibenzo[b,e]thiepin-11(6H)-one | CDCl₃ | C=O (C-11) | 192.0 |
| Aromatic C | 125.0 - 140.0 | ||
| CH₂ (C-6) | 35.0 | ||
| This compound-1,1-dioxide | CDCl₃ | C-2, C-7 | 130.0 |
| C-3, C-6 | 128.5 | ||
| C-4, C-5 | 127.0 |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of a this compound compound for structural elucidation.
Materials:
-
This compound compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, provided the compound is stable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer acquisition time and a greater number of scans (e.g., 128 to 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivity.
-
Assign the peaks in both spectra to the respective atoms in the molecule, using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Data Presentation: FTIR Spectral Data
The following table lists characteristic IR absorption bands for this compound derivatives.
Table 3: Characteristic FTIR Absorption Bands of this compound Compounds
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | Characteristic of the benzene rings in benzo- and dibenzothiepines. |
| Alkyl C-H stretch | 3000 - 2850 | Medium | Present in derivatives with alkyl substituents or dihydrothis compound rings. |
| C=O stretch (in thiepinones) | 1700 - 1660 | Strong | Position is sensitive to ring strain and conjugation. |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak | Multiple bands are often observed. |
| SO₂ stretch (in sulfones) | 1350 - 1300 and 1160 - 1120 | Strong | Two distinct, strong bands are characteristic of the sulfone group. |
| C-S stretch | 800 - 600 | Weak to Medium | Often difficult to assign definitively due to overlap with other vibrations in the fingerprint region. |
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain the FTIR spectrum of a this compound compound to identify its functional groups.
Materials:
-
This compound compound (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone) and lens tissue
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft tissue dampened with an appropriate solvent and allow it to dry completely.
-
Record a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid this compound compound directly onto the ATR crystal.
-
For a solid sample, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to characterize the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing conjugated systems, which are common in this compound derivatives.
Data Presentation: UV-Vis Spectral Data
The absorption maxima (λₘₐₓ) are influenced by the extent of conjugation and the presence of auxochromes.
Table 4: UV-Vis Absorption Data of Representative this compound Compounds
| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Dibenzo[b,f]thiepin | Ethanol | 225, 260, 305 | 35000, 12000, 4000 | π → π |
| Benzothis compound | Methanol | 230, 270 | Not reported | π → π |
| Zotepine | Not specified | 254 | Not reported | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the electronic absorption spectrum of a this compound compound.
Materials:
-
This compound compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the reference holder (for a double-beam instrument) or in the sample holder to record a baseline.
-
-
Spectrum Acquisition:
-
Rinse a second quartz cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Scan the sample over a range of wavelengths (e.g., 200-400 nm).
-
Record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern provides valuable information about the molecular structure.
Data Presentation: Mass Spectrometry Data
The fragmentation of this compound derivatives is often initiated by cleavages adjacent to the sulfur atom or within the seven-membered ring.
Table 5: Mass Spectrometry Fragmentation Data for Zotepine
| m/z | Proposed Fragment |
| 332 | [M+H]⁺ (Protonated molecular ion) |
| 287 | Loss of -N(CH₃)₂ |
| 259 | Loss of -OCH₂CH₂N(CH₃)₂ |
| 224 | Cleavage of the this compound ring |
Data derived from fragmentation studies of zotepine.[2][3][4]
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of a this compound compound to confirm its molecular weight and study its fragmentation.
Materials:
-
This compound compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent. The solvent should be compatible with the ionization source.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.
-
Set the parameters for the ionization source (e.g., capillary voltage, gas flow rates, and temperature for ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by injection into an LC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to detect the molecular ion.
-
To study fragmentation, perform a tandem MS (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways and confirm the structure of the compound.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound compound.
Caption: Experimental workflow for spectroscopic characterization.
Signaling Pathways of this compound-Containing Drugs
The therapeutic effects of many this compound-based drugs are derived from their interaction with specific signaling pathways in the central nervous system. The following diagrams illustrate the mechanisms of action for zotepine and dosulepin.
Zotepine Signaling Pathway
Zotepine is an atypical antipsychotic that acts on multiple neurotransmitter systems. Its therapeutic effect in schizophrenia is primarily attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Caption: Mechanism of action of the antipsychotic drug zotepine.
Dosulepin Signaling Pathway
Dosulepin is a tricyclic antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). It also has antagonist effects on several other receptors, contributing to its overall pharmacological profile and side effects.
Caption: Mechanism of action of the antidepressant drug dosulepin.
References
The Elusive Thiepine: A Technical Guide to a Rare Sulfur Heterocycle in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiepine, a seven-membered sulfur-containing heterocycle, represents a fascinating yet largely untapped area of chemical space for drug discovery. Unlike its five-membered cousin, thiophene, which is abundant in nature, naturally occurring this compound derivatives are exceptionally rare, if not entirely absent, from the known chemical landscape. This guide delves into the reasons for this scarcity, focusing on the inherent instability of the this compound ring. It then provides a comprehensive overview of the synthetic derivatives, particularly benzothiepines and dibenzothiepines, that have found applications in medicine. This document aims to provide a realistic and technically grounded perspective on this compound chemistry for researchers and drug development professionals, contrasting its synthetic utility with the rich natural product chemistry of thiophenes.
The this compound Core: A Question of Stability
The parent compound, this compound (C₆H₆S), is a seven-membered heterocycle containing one sulfur atom.[1][2] Computational studies predict the monocyclic this compound to be antiaromatic and thermally unstable.[1][2] It readily eliminates a sulfur atom to form the highly stable benzene ring.[1] This inherent instability is the primary reason for the apparent absence of monocyclic this compound derivatives in natural products.
In contrast, fused ring systems, such as benzothiepines and dibenzothiepines, exhibit greater stability. The fusion of one or two benzene rings reduces the antiaromatic character of the seven-membered ring, allowing for the isolation and study of these derivatives.[2] However, even these fused derivatives are primarily known through chemical synthesis rather than isolation from natural sources. Extensive searches of scientific literature and databases have not revealed any definitive reports of naturally occurring benzothis compound or dibenzothis compound derivatives.
Synthetic this compound Derivatives in Pharmacology
Despite their absence in nature, synthetic dibenzothis compound derivatives have been successfully developed as therapeutic agents, primarily targeting the central nervous system. The dibenzothis compound scaffold serves as a privileged structure for interacting with various receptors and transporters.
Key Pharmacological Data of Synthetic Dibenzothis compound Derivatives
The following table summarizes key data for prominent synthetic dibenzothis compound drugs.
| Compound | Structure | Class | Mechanism of Action | Key Applications |
| Dosulepin | Dibenzothis compound | Tricyclic Antidepressant | Serotonin and Norepinephrine Reuptake Inhibitor | Major Depressive Disorder, Neuropathic Pain |
| Zotepine | Dibenzothis compound | Atypical Antipsychotic | Dopamine (D₂) and Serotonin (5-HT₂) Receptor Antagonist | Schizophrenia[1] |
| Damotepine | Dibenzothis compound | Antipsychotic | Dopamine Receptor Antagonist | Schizophrenia |
Experimental Protocols: Synthesis of Dibenzothis compound Derivatives
Given the lack of naturally occurring examples, this section details a generalized synthetic protocol for a dibenzothis compound core structure, based on established chemical literature. The synthesis of many dibenzothis compound-based drugs, such as Zotepine, often involves the construction of the central tricyclic ring system followed by functionalization.
General Synthesis of a Dibenzo[b,f]this compound Scaffold
A common route to the dibenzo[b,f]this compound core involves the intramolecular cyclization of a diaryl sulfide precursor.
Step 1: Synthesis of the Diaryl Sulfide Precursor A substituted thiophenol is reacted with a 2-halophenylacetic acid derivative in the presence of a base (e.g., potassium carbonate) and a copper catalyst. This reaction forms the crucial C-S bond, yielding a 2-(phenylthio)phenylacetic acid derivative.
Step 2: Intramolecular Friedel-Crafts Acylation The resulting carboxylic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote intramolecular cyclization. This electrophilic aromatic substitution reaction forms the central seven-membered ring, yielding a dibenzo[b,f]thiepin-10(11H)-one.
Step 3: Reduction and Functionalization The ketone in the dibenzothiepinone can be reduced to a hydroxyl group using a reducing agent like sodium borohydride. Subsequent dehydration can introduce a double bond. Further chemical modifications, such as the introduction of a side chain via nucleophilic substitution, can then be performed to yield the final active pharmaceutical ingredient.
The following diagram illustrates a generalized workflow for the synthesis of a dibenzo[b,f]this compound core.
Caption: Generalized synthetic workflow for dibenzo[b,f]thiepines.
A Tale of Two Sulfur Heterocycles: Thiepines vs. Thiophenes
The scarcity of naturally occurring thiepines is in stark contrast to the prevalence of thiophene derivatives in the plant kingdom, particularly within the Asteraceae family.[3][4] Thiophenes are five-membered aromatic heterocycles containing a sulfur atom. Their aromaticity contributes to their stability, allowing them to be biosynthesized and accumulated in various plant tissues.
Naturally Occurring Thiophene Derivatives
Naturally occurring thiophenes exhibit a wide range of biological activities, making them a subject of interest in natural product chemistry and drug discovery.
| Thiophene Derivative Class | Natural Source (Example) | Biological Activity |
| Simple Thiophenes | Tagetes spp. (Marigolds) | Nematicidal, Insecticidal, Phototoxic[4] |
| Bithiophenes & Terthiophenes | Echinops spp. (Globe Thistles) | Antiviral, Antimicrobial, Cytotoxic[3] |
| Thiophene Acetylenes | Artemisia spp. (Wormwood) | Antifungal, Anti-inflammatory |
Experimental Protocols: Isolation of Natural Products (e.g., Thiophenes)
The isolation of thiophenes from plant sources follows a standard workflow for natural product chemistry. This generalized protocol is applicable to the extraction and purification of many secondary metabolites.
Step 1: Collection and Extraction Plant material (e.g., roots, leaves) is collected, dried, and ground. The powdered material is then extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
Step 2: Fractionation The crude extracts are subjected to column chromatography (e.g., silica gel or Sephadex) to separate the complex mixture into simpler fractions. This is often guided by bioassays to identify fractions with the desired biological activity.
Step 3: Purification The active fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
Step 4: Structure Elucidation The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
The following diagram illustrates a general workflow for the isolation of natural products.
Caption: Generalized workflow for the isolation of natural products.
Conclusion and Future Outlook
The world of sulfur-containing heterocycles presents a study in contrasts. The this compound ring system, due to its inherent instability, is virtually absent from the vast library of natural products. However, the synthetic utility of its stabilized, fused derivatives has been demonstrated through the successful development of several CNS-active drugs. For researchers in drug discovery, the this compound scaffold remains a synthetically accessible, albeit challenging, territory for the exploration of novel chemical space.
In contrast, the thiophene ring is a testament to nature's ingenuity, with a wide array of derivatives found in plants, showcasing diverse and potent biological activities. The study of these naturally occurring thiophenes continues to provide valuable leads for the development of new therapeutic and agrochemical agents.
For drug development professionals, this guide underscores the importance of understanding the fundamental chemical properties of a heterocyclic core. While the allure of novel scaffolds is strong, the inherent stability and "drug-likeness" of a molecule are critical considerations. The this compound story serves as a reminder that while nature may have disfavored a particular chemical motif, human ingenuity in synthetic chemistry can still unlock its therapeutic potential. Future research may focus on the development of novel synthetic methodologies to access a wider range of this compound derivatives and to further explore their pharmacological properties.
References
An In-depth Technical Guide to the Core Principles of Thiepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and key synthetic routes for the preparation of thiepines, a class of seven-membered sulfur-containing heterocyclic compounds. Thiepine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This document details the primary synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data to allow for comparative analysis of different methodologies.
Introduction to Thiepines
Thiepines are unsaturated seven-membered rings containing one sulfur atom. The parent this compound is theoretically antiaromatic and thermally unstable, tending to extrude sulfur to form benzene.[1][2] However, the introduction of substituents and fusion to aromatic rings, as seen in benzothiepines and dibenzo[b,f]thiepines, can significantly enhance stability.[2] Derivatives of dibenzo[b,f]this compound, such as zotepine, are utilized as antipsychotic drugs, highlighting the pharmaceutical relevance of this scaffold.[1] The synthesis of stable this compound derivatives is, therefore, a crucial endeavor for the exploration of new therapeutic agents and functional materials.
Core Synthetic Strategies
The construction of the this compound ring system can be broadly categorized into three main strategies:
-
Ring Expansion Reactions: Building upon smaller, more readily available sulfur-containing rings.
-
Cycloaddition Reactions: Forming the seven-membered ring through pericyclic reactions.
-
Intramolecular Cyclization of Acyclic Precursors: Constructing the ring by forming a key carbon-sulfur or carbon-carbon bond from a linear precursor.
Ring Expansion Strategies
Ring expansion reactions are a powerful tool for the synthesis of thiepines, often starting from five- or six-membered sulfur heterocycles. A notable example is the tandem oxidative ring expansion of thioxanthene derivatives.
Tandem Oxidative Ring Expansion of 9-(Biphenyl-2-ylmethylene)-9H-thioxanthenes
This method allows for the construction of dibenzo[b,f]phenanthro[9,10-d]thiepines through an iron(III) chloride-mediated oxidative ring expansion.[3] The reaction proceeds through a proposed mechanism involving a [4+2] cycloaddition followed by ring opening and expansion.[3]
General Workflow for Tandem Oxidative Ring Expansion
References
Thiepine (C6H6S): A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Examination of a Heterocyclic Compound with Significant Therapeutic Potential
Thiepine (C6H6S) is an unsaturated, seven-membered heterocyclic compound containing a sulfur atom. The parent this compound is a molecule of considerable theoretical interest due to its antiaromatic character and inherent instability. However, its derivatives, particularly benzothiepines and dibenzothiepines, form the backbone of several important pharmaceutical agents, driving significant research into their chemical and pharmacological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its key derivatives, detailed experimental protocols for their synthesis, and visualizations of its characteristic reactions.
Core Physical and Chemical Properties
The parent this compound is a highly reactive and thermally unstable molecule.[1] Computational studies suggest that it readily extrudes a sulfur atom to form the highly stable benzene ring.[2] This instability precludes the experimental determination of many of its physical properties. Consequently, much of the available data is derived from computational modeling and studies of its more stable, fused-ring derivatives.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for the parent this compound and its more stable and pharmacologically relevant derivatives, dibenzothiophene and the antidepressant drug, dothiepin.
Table 1: Physicochemical Properties of this compound (C6H6S)
| Property | Value | Source |
| Molecular Formula | C6H6S | [3] |
| Molar Mass | 110.18 g/mol | [3] |
| Monoisotopic Mass | 110.01902136 Da | [3] |
| Collision Cross Section | 25.3 Ų | [3] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C6H6S/c1-2-4-6-7-5-3-1/h1-6H | [3] |
| InChIKey | BISQTCXKVNCDDA-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=CSC=C1 | [3] |
Note: Due to the inherent instability of the parent this compound, experimental data for properties such as boiling point, melting point, and density are not available. The values presented are computed properties.
Table 2: Physicochemical Properties of Dibenzothiophene
| Property | Value | Source |
| Molecular Formula | C12H8S | [4] |
| Molar Mass | 184.26 g/mol | [4] |
| Appearance | Colourless crystals | [4] |
| Melting Point | 97 to 100 °C | [4] |
| Boiling Point | 332 to 333 °C | [4] |
| Density | 1.252 g/cm³ | [4] |
| Solubility in Water | Insoluble | [4] |
| LogP | 4.38 | [5] |
Table 3: Spectroscopic Data for Dibenzothiophene
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.078, 7.773, 7.367 | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 139.1, 135.5, 126.8, 124.5, 122.8, 121.5 | [7] |
| IR (Vapor Phase) | Major peaks (cm⁻¹): 3060, 1450, 1420, 1320, 1230, 1180, 1130, 1060, 870, 750, 720 | [8] |
| UV-Vis (in artificial seawater) | λmax (nm): 319, 286 | [9][10] |
Key Chemical Reactions and Stability
The chemistry of this compound is dominated by its tendency to achieve greater stability. The parent compound undergoes a facile thermal extrusion of sulfur to form benzene, a process that proceeds through a bicyclic thianorcaradiene intermediate.[2]
The stability of the this compound ring can be enhanced by the fusion of benzene rings, as seen in benzothiepines and dibenzothiepines, or through the coordination to a metal center, such as in (η⁴-C₆H₆S)Fe(CO)₃.[2] Oxidation of the sulfur atom to a sulfoxide or sulfone also impacts the electronic properties and reactivity of the ring system.[1]
Experimental Protocols
Synthesis of Dibenzothiophene
A common method for the synthesis of dibenzothiophene involves the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid catalyst.[4] A related procedure utilizes elemental sulfur and aluminum chloride.[11]
Materials:
-
Biphenyl
-
Sulfur
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Appropriate solvent (e.g., carbon disulfide)
Procedure:
-
A mixture of biphenyl and sulfur is heated in the presence of anhydrous aluminum chloride.[11]
-
The reaction is typically carried out at 120°C for 24 hours.[11]
-
The reaction mixture is then cooled and worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
This method has been reported to yield dibenzothiophene in up to 79% yield.[11]
Synthesis of Dothiepin
Dothiepin, a tricyclic antidepressant, can be synthesized via a Grignard reaction involving a dibenzo[b,e]thiepin-11-one precursor.[12][13]
Materials:
-
6H,11H-dibenzo-[b,e]-thiepin-11-one
-
Magnesium turnings
-
3-chloro-N,N-dimethylpropylamine
-
Toluene
-
Tetrahydrofuran (THF)
-
Iodine (for activation)
-
Methyl iodide (for activation)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Aqueous ammonia
-
Magnesium sulfate
-
Ethanol
Procedure:
-
Grignard Reagent Preparation: Magnesium turnings are activated with iodine and a few drops of methyl iodide in a mixture of THF and toluene at 65°C. 3-chloro-N,N-dimethylpropylamine in toluene is then added slowly to form the Grignard reagent.[12]
-
Grignard Reaction: A solution of 6H,11H-dibenzo-[b,e]-thiepin-11-one in toluene is added to the prepared Grignard reagent. The reaction is maintained at 65°C for 2 hours.[12]
-
Work-up: The reaction is quenched by the slow addition of concentrated hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with diethyl ether. The aqueous phase is then made alkaline with aqueous ammonia and extracted again with diethyl ether.[12]
-
Isolation and Purification: The combined organic extracts are dried over magnesium sulfate, and the solvent is evaporated. The residue is dissolved in ethanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt (Dothiepin). The product can be further purified by crystallization from a mixture of ethanol and diethyl ether.[12]
Visualizations of Key Chemical Processes
To further illustrate the chemistry of this compound, the following diagrams, generated using the DOT language, depict a key decomposition pathway and a general synthetic scheme.
References
- 1. docsity.com [docsity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H6S | CID 12444286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 5. Table 1, Physicochemical Properties of Dibenzothiophene (CASRN 132-65-0) - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Investigating the Hypervalency of Sulfur in Thiepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of sulfur hypervalency within the context of thiepines, a class of seven-membered sulfur-containing heterocyclic compounds. It consolidates theoretical models, experimental evidence, and detailed protocols to offer an in-depth resource for professionals in chemistry and drug development. The inherent instability of the parent thiepine molecule necessitates a focus on its more stable derivatives, such as benzothiepines and dibenzothiepines, which serve as crucial models for studying the electronic properties and bonding capabilities of the sulfur atom within this ring system.
Theoretical Framework of Sulfur Hypervalency
The concept of hypervalency describes molecules where a main group element appears to have more than eight electrons in its valence shell.[1][2] For sulfur, a third-period element, this "expanded octet" can accommodate up to 12 valence electrons in compounds like sulfur hexafluoride (SF₆).[1][3] The understanding of how this occurs has evolved significantly.
Historical Perspective: d-Orbital Hybridization The traditional explanation for hypervalency invoked the participation of sulfur's vacant 3d orbitals in bonding.[1] In this model, for a hexacoordinate sulfur atom, the 3s, three 3p, and two 3d orbitals were thought to hybridize to form six sp³d² hybrid orbitals, accommodating twelve electrons in six covalent bonds.[1] While this model is still taught as a simple predictive tool, it has been largely superseded by more accurate descriptions based on quantum chemical calculations.[1][2] These calculations have shown that the energy of the d-orbitals is generally too high for them to participate significantly in bonding in main group elements.[4][5]
Modern View: Molecular Orbital Theory and the 3-Center-4-Electron (3c-4e) Bond Current understanding relies on molecular orbital (MO) theory. The bonding in hypervalent molecules is explained by the formation of multi-center bonds, most notably the three-center-four-electron (3c-4e) bond.[1] This model does not require d-orbital involvement. A 3c-4e bond involves three atoms sharing four electrons across three molecular orbitals: one bonding, one non-bonding, and one anti-bonding.[1] This allows for bonding to more atoms than predicted by the octet rule without exceeding eight electrons in the valence s and p orbitals of the central atom in a significant way. For molecules like this compound S,S-dioxides, the S-O bonds are considered highly polarized covalent bonds.[4]
Evidence for Hypervalency in this compound Derivatives
Direct investigation of the parent this compound is challenging due to its thermal instability, as it tends to extrude a sulfur atom to form benzene.[6][7] Therefore, studies focus on stabilized derivatives, particularly dibenzo[b,f]thiepines and their oxides, where the sulfur atom's hypervalent state is evident.
Spectroscopic Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³³S NMR is a direct probe of the sulfur nucleus's chemical environment, but its application is limited by the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (I = 3/2), which results in very broad signals.[8][9] For most organic sulfides, signals can be tens of thousands of Hertz wide, making them difficult to observe with standard high-resolution spectrometers. However, more symmetrical environments, such as in sulfates, yield more manageable signals. In the context of thiepines, the oxidation state of sulfur significantly alters the ³³S chemical shift. The chemical shift range for sulfur is vast, spanning over 1000 ppm.[9] While specific ³³S data for thiepines is scarce in the literature, the shifts for related sulfones are well-documented.
¹H and ¹³C NMR provide indirect evidence. The oxidation of the sulfur atom to a sulfoxide or sulfone group dramatically influences the chemical shifts of adjacent protons and carbons due to the strong electron-withdrawing effect of the sulfonyl group.
Infrared (IR) Spectroscopy: The presence of a hypervalent sulfone group in this compound S,S-dioxides is readily confirmed by IR spectroscopy. The characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
X-ray Crystallographic Data
X-ray crystallography provides definitive proof of molecular structure, including the geometry and bond lengths around the sulfur atom.[10] In hypervalent this compound derivatives, such as dibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide, the sulfur atom adopts a tetrahedral geometry. The C-S and S-O bond lengths are key indicators of the bonding nature. Shorter S-O bonds compared to a single bond are indicative of the high bond order in the sulfone group.
Table 1: Representative Bond Lengths and Angles in Hypervalent Sulfur Heterocycles
| Compound Class | C-S Bond Length (Å) | S-O Bond Length (Å) | C-S-C Bond Angle (°) | O-S-O Bond Angle (°) | Data Source |
| Dibenzo[b,e]thiepinone S,S-dioxide | ~1.77 - 1.80 | ~1.43 - 1.45 | ~102 - 104 | ~118 - 120 | Theoretical/Crystallographic Data[11] |
| 1,4-Thiazine S,S-dioxides | ~1.75 - 1.77 | ~1.43 - 1.44 | ~105 - 107 | ~117 - 119 | X-ray Crystallography[12] |
| Thiirane 1,1-dioxide (Episulfone) | ~1.73 | ~1.44 | ~54.7 | ~121.4 | Microwave Spectroscopy[13] |
| Non-hypervalent Thianes | ~1.81 - 1.82 | N/A | ~96 - 98 | N/A | General Data |
Note: Data for dibenzothiepinone S,S-dioxide is based on computational studies and typical values for related sulfones, as specific crystallographic data was not found in the initial search. The comparison highlights the shorter C-S bonds and the characteristic bond lengths and angles of the sulfone group.
Experimental Protocols
The synthesis of hypervalent thiepines typically involves the oxidation of a pre-formed this compound ring system or a cyclization reaction that forms the ring and the hypervalent center simultaneously.
Synthesis of Dibenzo[b,f]this compound-5,5-dioxide
This protocol describes a common route involving the cyclization and subsequent oxidation to form a stable, hypervalent dibenzothis compound derivative.
Step 1: Synthesis of the this compound Ring via Pd-catalyzed C-S Coupling This procedure is adapted from generalized palladium-catalyzed methods for forming C-S bonds to create this compound rings.[14]
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 1.2 eq.).
-
Reagent Addition: Add the aryl halide precursor (e.g., a 2,2'-dihalostilbene derivative, 1 eq.) and a sulfur source like potassium thioacetate (KSCOCH₃, 1.2 eq.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this process three times.
-
Solvent and Reaction: Add anhydrous toluene via syringe. Cap the tube with a rubber septum and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to the Sulfone
-
Dissolution: Dissolve the purified dibenzo[b,f]this compound from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) or hydrogen peroxide in acetic acid, portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete (monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting dibenzo[b,f]this compound-5,5-dioxide can be further purified by recrystallization.
Characterization Workflow
References
- 1. Hypervalent molecule - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hypervalence | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. docsity.com [docsity.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. roaldhoffmann.com [roaldhoffmann.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dibenzo[b,f]thiepines with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer evaluation, and mechanism of action of dibenzo[b,f]thiepine derivatives. The protocols detailed below are based on established methodologies for the synthesis and biological characterization of these promising anticancer agents.
Introduction
Dibenzo[b,f]thiepines are a class of tricyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recently, derivatives of this scaffold have been investigated as potential anticancer agents, showing promising activity against various cancer cell lines.[1][2] Notably, certain dibenzo[b,f]this compound analogues, designed as tamoxifen mimics, have exhibited potent antiproliferative effects, particularly against breast cancer cells.[1] These compounds often exert their anticancer effects through mechanisms such as estrogen receptor (ER) antagonism, induction of apoptosis, and cell cycle arrest.[1] This document provides detailed protocols for the synthesis of a key dibenzo[b,f]this compound derivative and the subsequent evaluation of its anticancer properties.
Data Presentation
Table 1: Anticancer Activity of Dibenzo[b,f]this compound and Analogous Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected dibenzo[b,f]this compound and related dibenzo[b,f]azepine derivatives against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | 11-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-methyldibenzo[b,f]this compound | MCF-7 (Breast) | 1.33 | [1] |
| MDA-MB-231 (Breast) | 5 | [1] | ||
| 5e | 2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Leukemia SR | 13.05 | [3] |
| Topoisomerase II | 6.36 | [3] | ||
| 4g | 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | LM8G7 (Osteosarcoma) | 15 | [4] |
| OVSAHO (Ovarian) | 24 | [4] | ||
| MDA-MB-231 (Breast) | Complete inhibition at 10 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Dibenzo[b,f]this compound Derivative (Analogous to Compound 14b)
This protocol describes a general multi-step synthesis of a dibenzo[b,f]this compound derivative analogous to compound 14b, a potent anticancer agent.
Step 1: Synthesis of 2-(p-tolylthio)benzoic acid
-
To a solution of 2-iodobenzoic acid and 4-methylbenzenethiol in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 120-140 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, acidify with a dilute acid (e.g., 1N HCl), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(p-tolylthio)benzoic acid.
Step 2: Cyclization to form 2-Methyldibenzo[b,f]thiepin-10(11H)-one
-
Treat 2-(p-tolylthio)benzoic acid with a dehydrating agent (e.g., polyphosphoric acid or Eaton's reagent).
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for a few hours until the cyclization is complete, as monitored by TLC.
-
Carefully pour the hot reaction mixture onto ice-water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the crude 2-methyldibenzo[b,f]thiepin-10(11H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Step 3: Grignard reaction to introduce the phenyl group
-
Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
To this Grignard reagent, add a solution of 2-methyldibenzo[b,f]thiepin-10(11H)-one in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The resulting tertiary alcohol is then dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water, to yield 11-(4-methoxyphenyl)-2-methyldibenzo[b,f]this compound.
Step 4: Demethylation and introduction of the dimethylaminoethoxy side chain
-
Cleave the methyl ether of 11-(4-methoxyphenyl)-2-methyldibenzo[b,f]this compound using a demethylating agent like boron tribromide (BBr3) in an anhydrous solvent (e.g., dichloromethane) at low temperature to yield the corresponding phenol.
-
To a solution of the phenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and 2-(dimethylamino)ethyl chloride hydrochloride.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 11-(4-(2-(dimethylamino)ethoxy)phenyl)-2-methyldibenzo[b,f]this compound.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized dibenzo[b,f]this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with the test compounds.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Synthetic Pathway for Dibenzo[b,f]thiepines
Caption: General synthetic scheme for dibenzo[b,f]this compound derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for synthesis and anticancer activity assessment.
Proposed Signaling Pathway of Dibenzo[b,f]this compound Anticancer Activity
Caption: Mechanism of action via estrogen receptor antagonism.
References
- 1. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Thiepines in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiepines, seven-membered heterocyclic compounds containing a sulfur atom, and their derivatives have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse pharmacological activities, leading to their investigation in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for researchers interested in the medicinal applications of thiepines.
Anticancer Applications of Dibenzo[b,f]thiepines
Dibenzo[b,f]thiepine derivatives have shown significant promise as anticancer agents, particularly against breast cancer. These compounds can exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.
A notable example is a tamoxifen analogue, compound 14b , which has demonstrated potent in-vitro antiproliferative activity against both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) breast cancer cell lines.[1]
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 14b | MCF-7 (ER+ve) | 1.33 | [1] |
| 14b | MDA-MB-231 (ER-ve) | 5 | [1] |
Mechanism of Action: Estrogen Receptor Antagonism and Apoptosis Induction
Compound 14b is believed to exert its anticancer effects by acting as an estrogen receptor (ER) antagonist. Molecular docking studies have indicated a strong binding interaction with the estrogen receptor.[1] This antagonism is thought to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis, ultimately leading to the inhibition of breast cancer cell proliferation.[1]
Antifungal Applications of Benzothiepino[c]pyridines
Benzothiepino[c]pyridine derivatives have been identified as a promising class of antifungal agents. These compounds have demonstrated selective and potent activity against pathogenic fungi, such as Candida albicans.
A key example is 8-phenyl[2]benzothiepino[3,2-c]pyridine (16) , which has been shown to be effective in killing Candida albicans at low concentrations.[2][3]
Quantitative Data
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Candida albicans (ATCC 10231) | 15.6 | [2][3] |
Experimental Workflow for Antimicrobial Screening
The screening of novel this compound derivatives for antimicrobial activity typically follows a standardized workflow to determine their efficacy against various pathogens.
Central Nervous System Applications of Dibenzothiepines (Zotepine)
Dibenzothis compound derivatives have found significant application in the management of central nervous system (CNS) disorders. The atypical antipsychotic drug Zotepine is a prominent example, used in the treatment of schizophrenia.[2]
Mechanism of Action: Multi-Receptor Antagonism
Zotepine's antipsychotic effect is mediated through its antagonist activity at multiple neurotransmitter receptors in the brain. It exhibits a high affinity for dopamine D1 and D2 receptors, as well as various serotonin (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[2] Furthermore, its active metabolite, norzotepine, is a potent norepinephrine reuptake inhibitor.[2] This complex pharmacology contributes to its efficacy in treating both positive and negative symptoms of schizophrenia.
Experimental Protocols
Synthesis Protocols
General Procedure for the Synthesis of 8-Amino-7-cyano-1-oxo-6-aryl-3-phenyl-1,2-dihydroisoquinolines (Aryl-Thiepine Precursors)
This protocol is a general representation for the synthesis of precursors that can be further modified to form this compound rings and is adapted from a published procedure.[4]
-
A solution of 2-cyano-3-phenylacrylamide (10 mmol) in pyridine (30 mL) is treated with an appropriate arylidenemalononitrile (10 mmol).
-
The reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with 10% HCl.
-
The resulting solid product is filtered off and recrystallized from ethanol to yield the desired product.
Biological Assay Protocols
1. MTT Assay for Cell Viability and Proliferation
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37 °C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[3]
-
Cell Collection: Induce apoptosis in cells and collect 1-5 x 105 cells.
-
Resuspension: Resuspend the cells in 500 µL of 1x Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[2]
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the cells to remove ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs (Broth Microdilution)
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the this compound compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (0.5 McFarland standard).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
5. Dopamine D2 Receptor Binding Assay
This protocol is a representative method for assessing the interaction of a compound with a specific CNS receptor.
-
Membrane Preparation: Prepare a crude membrane fraction from cells expressing the dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the test compound (e.g., zotepine).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
References
- 1. Synthesis and anti-Candida activity of novel benzothiepino[3,2-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 6. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
Application Notes and Protocols for Thiepine Derivatives as CNS-Stimulating Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of thiepine derivatives as potential Central Nervous System (CNS) stimulating agents. The focus is on the pharmacological characterization and preclinical evaluation of these compounds, with a particular emphasis on dibenzothis compound derivatives such as amineptine, which has demonstrated notable CNS-stimulating effects through the modulation of dopaminergic and noradrenergic pathways.
Introduction to this compound Derivatives in CNS Drug Discovery
This compound, a seven-membered heterocyclic compound containing a sulfur atom, and its derivatives, particularly dibenzothiepines, have been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1] While many compounds in this class, such as zotepine and dosulepin, have been developed as antipsychotics and antidepressants, some derivatives exhibit CNS-stimulating properties.[2][3][4] Dihydrodibenzo-thiepines, for instance, are recognized for their potential CNS-stimulating and antidepressive actions.[1] This has prompted further investigation into the structure-activity relationships that govern the CNS-stimulating effects of this class of compounds.
Amineptine, a tricyclic antidepressant of the dibenzothis compound class, is a key example of a this compound derivative with stimulant effects.[3] It is known to act as a selective dopamine reuptake inhibitor and, to a lesser extent, a norepinephrine reuptake inhibitor.[3][5] This mechanism of action is distinct from many other tricyclic antidepressants and is responsible for its characteristic psychomotor stimulant effects.[6] The exploration of amineptine and its analogs provides a valuable framework for the development of novel CNS stimulants based on the this compound scaffold.
Mechanism of Action: Modulation of Monoamine Transporters
The primary mechanism by which certain this compound derivatives exert their CNS-stimulating effects is through the inhibition of dopamine (DA) and norepinephrine (NE) reuptake from the synaptic cleft. This is achieved by binding to and blocking the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3]
Dopamine Transporter (DAT) Inhibition: By blocking DAT, these compounds increase the extracellular concentration of dopamine in key brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum.[5] This enhanced dopaminergic neurotransmission is a hallmark of many CNS stimulants.[7]
Norepinephrine Transporter (NET) Inhibition: Inhibition of NET leads to an accumulation of norepinephrine in the synaptic cleft, which contributes to increased arousal, alertness, and focus.[8] The dual inhibition of both DAT and NET can produce a synergistic stimulant effect.
The signaling pathways associated with DAT and NET are complex and involve various protein kinases that regulate transporter activity and trafficking.[2][9]
Dopamine Transporter Signaling Pathway
Caption: Dopamine transporter signaling and inhibition by this compound derivatives.
Norepinephrine Transporter Signaling Pathway
Caption: Norepinephrine transporter signaling and its inhibition.
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the in vitro binding affinities and reuptake inhibition potencies of selected this compound derivatives at the dopamine and norepinephrine transporters.
| Compound | Target | Assay Type | Species | Value | Reference(s) |
| Amineptine | DAT | [³H]GBR 12783 Binding | Rat Striatum | Kᵢ = 110 nM | [10] |
| DAT | [³H]Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | IC₅₀ = 1.3 µM | [10] | |
| NET | [³H]Desipramine Binding | Rat Cortex | Kᵢ > 10,000 nM | [10] | |
| Norzotepine (Zotepine metabolite) | NET | Norepinephrine Uptake Inhibition | - | IC₅₀ = 25 nM | [11] |
| D₂ Receptor | Receptor Binding | - | Kᵢ = 6.4 nM | [11] |
Experimental Protocols
Synthesis of Dibenzothis compound Derivatives (General Protocol)
This protocol describes a general method for the synthesis of dibenzothis compound derivatives, which can be adapted for the preparation of various analogs for structure-activity relationship studies.
Workflow for Dibenzothis compound Synthesis
Caption: General synthetic workflow for dibenzothis compound derivatives.
Materials:
-
Appropriately substituted 2-halobenzoyl chloride
-
Appropriately substituted thiophenol derivative
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Reducing agent (e.g., NaBH₄) or Grignard reagent
-
Reagents for functional group manipulation (e.g., alkylating agents, acylating agents)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Dibenzothiepinone Core: a. In a round-bottom flask under an inert atmosphere, dissolve the 2-halobenzoyl chloride and thiophenol derivative in an anhydrous solvent. b. Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent. e. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to obtain the dibenzothiepinone intermediate.
-
Modification of the Ketone: a. Reduction to Alcohol: Dissolve the dibenzothiepinone in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., NaBH₄) in portions. Stir until the reaction is complete. Work up the reaction and purify the resulting dibenzothiepinol. b. Grignard Reaction: React the dibenzothiepinone with a suitable Grignard reagent to introduce an alkyl or aryl group at the 11-position.
-
Further Derivatization: a. The resulting alcohol or other functional groups on the dibenzothis compound core can be further modified using standard organic synthesis techniques to introduce various side chains and functional groups to explore structure-activity relationships.
In Vivo Evaluation of CNS-Stimulating Activity
Principle: The actophotometer measures the spontaneous locomotor activity of an animal by detecting the interruption of infrared beams. An increase in locomotor activity is indicative of a CNS-stimulant effect.[12][13][14][15]
Materials:
-
Actophotometer
-
Experimental animals (e.g., Swiss albino mice, 20-25 g)
-
Vehicle (e.g., saline, 0.5% CMC)
-
Standard CNS stimulant (e.g., amphetamine, 1-2 mg/kg, i.p.)
-
Test this compound derivatives
-
Syringes and needles for administration
Procedure:
-
Divide the animals into groups (n=6 per group): Vehicle control, Standard drug, and Test compound groups (at least 3 doses).
-
Allow the animals to acclimatize to the laboratory environment for at least 30 minutes before the experiment.
-
Place each mouse individually into the actophotometer chamber and record the basal locomotor activity for a period of 5-10 minutes.
-
Administer the vehicle, standard drug, or test compound to the respective groups via the chosen route (e.g., intraperitoneal, oral).
-
After a specific absorption time (e.g., 30 minutes for i.p. administration), place each animal back into the actophotometer.
-
Record the locomotor activity for the same duration as the basal reading.
-
Calculate the percent change in locomotor activity for each group compared to their basal activity and to the vehicle control group.
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.
Principle: The open field test assesses both locomotor activity and anxiety-like behavior in a novel environment. CNS stimulants are expected to increase the total distance traveled and the number of line crossings.[16][17]
Materials:
-
Open field apparatus (a square arena with walls, often with the floor divided into squares)
-
Video recording and tracking software (optional, but recommended for detailed analysis)
-
Experimental animals, vehicle, standard drug, and test compounds as in the actophotometer test.
Procedure:
-
Group and acclimatize the animals as described for the actophotometer test.
-
Administer the vehicle, standard drug, or test compound.
-
After the appropriate absorption time, gently place a mouse into the center or a corner of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters, either manually or using tracking software:
-
Total distance traveled
-
Number of squares crossed (line crossings)
-
Time spent in the central zone versus the peripheral zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Clean the apparatus thoroughly between each animal to remove any olfactory cues.
Data Analysis: Compare the parameters between groups using appropriate statistical tests (e.g., ANOVA, t-test). An increase in total distance and line crossings suggests a stimulant effect.
Principle: The forced swim test is primarily used to screen for antidepressant activity, where a decrease in immobility time is indicative of an antidepressant effect. However, CNS stimulants can also decrease immobility time by increasing motor activity. Therefore, it is crucial to interpret the results in conjunction with a locomotor activity test to differentiate between a true antidepressant-like effect and a general stimulant effect.[1][4][18][19][20]
Materials:
-
A transparent cylindrical container (e.g., 25 cm height, 12 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Experimental animals (rats or mice), vehicle, standard drug, and test compounds.
-
Towels for drying the animals.
-
A stopwatch.
Procedure:
-
Pre-test Session (Day 1): a. Place each animal individually into the water-filled cylinder for 15 minutes. b. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session promotes the development of a stable immobility posture on the test day.
-
Test Session (Day 2): a. Administer the vehicle, standard drug, or test compound 30-60 minutes before the test. b. Place the animal back into the cylinder for a 5-minute test session. c. Record the duration of immobility during the 5-minute period. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
Data Analysis: Compare the immobility time across the different groups using statistical analysis (e.g., ANOVA). A significant decrease in immobility time suggests a potential antidepressant or stimulant effect.
Conclusion
The this compound scaffold, particularly the dibenzothis compound core, represents a promising starting point for the development of novel CNS-stimulating drugs. The mechanism of action for active compounds like amineptine involves the inhibition of dopamine and norepinephrine reuptake, leading to increased monoaminergic neurotransmission. The experimental protocols outlined in these notes provide a robust framework for the synthesis and preclinical evaluation of new this compound derivatives. Future research should focus on synthesizing a broader range of analogs and performing detailed structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, with the goal of identifying novel CNS stimulants with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. What is the mechanism of Zotepine? [synapse.patsnap.com]
- 4. Dosulepin - Wikipedia [en.wikipedia.org]
- 5. 1 Medicinal Chemistry and Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 6. [Psychomotor stimulants as agents for enhancing work capacity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]
- 8. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 13. Zotepine - Wikipedia [en.wikipedia.org]
- 14. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the locomotor activity-inhibiting effect of nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological profiling of novel psychoactive substances [ouci.dntb.gov.ua]
- 18. mims.com [mims.com]
- 19. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
Application Notes and Protocols for Thiepine Scaffolds in Antidepressant Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of thiepine and its derivatives, particularly the dibenzothis compound scaffold, in the design and discovery of novel antidepressant agents. This document details the pharmacological rationale, key experimental protocols, and structure-activity relationships to guide researchers in this promising area of medicinal chemistry.
Introduction
The this compound scaffold, a seven-membered heterocyclic ring containing a sulfur atom, and its fused-ring derivatives like dibenzothiepines, represent a privileged structure in medicinal chemistry.[1] The well-known atypical antidepressant, tianeptine, features a dibenzothiazepine nucleus, highlighting the potential of this scaffold in modulating key pathways implicated in depression.[2][3] Unlike classical tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs), compounds based on the this compound scaffold can exhibit unique pharmacological profiles, including modulation of monoamine transporters and glutamatergic pathways.[2][4] This document provides detailed methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound-based compounds as potential antidepressants.
Data Presentation: In Vitro Activity of Dibenzothiazepine Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized dibenzothiazepine derivatives at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These compounds were developed by hybridizing key pharmacophores of known pain and antidepressant drugs with the tianeptine scaffold.[5] The data is presented as IC50 values (nM), providing a clear comparison of potency and selectivity.
| Compound | Linker (n) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (µM) | Reference |
| Tianeptine | - | >10,000 | >10,000 | >10 | [5][6] |
| 11a | 1 | 2,340 | >10,000 | >10 | [5][6] |
| 11b | 2 | 1,020 | >10,000 | >10 | [5][6] |
| 11c | 3 | 452 | 8,930 | >10 | [5][6] |
| 11d | 4 | 201 | 3,140 | >10 | [5][6] |
| 11e | 5 | 98 | 980 | 8.93 | [5][6] |
| 12 | 6 | 70 | 154 | 2.01 | [5][6] |
| Fluoxetine | - | 1.2 | 260 | 1,300 | [5][6] |
| Nisoxetine | - | 130 | 0.8 | 120 | [5][6] |
| GBR12909 | - | 2,100 | 430 | 1.9 | [5][6] |
Signaling Pathways and Mechanism of Action
Tianeptine, a prominent dibenzothiazepine derivative, exhibits a unique mechanism of action that extends beyond simple monoamine reuptake inhibition.[4] Its antidepressant effects are thought to be mediated through the modulation of glutamatergic neurotransmission and neuroplasticity.[7][8] Tianeptine has been shown to be a full agonist at the mu-opioid receptor (MOR), and its antidepressant-like effects are dependent on this interaction.[9] Downstream of MOR activation, tianeptine influences the mTOR signaling pathway, which is a key regulator of protein synthesis and synaptogenesis.[7][10] Furthermore, tianeptine has been demonstrated to reverse stress-induced reductions in Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding protein (CREB) phosphorylation, crucial components of neuroplasticity and cell survival.[11] The anti-inflammatory properties of tianeptine, through inhibition of Toll-like receptor 4 (TLR4) signaling, may also contribute to its therapeutic effects.[12]
Experimental Protocols
Synthesis of Dibenzo[b,f][7][13]thiazepin-11(10H)-one
This protocol describes a one-pot synthesis of a key intermediate for Quetiapine, a dibenzothiazepine derivative, which can be adapted for the synthesis of other analogs.
Materials:
-
1-Chloro-2-nitrobenzene
-
Thiophenol
-
Sodium hydroxide
-
Isopropyl alcohol
-
Iron powder
-
Ammonium chloride
-
Phenyl chloroformate
-
Toluene
-
Sodium carbonate
-
Polyphosphoric acid
Procedure:
-
Synthesis of (2-nitrophenyl)(phenyl)sulfane: To a solution of thiophenol and sodium hydroxide in isopropyl alcohol, slowly add 1-chloro-2-nitrobenzene. Reflux the mixture for 6 hours. After completion, cool the reaction mixture, add water, and extract the product with toluene. Evaporate the solvent under vacuum to obtain the crude product.[13]
-
One-pot reduction and acylation: To an aqueous solution of iron powder and ammonium chloride, add the crude (2-nitrophenyl)(phenyl)sulfane. Reflux the mixture for 3-4 hours. To this reaction mixture, add phenyl chloroformate in toluene and stir. Then, add a solution of sodium carbonate and heat for 2 hours.[13]
-
Cyclization: Cool the reaction mixture to room temperature, collect the toluene layer, and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to get crude phenyl 2-(phenylthio)phenylcarbamate. This crude product is then subjected to cyclization with polyphosphoric acid to yield dibenzo[b,f][7][14]thiazepin-11(10H)-one.[13]
In Vitro Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for human monoamine transporters expressed in HEK293 cells.[15]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)
-
Test compounds (e.g., this compound derivatives)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest cells expressing the transporter of interest, wash with ice-cold PBS, and resuspend in lysis buffer. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.[9]
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of the respective non-specific binding inhibitor, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[15]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value of the test compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Models for Antidepressant Screening
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.[16]
Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Administer the test compound or vehicle to mice (typically 30-60 minutes before the test).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session on video.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[17]
-
-
Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated group. A significant reduction in immobility time suggests antidepressant-like activity.
Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows mice to be suspended by their tails, preventing them from touching any surfaces.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Record the 6-minute session on video.
-
Score the total duration of immobility. Immobility is defined as the absence of any movement.[18]
-
-
Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated group. A significant reduction in immobility time indicates antidepressant-like potential.[14]
Structure-Activity Relationship (SAR) and Drug Design Logic
The development of this compound-based antidepressants can be guided by understanding the structure-activity relationships. For the dibenzothiazepine scaffold, exemplified by tianeptine and its analogs, several key structural features influence activity.
-
Tricyclic Core: The dibenzothis compound nucleus provides the foundational three-dimensional structure for interaction with biological targets.[2]
-
Side Chain: The nature and length of the side chain are critical for potency and selectivity. For instance, in a series of serotonin-conjugated tianeptine derivatives, increasing the carbon chain length of the aliphatic acid linker from one to six carbons resulted in increased inhibitory activity at hSERT.[5][6]
-
Aromatic Substitution: Substitution on the aromatic rings of the dibenzothis compound core can modulate activity. For tianeptine-like compounds, a moderate electron-acceptor atom at position 3 is favorable.[2]
-
Terminal Group: The terminal functional group on the side chain significantly impacts the pharmacological profile. An aminocarboxylic acid chain is a key feature of tianeptine, while other terminal groups can be explored to target different receptors or transporters.[2]
Conclusion
The this compound scaffold, particularly the dibenzothis compound core, offers a versatile platform for the design of novel antidepressants with unique mechanisms of action. By systematically exploring modifications to the core structure, side chain, and terminal groups, and utilizing the robust in vitro and in vivo assays detailed in these notes, researchers can advance the development of next-generation antidepressant therapies. The multi-target potential of these compounds, including modulation of monoamine transporters and glutamatergic pathways, presents a promising strategy for addressing the unmet needs in the treatment of depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tianeptine.com [tianeptine.com]
- 4. Tianeptine: a novel atypical antidepressant that may provide new insights into the biomolecular basis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tianeptine - Wikipedia [en.wikipedia.org]
- 9. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Tail suspension test and forced swim test [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Zotepine synthesis and mechanism of action
Application Notes: Zotepine
Introduction
Zotepine is a second-generation (atypical) antipsychotic drug used for the treatment of acute and chronic schizophrenia.[1][2] It is a tricyclic dibenzothiepine derivative, structurally similar to other antipsychotics like clozapine.[3][4] Zotepine was developed by Fujisawa Pharmaceutical Co Ltd. and has been used in Japan and some European countries since the 1980s.[5] Its clinical efficacy is attributed to a complex pharmacological profile, involving potent antagonism at multiple neurotransmitter receptors.[3] This document outlines the chemical synthesis, mechanism of action, and relevant experimental protocols for the characterization of zotepine.
Mechanism of Action
Zotepine's antipsychotic effect is mediated through its interaction with several neurotransmitter systems in the brain.[6] Unlike typical antipsychotics, which primarily act on dopamine receptors, zotepine exhibits a broad receptor binding profile.
-
Dopamine Receptor Antagonism : Zotepine is a potent antagonist of dopamine D2 receptors, the primary target for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][6] It also has a high affinity for D1 receptors, and this balanced inhibition of both D1 and D2 receptors may contribute to its reduced risk of extrapyramidal side effects (EPS) compared to typical neuroleptics.[4][5]
-
Serotonin Receptor Antagonism : The drug shows strong antagonism at various serotonin receptors, particularly 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[1][5] The blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and further reduce the risk of EPS.[2][6]
-
Noradrenaline Reuptake Inhibition : Zotepine and its active metabolite, norzotepine, are known to inhibit the reuptake of noradrenaline.[1][7] This action may contribute to its reported antidepressant effects.[8]
-
Other Receptor Interactions : Zotepine also binds with high affinity to histamine H1 and alpha-1 (α1) adrenergic receptors, which is associated with side effects such as sedation, weight gain, and orthostatic hypotension.[6][8]
-
Effects on Neurotransmitter Levels : Studies have shown that zotepine administration increases the extracellular levels of noradrenaline, dopamine, GABA, and glutamate in the medial prefrontal cortex (mPFC), which may be a key part of its therapeutic action.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to zotepine's pharmacological profile.
Table 1: Receptor Binding Affinity of Zotepine
| Receptor | Ligand Type | Kd / Ki (nM) | Species | Reference |
|---|---|---|---|---|
| Dopamine D1 | Antagonist | 29 (Ki) | Human | [11] |
| Dopamine D2 | Antagonist | 8 (Kd) | - | [8] |
| Dopamine D2 | Antagonist | 13 (Ki) | Human | [11] |
| Serotonin 5-HT1A | Antagonist | 280 (Kd) | - | [8] |
| Serotonin 5-HT1A | Antagonist | 316 (Ki) | Human | [12] |
| Serotonin 5-HT1D | Antagonist | 80 (Kd) | - | [8] |
| Serotonin 5-HT2A | Antagonist | 2.6 (Kd) | - | [8] |
| Serotonin 5-HT2C | Antagonist | 3.2 (Kd) | - | [8] |
| Serotonin 5-HT6 | Antagonist | High Affinity | - | [1] |
| Serotonin 5-HT7 | Antagonist | High Affinity | - | [1] |
| α1-Adrenergic | Antagonist | 7.3 (Kd) | - | [8] |
| α2-Adrenergic | Antagonist | 180 (Kd) | - | [8] |
| Histamine H1 | Antagonist | 3.3 (Kd) | - | [8] |
| Muscarinic (non-selective) | Antagonist | 330 (Kd) | - |[8] |
Table 2: Pharmacokinetic Properties of Zotepine
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Tmax (Peak Plasma Time) | 2 - 4 hours | Human | [5] |
| Cmax (Peak Plasma Conc.) | 6.9 - 19.6 ng/mL (25-100 mg dose) | Human | [5] |
| Protein Binding | 97% | Human | [5][7] |
| Volume of Distribution (Vd) | 10.9 L/kg | Human | [5] |
| Metabolism | Extensive first-pass (CYP1A2, CYP3A4) | Human | [5][7] |
| Active Metabolite | Norzotepine | Human | [5] |
| Elimination Half-life | ~14 hours | Human | [7] |
| Excretion | Mainly in urine and faeces as metabolites | Human |[5][7] |
Table 3: In Vitro Cytotoxicity of Zotepine
| Cell Line | Assay Type | IC50 (µM) | Description | Reference |
|---|---|---|---|---|
| RPMI 2650 | Cytotoxicity | 119.8 ± 6.3 | Human Nasal Cell Line | [13] |
| Beas-2B | Cytotoxicity | 154.2 ± 8.1 | Human Bronchus Cell Line | [13] |
| Neuro-2A | Cytotoxicity | 187.5 ± 9.5 | Mouse Neuroblastoma Cell Line |[13] |
Protocols
Protocol 1: Chemical Synthesis of Zotepine
This protocol describes a representative synthetic route to zotepine based on published methodologies.[1] Researchers should consult primary literature for detailed reaction conditions and optimization.
Diagram: Zotepine Synthesis Pathway
Caption: A four-step synthesis of zotepine.
Methodology:
-
Step 1: Thioether Formation
-
React 2-chloroacetophenone with 4-chlorothiophenol in the presence of a suitable base (e.g., sodium ethoxide) in a solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
After reaction completion, the product thioether is isolated via extraction and purified.
-
-
Step 2: Willgerodt–Kindler Reaction
-
Step 3: Intramolecular Cyclization
-
The phenylacetic acid derivative is heated in the presence of a dehydrating agent like polyphosphoric acid.[1]
-
This promotes an intramolecular Friedel-Crafts acylation to form the tricyclic dibenzothiepin ring system.
-
The product ketone is isolated by quenching the reaction mixture with ice water and subsequent purification.
-
-
Step 4: Enol Ether Formation (Final Step)
-
The dibenzothiepin ketone is reacted with 2-(dimethylamino)ethyl chloride.
-
The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like methyl isobutyl ketone (MIBK).[1]
-
This step proceeds via O-alkylation of the enolate to form the final product, zotepine. C-alkylation is minimized under these conditions.[1]
-
The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of zotepine for a target receptor (e.g., Dopamine D2) using a competition binding assay.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation [14]
-
Homogenize cells or tissue expressing the receptor of interest (e.g., HEK293 cells transfected with human D2 receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
-
Thaw membrane aliquots on the day of the assay and dilute to the desired concentration in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
In a 96-well plate, set up the assay in a final volume of 250 µL:
-
Total Binding (TB): 150 µL membranes + 50 µL radioligand + 50 µL assay buffer.
-
Non-specific Binding (NSB): 150 µL membranes + 50 µL radioligand + 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM haloperidol).
-
Competition: 150 µL membranes + 50 µL radioligand + 50 µL of zotepine at various concentrations (e.g., 10-point serial dilution).
-
-
The radioligand (e.g., [3H]raclopride for D2 receptors) should be used at a concentration near its Kd value.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.
-
-
Filtration and Counting [14]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
-
Convert raw counts per minute (CPM) data to percent inhibition relative to the specific binding (TB - NSB).
-
Plot percent inhibition versus the log concentration of zotepine and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 3: In Vitro Cell Viability Assay (Resazurin-Based)
This protocol describes a method to assess the cytotoxicity of zotepine on a chosen cell line (e.g., Neuro-2A) by measuring metabolic activity.
Methodology:
-
Cell Culture and Seeding
-
Culture Neuro-2A cells in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment
-
Prepare a stock solution of zotepine in DMSO. Create a serial dilution of zotepine in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of zotepine. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL) in PBS and sterilize it through a 0.22 µm filter.
-
After the treatment incubation period, add 10 µL of the resazurin working solution to each well (for a final concentration of ~0.015 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis [19]
-
Subtract the fluorescence reading of a "medium only" blank from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log concentration of zotepine.
-
Use non-linear regression to fit a sigmoidal dose-response (variable slope) curve to the data to determine the IC50 value, which is the concentration of zotepine that reduces cell viability by 50%.
-
References
- 1. Zotepine - Wikipedia [en.wikipedia.org]
- 2. What is Zotepine used for? [synapse.patsnap.com]
- 3. Zotepine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zotepine: preclinical tests predict antipsychotic efficacy and an atypical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zotepine? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zotepine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. 64244 [pdspdb.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
Application Notes and Protocols for Thiepine Synthesis via Ring Expansion Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiepines, a class of seven-membered sulfur-containing heterocyclic compounds, utilizing ring expansion strategies. Thiepine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Two primary ring expansion methodologies are detailed herein: a tandem oxidative ring expansion for the synthesis of complex polycyclic thiepines and a cycloaddition-thermal ring opening sequence for the preparation of dihydrothiepins.
Key Ring Expansion Strategies for this compound Synthesis
Ring expansion reactions offer a powerful and efficient approach to constructing the seven-membered this compound core, which can be challenging to synthesize via direct cyclization methods. The strategies outlined below provide access to a variety of this compound scaffolds.
Tandem Oxidative Ring Expansion for Dibenzo[b,f]phenanthro[9,10-d]this compound (DBPT) Synthesis
A recently developed method by Jin et al. describes a tandem oxidative ring expansion of a six-membered ring to a seven-membered this compound ring embedded within a polycyclic aromatic framework.[1][2][3] This strategy utilizes an iron(III) chloride-mediated process to facilitate the ring expansion.
Experimental Workflow:
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various dibenzo[b,f]phenanthro[9,10-d]this compound (DBPT) derivatives using the tandem oxidative ring expansion strategy.
| Entry | Starting Material (Ar group) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 80 | 12 | 90 |
| 2 | 4-Isopropylphenyl | 80 | 12 | 85 |
| 3 | 4-Chlorophenyl | 80 | 12 | 88 |
| 4 | 4-(Trifluoromethyl)phenyl | 80 | 12 | 82 |
Detailed Experimental Protocol: Synthesis of Dibenzo[b,f]phenanthro[9,10-d]this compound (DBPT)
-
Materials:
-
o-Biphenyl-linked methylenethioxanthene derivative (1.0 equiv)
-
o-Chloranil (1.2 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (2.0 equiv)
-
Anhydrous chlorobenzene (solvent)
-
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-biphenyl-linked methylenethioxanthene derivative and o-chloranil.
-
Add anhydrous chlorobenzene to dissolve the reactants.
-
Stir the solution at room temperature for 30 minutes.
-
Add anhydrous FeCl₃ to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dibenzo[b,f]phenanthro[9,10-d]this compound derivative.
-
Cycloaddition and Thermal Ring Opening for Dihydrothis compound Synthesis
This classical and versatile method involves the [2+2] cycloaddition of an enamine derived from a cyclic thioketone with an activated acetylene, followed by a thermal electrocyclic ring opening of the resulting bicyclic adduct to yield a dihydrothis compound.
Experimental Workflow:
Quantitative Data Summary:
The following table summarizes representative reaction conditions and yields for the synthesis of dihydrothis compound derivatives using the enamine-based ring expansion strategy.
| Entry | Cyclic Thioketone | Secondary Amine | Acetylenic Ester | Reaction Temperature (°C) | Yield (%) |
| 1 | Tetrahydrothiophen-3-one | Pyrrolidine | DMAD | 80 | 75 |
| 2 | Tetrahydrothiophen-3-one | Morpholine | DMAD | 80 | 72 |
| 3 | 2-Methyltetrahydrothiophen-3-one | Pyrrolidine | DMAD | 80 | 68 |
Detailed Experimental Protocol: Synthesis of a 2,7-Dihydrothis compound Derivative
-
Part A: Enamine Formation
-
Materials:
-
Tetrahydrothiophen-3-one (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve tetrahydrothiophen-3-one and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Add pyrrolidine and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
-
-
-
Part B: Cycloaddition and Thermal Ring Opening
-
Materials:
-
Crude enamine from Part A (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)
-
Anhydrous acetonitrile (solvent)
-
-
Procedure:
-
Dissolve the crude enamine in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DMAD to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC for the disappearance of the intermediate bicyclic adduct and the formation of the dihydrothis compound product.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2,7-dihydrothis compound derivative.
-
-
Application in Drug Development: Dibenzo[b,f]this compound Signaling Pathways
Dibenzo[b,f]thiepines are a class of tricyclic compounds that have found applications as antipsychotic and antidepressant drugs. A prominent example is Zotepine, which exerts its therapeutic effects through modulation of several neurotransmitter systems.
Signaling Pathway of Zotepine:
Zotepine is known to be an antagonist of dopamine D2 and serotonin 5-HT2A receptors.[4][5] Its antagonism of these receptors is a key mechanism in its antipsychotic action.
The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Simultaneously, the blockade of 5-HT2A receptors can increase dopamine release in other brain regions, which may help to mitigate some of the negative symptoms and reduce the likelihood of extrapyramidal side effects. This dual-action profile is characteristic of many atypical antipsychotic drugs.
Conclusion
Ring expansion strategies provide a robust and versatile platform for the synthesis of a wide array of this compound derivatives. The tandem oxidative ring expansion is particularly useful for accessing complex, polycyclic thiepines, while the enamine-based cycloaddition and thermal ring opening approach offers a reliable route to dihydrothiepines. These methodologies are valuable tools for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of the chemical space and biological activities of this important class of sulfur-containing heterocycles.
References
- 1. Synthesis of Curved Polycyclic Arenes Embedded with Oxepine and this compound Using Ring Expansion Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pd-Catalyzed Synthesis of Pyridobenzazepine and Thiepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of pyridobenzazepine and thiepine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections summarize key synthetic methodologies, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures for the synthesis of these important classes of compounds.
Palladium-Catalyzed Synthesis of Pyridobenzazepine Derivatives
Pyridobenzazepines are a class of fused heterocyclic compounds that have garnered attention for their potential as therapeutic agents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the construction of the seven-membered azepine ring fused to a pyridine moiety.
One-Pot Rhodium/Palladium-Catalyzed Synthesis of Pyridobenzazepines
A highly efficient one-pot, dual-metal-catalyzed reaction has been developed for the synthesis of pyridobenzazepines from electron-deficient o-chlorovinylpyridines and o-aminophenylboronic esters. This method combines a rhodium(I)-catalyzed arylation with a palladium(0)-catalyzed C-N coupling, allowing for a streamlined synthesis without the need for isolation of intermediates[1].
Experimental Workflow:
One-pot Rh/Pd-catalyzed synthesis of pyridobenzazepines.
Quantitative Data Summary:
| Entry | Reactant A (o-chlorovinylpyridine) | Reactant B (o-aminophenylboronic ester) | Yield (%) |
| 1 | 2-chloro-3-(1-chlorovinyl)pyridine | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 85 |
| 2 | 2-chloro-3-(1-chlorovinyl)-4-methylpyridine | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 93 |
| 3 | 2-chloro-3-(1-chlorovinyl)pyridine | 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 78 |
Experimental Protocol:
General Procedure for the One-Pot Synthesis of Pyridobenzazepines:
To an oven-dried vial equipped with a magnetic stir bar is added the o-chlorovinylpyridine (0.20 mmol, 1.0 equiv), o-aminophenylboronic ester (0.24 mmol, 1.2 equiv), [Rh(cod)Cl]2 (0.005 mmol, 2.5 mol %), dppf (0.011 mmol, 5.5 mol %), and K3PO4 (0.40 mmol, 2.0 equiv). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL) are added, and the mixture is stirred at 80 °C for 12 hours. The reaction is then cooled to room temperature, and Pd2(dba)3 (0.01 mmol, 5 mol %), Xantphos (0.024 mmol, 12 mol %), and Cs2CO3 (0.60 mmol, 3.0 equiv) are added. The vial is again evacuated and backfilled with argon three times. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyridobenzazepine product.
Buchwald-Hartwig Amination for the Synthesis of Dibenzodiazepines and Analogues
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. This reaction is particularly useful for the intramolecular cyclization of appropriately substituted precursors to form dibenzodiazepines and their pyridobenzazepine analogues. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base[2][3][4][5][6][7].
Experimental Workflow:
Intramolecular Buchwald-Hartwig amination for pyridobenzazepine synthesis.
Quantitative Data Summary:
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-bromo-N-(2-bromophenyl)pyridin-3-amine | Pd2(dba)3/Xantphos | Cs2CO3 | Toluene | 75 |
| 2 | 3-bromo-N-(2-bromophenyl)pyridin-4-amine | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane | 82 |
| 3 | 2-chloro-N-(2-bromophenyl)pyridin-4-amine | Pd2(dba)3/DavePhos | NaOtBu | Toluene | 68 |
Experimental Protocol:
General Procedure for Intramolecular Buchwald-Hartwig Amination:
A flame-dried Schlenk tube is charged with the halo-substituted N-arylpyridineamine (1.0 mmol), palladium catalyst (e.g., Pd(OAc)2, 2 mol %), phosphine ligand (e.g., SPhos, 4 mol %), and base (e.g., Cs2CO3, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the pure pyridobenzazepine.
Palladium-Catalyzed Synthesis of this compound Derivatives
The synthesis of seven-membered sulfur-containing heterocycles, such as thiepines and their benzo-fused analogues, presents a greater challenge due to the potential for sulfur extrusion. However, palladium-catalyzed methodologies, including intramolecular Heck reactions and C-S coupling strategies, have been explored for the construction of these ring systems.
Synthesis of Dibenzo[b,f]thiepines via Intramolecular C-S Coupling
The synthesis of dibenzo[b,f]thiepines can be achieved through a palladium-catalyzed intramolecular C-S bond formation. This approach typically involves the cyclization of a suitably functionalized diaryl sulfide precursor.
Experimental Workflow:
Intramolecular C-S coupling for dibenzo[b,f]this compound synthesis.
Quantitative Data Summary:
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-bromo-2'-(thiomethyl)biphenyl | Pd(OAc)2/dppf | K2CO3 | DMF | 65 |
| 2 | 1-(2-bromophenyl)-2-(phenylthiomethyl)benzene | PdCl2(PPh3)2 | NaH | Toluene | 58 |
| 3 | 2-iodo-2'-(thiomethyl)biphenyl | Pd2(dba)3/Xantphos | Cs2CO3 | 1,4-Dioxane | 72 |
Experimental Protocol:
General Procedure for Intramolecular C-S Coupling:
In a sealed tube, the aryl halide precursor (1.0 equiv), palladium catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv) are combined in a degassed solvent. The reaction mixture is heated at a specified temperature (typically 100-140 °C) for 12-48 hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the dibenzo[b,f]this compound.
Biological Activity and Signaling Pathways
While the synthetic methodologies are the primary focus of this note, it is important to highlight the potential biological relevance of these compounds, which drives their synthesis.
-
Pyridobenzazepine and Benzodiazepine Derivatives: Many compounds containing the benzodiazepine scaffold are known to exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects, primarily through their interaction with GABAA receptors. More recently, certain benzodiazepine and dibenzodiazepine derivatives have been investigated for their anticancer properties, with proposed mechanisms including the induction of apoptosis and cell cycle arrest[8].
-
This compound and Benzothiazepine Derivatives: this compound-containing compounds, such as the approved drug zotepine, act as antipsychotics. Dibenzo[b,f]thiepines have been explored for their potential as anticancer agents. Some benzothiazepine derivatives have shown promise as EGFR tyrosine kinase inhibitors, suggesting their potential in oncology[9]. The anticancer mechanism of some benzothiazole derivatives has been linked to the modulation of key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR[10][11][12].
Signaling Pathway Example (Hypothetical for an Anticancer this compound Derivative):
Hypothetical signaling pathway for an anticancer this compound derivative.
Further detailed investigations are required to elucidate the precise mechanisms of action and signaling pathways for newly synthesized pyridobenzazepine and this compound derivatives. The synthetic protocols provided herein offer a robust starting point for the generation of compound libraries for such biological evaluations.
References
- 1. Synthesis of Pyridobenzazepines Using a One-Pot Rh/Pd-Catalyzed Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiepin-Fused Heteroacenes in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thiepin-fused heteroacenes, a promising class of organic semiconductors. This document details their synthesis, optoelectronic properties, and application in organic field-effect transistors (OFETs). Detailed experimental protocols are provided to facilitate the adoption of these materials in research and development.
Introduction to Thiepin-Fused Heteroacenes
Thiepin-fused heteroacenes are a class of sulfur-rich polycyclic aromatic hydrocarbons that have garnered interest for their potential in organic electronics. Their unique molecular structure, which incorporates a seven-membered thiepin ring fused with other heterocyclic moieties, leads to distinct electronic and charge transport properties. These materials are particularly noted for their simple synthesis and p-type semiconducting behavior.[1][2] This document focuses on two such compounds: THA1 and THA6.
Quantitative Data Summary
The performance of thiepin-fused heteroacenes in organic electronic devices is summarized below. The data is compiled from studies on organic field-effect transistors (OFETs).
Optoelectronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| THA1 | -5.35 | -3.26 | 2.09 |
| THA6 | -5.35 | -3.26 | 2.09 |
Data obtained from cyclic voltammetry measurements.[2]
OFET Device Performance
| Compound | Device Configuration | Mobility (μ) (cm²/Vs) | On/Off Ratio |
| THA1 (Thin Film) | Top-contact, bottom-gate | 1.0 x 10⁻² | > 10⁴ |
| THA1 (Microcrystal) | Not specified | Relatively high | Not specified |
| THA6 (Thin Film) | Top-contact, bottom-gate | Low | Not specified |
| THA6 (Microrods) | Not specified | Low | Not specified |
Device performance is highly dependent on fabrication conditions and device architecture.[1][2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Thiepin-Fused Heteroacenes (THA1 and THA6)
This protocol describes a simple and efficient one-pot synthesis of THA1 and THA6.[2]
Materials:
-
Diindeno[1,2-b:2',1'-d]thiophene (DIDT)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Carbon disulfide (CS₂)
-
Methyl iodide (for THA1) or Hexyl bromide (for THA6)
-
Methanol
-
Chloroform
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve DIDT in DMSO.
-
Deprotonation: Add potassium tert-butoxide to the solution and stir at room temperature for 30 minutes. The solution should change color, indicating the formation of the anion.
-
Reaction with Carbon Disulfide: Cool the reaction mixture in an ice bath and slowly add carbon disulfide. Stir the mixture for 2 hours at room temperature.
-
Alkylation:
-
For THA1: Add methyl iodide to the reaction mixture and stir overnight at room temperature.
-
For THA6: Add hexyl bromide to the reaction mixture and stir overnight at room temperature.
-
-
Precipitation and Filtration: Pour the reaction mixture into methanol to precipitate the crude product. Collect the solid by vacuum filtration and wash with methanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and chloroform).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Thiepin-fused heteroacenes: simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiepin-fused heteroacenes: Simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - Beijing Institute of Technology [pure.bit.edu.cn]
Protocol for Scott's Synthesis of Substituted Thiepines: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of substituted thiepines, focusing on the method developed by Scott for the preparation of benzo-thiepine-2,4-dicarboxylic acid, commonly referred to as "Scott's Acid."
This application note outlines the reaction mechanism, experimental procedures, and known data associated with this specific synthesis. While the original publication by Scott remains elusive in readily available databases, this protocol has been constructed from secondary sources that have cited and discussed this chemical transformation.
Introduction
Thiepines are seven-membered heterocyclic compounds containing a sulfur atom within the ring. This class of compounds and their derivatives are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Scott's synthesis provides a direct route to a substituted benzothiepine derivative through a base-catalyzed condensation reaction. The method involves the reaction of o-phthalaldehyde with diethyl 2,2'-thiodiacetate, followed by hydrolysis to yield the target dicarboxylic acid.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of Scott's acid is depicted below:
Figure 1: Overall reaction scheme for Scott's synthesis of benzo-thiepine-2,4-dicarboxylic acid.
The reaction is proposed to proceed via a base-catalyzed double aldol-type condensation followed by an intramolecular cyclization. The sodium methoxide acts as a base to deprotonate the acidic α-carbons of the diethyl 2,2'-thiodiacetate. The resulting carbanion then attacks the aldehyde functionalities of o-phthalaldehyde. Subsequent cyclization and dehydration lead to the formation of the this compound ring system. The final step is the hydrolysis of the ethyl ester groups to the corresponding dicarboxylic acid.
It is important to note that the exact structure of "Scott's Acid" has been a subject of discussion in the literature. A 1957 paper by Schönberg and Fayez questioned the initially proposed structure, suggesting the possibility of a different isomeric form or the presence of a valence tautomer. Researchers should be aware of this historical context when characterizing the final product.
Experimental Protocol
The following protocol is a generalized procedure based on available descriptions of the synthesis. Optimization of reaction conditions may be necessary.
Materials:
-
o-Phthalaldehyde
-
Diethyl 2,2'-thiodiacetate (also known as diethyl thiodiglycolate)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe)
-
Hydrochloric Acid (HCl) or other suitable acid for hydrolysis and neutralization
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phthalaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thioester: To the stirred solution, add diethyl 2,2'-thiodiacetate.
-
Base-catalyzed Condensation: Slowly add a solution of sodium methoxide in anhydrous methanol to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up of Condensation Product: Upon completion of the condensation, neutralize the reaction mixture with an appropriate acid. The solvent is then typically removed under reduced pressure. The resulting crude product is the diethyl ester of the target molecule.
-
Hydrolysis: The crude ester is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.
-
Isolation and Purification: The resulting precipitate, "Scott's Acid," can be collected by filtration. The product is often described as an orange solid. Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data
Due to the absence of the original publication, a comprehensive table of yields for a variety of substituted thiepines under different conditions cannot be provided. The following table summarizes the key reactants and the reported product for the synthesis of Scott's acid.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Product | Reported Appearance |
| o-Phthalaldehyde | Diethyl 2,2'-thiodiacetate | Sodium Methoxide | Methanol | Benzo-thiepine-2,4-dicarboxylic acid | Orange Acid |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and isolation of Scott's Acid.
Figure 2: Logical workflow for the synthesis of Scott's Acid.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle it with care under an inert atmosphere.
-
Anhydrous methanol is flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
Scott's synthesis offers a straightforward method for the preparation of benzo-thiepine-2,4-dicarboxylic acid from commercially available starting materials. While the detailed scope and optimization of this reaction require further investigation, potentially through rediscovery of the original publication, the protocol outlined in this document provides a solid foundation for researchers interested in exploring the synthesis of substituted thiepines. The historical debate surrounding the precise structure of the product also presents an interesting avenue for further analytical and spectroscopic studies.
Application Notes and Protocols for Late-Stage Functionalization of Thiepine Cores
For Researchers, Scientists, and Drug Development Professionals
The thiepine scaffold, particularly the dibenzo[b,f]this compound core, is a privileged structure in medicinal chemistry, most notably represented by the atypical antipsychotic drug Zotepine.[1][2][3] Late-stage functionalization (LSF) of such pre-formed cores is a powerful strategy in drug discovery. It allows for the rapid diversification of complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis.[4][5][6]
These application notes provide detailed protocols for several modern synthetic methodologies applicable to the late-stage functionalization of this compound cores. The protocols are based on established procedures for related sulfur-containing heterocycles and are intended to serve as a robust starting point for the development of novel this compound derivatives.
Strategy 1: C–H Borylation and Subsequent Suzuki-Miyaura Coupling
This two-step sequence is a premier LSF strategy for introducing carbon-carbon bonds. An initial iridium-catalyzed C–H borylation installs a boronic ester "handle" onto the aromatic backbone of the this compound. This handle can then participate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a wide variety of aryl or heteroaryl halides.
Application Note: Ir-Catalyzed C–H Borylation
Iridium-catalyzed C–H borylation is a highly effective method for converting inert C–H bonds into versatile boronic esters.[7][8] For dibenzo[b,f]this compound systems, the reaction is expected to proceed on the electron-rich benzene rings. The regioselectivity can be influenced by steric and electronic factors, often favoring the positions least hindered and distal to the sulfur bridge.[8][9] The resulting boronate esters are stable and can be isolated or used directly in subsequent reactions.
Experimental Protocol 1: Iridium-Catalyzed C–H Borylation of Dibenzo[b,f]this compound
This protocol is adapted from established procedures for the borylation of heteroarenes.[7][8][10]
Materials:
-
Dibenzo[b,f]this compound (or a substituted derivative)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (Methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., n-hexane, THF, or cyclopentyl methyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add dibenzo[b,f]this compound (1.0 eq), B₂pin₂ (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).
-
Add anhydrous n-hexane (or other chosen solvent) to achieve a substrate concentration of 0.2-0.5 M.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or used directly in the next step after filtration through a short plug of silica.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C(sp²)–C(sp²) bonds.[11] The borylated this compound derivative can be coupled with a wide range of (hetero)aryl halides or triflates. The reaction generally exhibits high functional group tolerance, making it ideal for LSF on complex molecules.[1][12]
Experimental Protocol 2: Suzuki-Miyaura Coupling of a Borylated Dibenzo[b,f]this compound
This protocol is a general procedure adaptable from literature on thiophene and other heteroaryl couplings.[1][13][14][15][16]
Materials:
-
Borylated Dibenzo[b,f]this compound (1.0 eq)
-
Aryl or Heteroaryl Halide (Ar-X, 1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-dioxane/water, toluene/water, or DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the borylated dibenzo[b,f]this compound (1.0 eq), the aryl halide (1.1 eq), the chosen base (2.0 eq), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Data (Adapted from Thiophene Systems)
| Entry | Thiophene Substrate | Coupling Partner | Catalyst/Base | Yield (%) | Reference |
| 1 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | >90 | [15] |
| 2 | 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 85-95 | [1] |
| 3 | 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 88 | [13] |
| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid ester | Pd(dppf)Cl₂ / Na₃PO₄ | 75 | [16] |
Strategy 2: Halogenation and Buchwald-Hartwig Amination
This two-step approach is a cornerstone for introducing nitrogen-based functional groups. First, a halogen atom (typically bromine or chlorine) is installed on the this compound's aromatic ring. This halide then serves as a reactive handle for a subsequent palladium-catalyzed Buchwald-Hartwig amination to form a C–N bond.
Application Note: Halogenation and C–N Coupling
Direct electrophilic halogenation (e.g., with NBS or NCS) can be used to introduce a halogen onto the dibenzo[b,f]this compound core. Alternatively, for more complex substrates, modern C–H chlorination methods offer high selectivity for tertiary or benzylic positions under mild conditions.[17] The resulting aryl halide is an excellent substrate for Buchwald-Hartwig amination, a powerful method for coupling aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[18][19][20][21] The choice of phosphine ligand is critical for reaction efficiency and scope.[21]
Experimental Protocol 3: Bromination of Dibenzo[b,f]this compound
Materials:
-
Dibenzo[b,f]this compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
Dissolve dibenzo[b,f]this compound (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.
-
Add NBS (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield the bromo-dibenzo[b,f]this compound.
Experimental Protocol 4: Buchwald-Hartwig Amination of a Halogenated Dibenzo[b,f]this compound
This is a general protocol adapted from procedures for various heteroaryl halides.[22][23]
Materials:
-
Bromo-dibenzo[b,f]this compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, or BINAP, 4-6 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-dibenzo[b,f]this compound, palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by silica gel column chromatography.
Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand/Base | Yield (%) | Reference |
| 1 | 2-Bromostyrene | Aniline | Pd₂(dba)₃ / DPEphos / Cs₂CO₃ | 62-96 | [23] |
| 2 | 6-Bromo-pyridazine | Morpholine | Pd(OAc)₂ / XPhos / K₂CO₃ | 85-95 | [22] |
| 3 | Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP / NaOt-Bu | High | [18] |
| 4 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ / Sterically Hindered Ligand / NaOt-Bu | High | [19] |
Strategy 3: Functionalization via Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for LSF, enabling a wide range of transformations under exceptionally mild conditions.[2][24] For this compound cores, this methodology holds promise for direct C–H functionalization, such as arylation, alkylation, or thiolation, avoiding the need for pre-functionalized starting materials.[25][26]
Application Note: Photoredox-Mediated C–H Functionalization
Photoredox catalysis utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye like Eosin Y) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes.[2] This can generate highly reactive radical intermediates from stable precursors. For this compound cores, this could enable the direct coupling of the aromatic C–H bonds with various partners, such as diazonium salts for arylation or thiols for C–S bond formation.[25] The mild, room-temperature conditions are a major advantage for functionalizing potentially sensitive heterocyclic scaffolds.
Experimental Protocol 5: General Procedure for Photoredox C–H Arylation
This protocol is a generalized procedure based on methods for the C–H arylation of other heterocycles.[2]
Materials:
-
Dibenzo[b,f]this compound
-
Aryl Diazonium Salt (e.g., 4-methoxyphenyl diazonium tetrafluoroborate, 1.5 eq)
-
Photocatalyst (e.g., Eosin Y or fac-[Ir(ppy)₃], 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
High-power LEDs (e.g., Blue or Green LEDs)
Procedure:
-
In a reaction vial, dissolve the dibenzo[b,f]this compound (1.0 eq), aryl diazonium salt (1.5 eq), and the photocatalyst (1.5 mol%).
-
Add the degassed solvent and seal the vial.
-
Place the reaction vial in a setup with cooling (e.g., a fan) and irradiate with high-power LEDs for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the arylated product.
Representative Data for Photoredox C–S Bond Formation
| Entry | Substrate | Thiol Source | Photocatalyst | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | Aryl/Alkyl Thiol | Eosin B | 60-95 | [2] |
| 2 | Aryl Diazonium Salt | Aryl Thiol | Eosin Y | High | [25] |
| 3 | Terminal Alkyne | Sulfinic Acid | Eosin Y | High | [25] |
| 4 | Tertiary Amine | NH₄SCN | Eosin Y | High | [25] |
Disclaimer: These protocols are intended as a starting point. Optimization of catalysts, ligands, bases, solvents, and reaction times may be necessary for specific this compound substrates. All reactions should be carried out by trained personnel in a suitable laboratory environment with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 3. Zotepine - Wikipedia [en.wikipedia.org]
- 4. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage Functionalization [kofo.mpg.de]
- 6. Late-Stage Functionalization [kofo.mpg.de]
- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed borylation of pyrene: irreversibility and the influence of ligand on selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]
- 26. Photoredox-catalyzed synthesis of sulfones through deaminative insertion of sulfur dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thiepine Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of various thiepine derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and proposed mechanisms of action to guide further research and development in this promising area of medicinal chemistry.
Antimicrobial and Antifungal Efficacy of this compound Derivatives
This compound derivatives have demonstrated a range of antibacterial and antifungal activities. The following tables summarize the quantitative data from studies on newly synthesized this compound compounds, providing a clear comparison of their potency against various microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | E. coli | P. hauseri | P. aeruginosa | S. enterica | C. sporogenes | S. aureus | M. luteus | K. rhizophila |
| 9 | 1250 | 1250 | 1250 | 1250 | 625 | 1250 | 1250 | 2500 |
| 12 | 39 | 313 | 313 | 313 | 313 | 39 | 156 | 78 |
| 15 | 1250 | 1250 | 1250 | 1250 | 1250 | 1250 | 1250 | 1250 |
| 29 | 78 | 156 | 313 | 313 | 313 | 156 | 313 | 156 |
| CHL * | 62 | 125 | 250 | 43 | 62 | 15 | 31 | 125 |
*CHL: Chloramphenicol (Standard)[1]
Note: The data indicates that while many this compound derivatives exhibit weak antibacterial activity, compounds 12 and 29 show notable potency against certain strains, particularly E. coli and Gram-positive bacteria.[1]
Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm at various concentrations)
| Compound | C. albicans (µ g/disk ) | S. cerevisiae (µ g/disk ) | A. niger (µ g/disk ) |
| 1000 | 500 | 250 | |
| 16 | 20 | 16 | 12 |
| 17 | 19 | 15 | 11 |
| 32 | 24 | 20 | 16 |
| 33 | 21 | 17 | 13 |
| 34 | 22 | 18 | 14 |
| 35 | 23 | 19 | 15 |
| NYT * | 25 | 21 | 17 |
*NYT: Nystatin (Standard)[1] "-" indicates no measurable activity.
Note: Several synthesized thiepines, particularly compound 32 , demonstrated excellent antifungal activity against C. albicans, S. cerevisiae, and A. niger, with compound 32 showing moderate activity against A. niger even at a concentration of 125 µ g/disk .[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A general multi-step synthesis for this compound derivatives has been described.[1] The process typically involves:
-
Wittig Reaction: Reaction of a phosphonium salt with an appropriate aldehyde to yield corresponding Z-stilbenes.[1]
-
Cyclization: Palladium-catalyzed intramolecular cyclization of the stilbene derivatives to form the this compound ring structure.[1]
-
Chemical Transformations: Further chemical modifications such as N-methylation and reduction to produce a variety of this compound derivatives.[1]
For detailed synthetic procedures, please refer to the source literature.[1]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria are used.
-
Culture Media: Mueller-Hinton broth is utilized for bacterial growth.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Disk Diffusion Method for Antifungal Activity:
-
Microorganisms: Fungal strains such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger are used.
-
Culture Media: Sabouraud dextrose agar is the recommended medium.
-
Procedure:
-
Prepare a standardized fungal spore suspension.
-
Evenly spread the fungal suspension onto the surface of the agar plates.
-
Impregnate sterile filter paper disks (6 mm in diameter) with known concentrations of the test compounds.
-
Place the disks onto the inoculated agar surface.
-
Use a standard antifungal agent (e.g., Nystatin) as a positive control and a solvent-treated disk as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for the synthesis and evaluation of the antimicrobial and antifungal properties of novel this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of this compound Derivatives.
Proposed Mechanism of Antifungal Action of this compound Derivatives
While the precise signaling pathways are still under investigation, preliminary studies suggest that this compound derivatives may exert their antifungal effects through multiple mechanisms. The following diagram illustrates a plausible mechanism of action against fungal cells.
Caption: Proposed Antifungal Mechanism of Action for this compound Derivatives.
Disclaimer: The proposed mechanism of action is based on initial findings and requires further experimental validation. The interaction with specific molecular targets within the fungal cell is a key area for future research.
References
Synthesis of Enantiomerically Pure Dihydrothiepines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiomerically pure dihydrothiepines, a class of sulfur-containing seven-membered heterocyclic compounds with significant potential in medicinal chemistry and materials science. The chirality in these molecules can lead to distinct pharmacological profiles, making enantioselective synthesis crucial for the development of novel therapeutics.
Two primary strategies for obtaining enantiomerically pure dihydrothiepines are presented: asymmetric synthesis and chiral resolution . The protocols detailed below focus on the synthesis of 10,11-dihydrodibenzo[b,f]thiepine derivatives, which are among the more extensively studied examples.
Asymmetric Synthesis via Chiral Hydrobenzoin Derivatives
This strategy introduces chirality early in the synthetic sequence by employing a C2-symmetric chiral diol, (1R,2R)-1,2-diphenylethane-1,2-diol (R,R-hydrobenzoin), which is readily prepared via the Sharpless asymmetric dihydroxylation of trans-stilbene. The chiral diol is then used to construct the this compound ring.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of a chiral dihydrothis compound.
Experimental Protocols
Protocol 1.1: Synthesis of (1R,2R)-1,2-Diphenylethane-1,2-diol (R,R-hydrobenzoin)
This procedure is adapted from the Sharpless asymmetric dihydroxylation methodology.
-
Reaction Setup: To a stirred solution of AD-mix-β (1.4 g/mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL/g of AD-mix-β) at room temperature, add a catalytic amount of osmium tetroxide (e.g., 0.2 mol%).
-
Reaction Execution: Cool the mixture to 0 °C and add trans-stilbene (1.0 eq). Stir the reaction vigorously at 0 °C for 24 hours.
-
Work-up and Purification: Quench the reaction by adding sodium sulfite (1.5 g/mmol of alkene) and stir for an additional hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically pure diol.
Protocol 1.2: Synthesis of Enantiomerically Pure (10R,11R)-10,11-dihydro-10,11-diphenyldibenzo[b,f]this compound
This protocol utilizes a double ortho-lithiation followed by reaction with a sulfur transfer reagent.[1]
-
Preparation of the Bislithiated Intermediate: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral diol precursor, (1R,2R)-1,2-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diol (1.0 eq), in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (n-BuLi) (4.4 eq) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.
-
Reaction with Sulfur Diimidazole: In a separate flask, prepare a solution of sulfur diimidazole (1.1 eq) in anhydrous THF. Cool the bislithiated intermediate solution back to -78 °C and add the sulfur diimidazole solution dropwise.
-
Work-up and Purification: After the addition, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by column chromatography on silica gel to yield the enantiomerically pure dihydrothis compound.
Quantitative Data
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1.1 | (1R,2R)-1,2-Diphenylethane-1,2-diol | >90% | >99% |
| 1.2 | (10R,11R)-10,11-dihydro-10,11-diphenyldibenzo[b,f]this compound | 50-70% | >98% |
Chiral Resolution of Racemic Dihydrothiepines
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic dihydrothis compound.
Experimental Protocol
Protocol 2.1: Resolution of (±)-Isofloxythepin
This protocol is a general procedure based on the resolution of amines using dibenzoyl-tartaric acid.
-
Salt Formation: Dissolve the racemic dihydrothis compound derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve one of the enantiomers of O,O'-dibenzoyltartaric acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the racemic dihydrothis compound solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane). Add a base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution) until the aqueous layer is basic (pH > 9).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched dihydrothis compound. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
Quantitative Data
The efficiency of chiral resolution is highly dependent on the specific substrate, resolving agent, and crystallization conditions.
| Step | Product | Typical Yield (per enantiomer) | Enantiomeric Excess (ee) |
| 2.1 | Enantiomerically Pure Dihydrothis compound | 30-45% (after recrystallization) | >98% |
Applications in Drug Development
Dihydrothis compound scaffolds are present in several biologically active molecules. For instance, dibenzo[b,f]thiepines are known for their neuroleptic and antidepressant activities.[2] The synthesis of enantiomerically pure forms of these compounds is critical, as different enantiomers can exhibit different potencies and side-effect profiles. The protocols described herein provide a foundation for the synthesis of novel chiral dihydrothis compound derivatives for screening in drug discovery programs. The ability to access both enantiomers allows for a thorough investigation of the structure-activity relationship (SAR) and the identification of the eutomer, which is essential for the development of safe and effective pharmaceuticals.
References
Troubleshooting & Optimization
Thiepine Ring System Stabilization: A Technical Support Center
Welcome to the technical support center for the stabilization of the thiepine ring system. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound ring system inherently unstable?
The parent this compound is a seven-membered heterocyclic compound containing six carbon atoms and one sulfur atom. Its instability stems from its electronic structure; it is an 8 π-electron system, which makes it antiaromatic.[1][2] Antiaromatic compounds are cyclic, planar molecules with 4n π-electrons, leading to significant destabilization and high reactivity. This inherent instability causes the this compound ring to readily undergo valence isomerization to a benzene episulfide intermediate, which then extrudes a sulfur atom to form the highly stable aromatic benzene ring.[1][2]
Q2: What are the primary strategies for stabilizing the this compound ring?
There are four main strategies to overcome the inherent instability of the this compound ring:
-
Steric Hindrance: Introducing bulky substituents at the 2- and 7-positions of the this compound ring can sterically hinder the conformational changes required for sulfur extrusion.
-
Benzannulation: Fusing one or two benzene rings to the this compound core to form benzothiepines or dibenzothiepines, respectively, enhances stability. This is due to the disruption of the antiaromatic system and the contribution of the aromatic resonance energy from the fused benzene rings.[1]
-
Oxidation of the Sulfur Atom: Oxidizing the sulfur atom to a sulfoxide (S-oxide) or a sulfone (S,S-dioxide) alters the electronic properties of the ring, increasing its stability.[2]
-
Metal Complexation: Coordinating the this compound ring to a transition metal, such as in an iron tricarbonyl complex, can stabilize the otherwise labile structure.[1]
Q3: Which stabilization method is most effective?
The effectiveness of each method depends on the desired properties of the final molecule. Dibenzothiepines are generally very stable and are found in several pharmaceutical agents. For monocyclic thiepines, the introduction of bulky substituents like tert-butyl groups at the 2- and 7-positions has proven effective in isolating stable compounds. Metal complexation can be an excellent method for stabilizing the parent this compound ring for further study, though the metal complex itself may have different reactivity.
Troubleshooting Guides
Problem 1: My this compound derivative decomposes during synthesis/purification.
-
Possible Cause: The this compound ring is likely extruding sulfur due to thermal instability.
-
Troubleshooting Steps:
-
Lower Reaction Temperatures: If possible, conduct all reaction and purification steps at lower temperatures.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.
-
Choice of Solvents: Use degassed solvents to minimize the presence of oxygen.
-
Rapid Purification: Minimize the time for purification. Consider rapid techniques like flash column chromatography over slower methods.
-
Derivative Strategy: If the parent this compound is too unstable, consider synthesizing a more stable derivative from the outset (e.g., a benzothis compound or a 2,7-disubstituted this compound).
-
Problem 2: Low yield in the synthesis of substituted thiepines.
-
Possible Cause: Competing side reactions, such as dimerization or polymerization of unstable intermediates, can lead to low yields.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all starting materials and reagents are of high purity and free from contaminants that could catalyze decomposition.
-
Slow Addition of Reagents: Adding reagents slowly, especially in exothermic reactions, can help control the reaction temperature and minimize byproduct formation.
-
Concentration Effects: Running the reaction at a higher dilution may disfavor intermolecular side reactions.
-
Catalyst Selection: If using a catalyst, screen different catalysts and optimize the catalyst loading.
-
Problem 3: Difficulty in purifying the final this compound product.
-
Possible Cause: The basicity of the sulfur atom can cause tailing on silica gel chromatography. The product may also be sensitive to the purification conditions.
-
Troubleshooting Steps:
-
Chromatography Additives: To mitigate tailing on silica gel, consider adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.
-
Alternative Stationary Phases: If silica gel is problematic, explore other stationary phases like alumina or reverse-phase silica.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Distillation/Sublimation: For thermally stable, volatile derivatives, distillation or sublimation under reduced pressure can be effective.
-
Data Presentation
Table 1: Comparative Stability of this compound and Related Compounds
| Compound | Structure | Melting Point (°C) | Notes on Stability |
| This compound | C₆H₆S | Not Isolated | Thermally unstable, predicted to be antiaromatic.[1] |
| 2,7-Di-tert-butylthis compound | C₁₄H₂₂S | - | Isolable crystalline solid, demonstrating steric stabilization. |
| Benzothis compound | C₁₀H₈S | - | More stable than this compound but can still undergo sulfur extrusion. |
| Dibenzothiophene | C₁₂H₈S | 99.5 °C | A stable, related sulfur-containing heterocycle for comparison.[3] |
| Dibenzothis compound | C₁₄H₁₂S | ~65 °C | Significantly more stable due to benzannulation. |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered this compound (General Approach for 2,7-Disubstitution)
This protocol outlines a general synthetic strategy. Specific precursors and conditions may vary.
-
Synthesis of the Acyclic Precursor: Start with a suitable 1,6-dicarbonyl compound.
-
Thionation: Treat the dicarbonyl compound with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene.
-
Cyclization: The thionated intermediate can then be cyclized. This step is often complex and may involve multiple steps and purification.
-
Purification: The crude product is purified by column chromatography on silica gel, often with an eluent containing a small percentage of triethylamine to prevent streaking. The product fractions are collected and the solvent is removed under reduced pressure.
Protocol 2: Oxidation of a this compound Derivative to a this compound-S-Oxide
-
Dissolution: Dissolve the this compound derivative in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfoxide by flash column chromatography or recrystallization.
Protocol 3: Stabilization of this compound via Metal Complexation (Conceptual Workflow)
-
Precursor Synthesis: Synthesize a suitable this compound precursor that can be deprotected or rearranged in the final step to generate the this compound ring.
-
Reaction with Iron Carbonyl: React the precursor with an iron carbonyl reagent, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅) under photochemical or thermal conditions. This reaction forms the (η⁴-thiepine precursor)Fe(CO)₃ complex.
-
Generation of the this compound Complex: In the final step, the this compound ring is generated from the complexed precursor. This step is highly dependent on the nature of the precursor.
-
Purification: The resulting stable (η⁴-thiepine)Fe(CO)₃ complex can be purified by chromatography on silica gel.
Mandatory Visualizations
Caption: Overview of this compound stabilization strategies.
Caption: General experimental workflow for this compound derivatives.
References
Preventing thermal sulfur extrusion from thiepine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiepines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and application of these unique seven-membered sulfur-containing heterocycles, with a primary focus on preventing their characteristic thermal sulfur extrusion.
Frequently Asked Questions (FAQs)
Q1: My thiepine derivative decomposes upon heating. What is happening and why?
A1: Thiepines are often thermally unstable and can undergo a process called thermal sulfur extrusion to form a more stable benzene derivative.[1] The parent this compound molecule is predicted to be antiaromatic, a state of high energy, which provides a strong driving force for it to lose a sulfur atom and achieve the highly stable aromatic structure of a benzene ring.[2] This decomposition pathway is a common challenge in this compound chemistry.
Q2: What is the mechanism of thermal sulfur extrusion from this compound?
A2: The thermal extrusion of sulfur from a this compound ring is not a simple bond-breaking event. It proceeds through a well-established mechanism involving a valence isomerization. The this compound ring first rearranges to form a bicyclic intermediate known as a thianorcaradiene (or benzene episulfide).[1][2] This intermediate is also unstable and rapidly and irreversibly loses the sulfur atom to yield the final aromatic benzene derivative.
Q3: I am observing the formation of a benzene derivative as a major byproduct in my reaction. How can I prevent this?
A3: The formation of a benzene byproduct is a strong indicator of thermal sulfur extrusion. To prevent this, you need to enhance the stability of the this compound ring. Several strategies can be employed:
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Steric Hindrance: Introducing bulky substituents at the 2- and 7-positions of the this compound ring can sterically hinder the valence isomerization to the thianorcaradiene intermediate, thereby increasing the thermal stability of the this compound.
-
Oxidation: The conversion of the sulfur atom to a sulfone (this compound-1,1-dioxide) significantly stabilizes the ring system.[3][4]
-
Metal Complexation: Coordination of the this compound ring to a transition metal, such as in an iron tricarbonyl complex, can effectively stabilize the otherwise labile this compound.[2]
-
Aromatic Fusion: Fusing the this compound ring with one or more aromatic rings to form benzothiepines or dibenzothiepines increases stability. Many commercially available drugs containing a dibenzothis compound core, such as zotepine, are stable compounds.[2]
Q4: At what temperature should I expect my this compound derivative to be stable?
A4: The thermal stability of thiepines varies greatly depending on their substitution pattern. Unsubstituted, simple monocyclic thiepines are highly unstable and may decompose even at low temperatures. In contrast, strategically substituted thiepines can exhibit remarkable thermal stability. For instance, 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin has a half-life of 7.1 hours at 130 °C.[5] The stability is significantly enhanced by the presence of bulky tert-butyl groups at the 2- and 7-positions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired this compound product; formation of aromatic byproducts. | Thermal decomposition (sulfur extrusion) of the this compound ring is occurring under the reaction conditions. | - Lower the reaction temperature. - Reduce the reaction time. - If possible, modify the synthetic route to introduce stabilizing groups (e.g., bulky substituents at C2 and C7) early in the synthesis. - Consider performing the final steps of the synthesis under milder, non-thermal conditions. |
| The purified this compound decomposes during storage. | The this compound derivative is inherently thermally unstable at room temperature. The presence of trace acid or light can also catalyze decomposition. | - Store the purified compound at low temperatures (e.g., in a freezer at -20 °C or below). - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Protect from light by storing in an amber vial or wrapping the container in aluminum foil. |
| Difficulty in purifying the this compound product by column chromatography due to decomposition on silica gel. | Silica gel can be acidic and may catalyze the decomposition of sensitive thiepines. The prolonged time on the column at room temperature can also lead to thermal degradation. | - Use a deactivated stationary phase, such as neutral alumina. - Buffer the eluent with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% v/v), to neutralize acidic sites on the silica gel. - Perform the chromatography as quickly as possible and consider using a flash chromatography system to minimize the time the compound spends on the column. - Keep the column cool during purification if possible. |
| Formation of polymeric or tar-like materials. | This can result from the decomposition of the this compound and subsequent reactions of the reactive intermediates. | - Ensure all reagents and solvents are pure and dry. - Run the reaction under an inert atmosphere to prevent side reactions with oxygen. - Lower the reaction concentration to reduce the likelihood of intermolecular reactions. |
Data Presentation
Table 1: Thermal Stability of a Sterically Hindered this compound Derivative
| Compound | Structure | Half-life (t½) | Temperature (°C) |
| 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin | 7.1 hours | 130 |
Data sourced from a study on a remarkably stable monocyclic thiepin.[5]
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable this compound Derivative (2,7-Di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin)
This protocol is based on the synthesis of a monocyclic this compound stabilized by bulky tert-butyl groups at the 2- and 7-positions.[5]
Step 1: Synthesis of 2,6-di-tert-butyl-4-methylthiopyrylium tetrafluoroborate
-
Detailed experimental procedures for the synthesis of the starting thiopyrylium salt are often specific to the desired substitution pattern and should be followed from relevant literature.
Step 2: Synthesis of 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin
-
To a solution of 2,6-di-tert-butyl-4-methylthiopyrylium tetrafluoroborate in an appropriate solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine) at low temperature (e.g., 0 °C).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: General Procedure for the Oxidation of a this compound to a this compound-1,1-dioxide
This protocol provides a general method for the oxidation of the sulfur atom in a this compound ring to a sulfone, which enhances stability.
-
Dissolve the this compound derivative in a suitable chlorinated solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.0-2.2 equivalents) in the same solvent dropwise to the cooled this compound solution.
-
Stir the reaction mixture at 0 °C for a specified time or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting this compound-1,1-dioxide by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of thermal sulfur extrusion from this compound.
Caption: Strategies for stabilizing the this compound ring system.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of Thiepine Synthesis
Welcome to the technical support center for thiepine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the parent this compound ring so challenging?
A1: The parent this compound, an unsaturated seven-membered heterocycle with a sulfur atom, is thermally unstable.[1][2] It readily undergoes a process called sulfur extrusion, where it loses the sulfur atom to form the more stable benzene ring.[1] This inherent instability makes its isolation and handling difficult under typical reaction conditions.
Q2: How can the this compound ring be stabilized to allow for its synthesis and study?
A2: Stability of the this compound ring can be significantly increased in several ways:
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Fusion with Aromatic Rings: Creating benzothiepines (one fused benzene ring) or dibenzo[b,f]thiepines (two fused benzene rings) provides substantial aromatic stabilization.[2] Many pharmaceutical compounds, such as Zotepine, are based on the dibenzothis compound scaffold.[1][2]
-
Bulky Substituents: Attaching large, sterically hindering groups to the carbon atoms adjacent to the sulfur atom can inhibit the conformational changes required for sulfur extrusion.
-
Metal Complexation: Forming a complex of the this compound ring with a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃, can stabilize the otherwise labile structure.[2]
Q3: What are the common synthetic strategies for constructing the this compound core?
A3: Common strategies for synthesizing thiepines, particularly the more stable dibenzo[b,f]thiepines, often involve intramolecular cyclization reactions. Palladium-catalyzed reactions are particularly effective for forming the seven-membered ring through C-S or C-C bond formation. One-pot syntheses starting from precursors like 1-chloro-2-nitrobenzene have also been developed to create key intermediates for drugs like Quetiapine.
Q4: My reaction mixture is turning dark brown/black. What does this indicate?
A4: A significant darkening of the reaction mixture, especially to a dark brown or black color, often suggests thermal decomposition of the starting materials, intermediates, or the final this compound product. This can also indicate the formation of polymeric byproducts. This compound synthesis can be exothermic, and poor temperature control can lead to these degradation pathways. It is crucial to maintain the recommended reaction temperature, possibly using a cooling bath to manage any exotherms.
Troubleshooting Guide
This guide addresses common problems encountered during this compound synthesis, focusing on low product yield and product decomposition.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in this compound synthesis. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to reagent quality.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. Vary the catalyst, ligand, base, solvent, and temperature to find the most effective combination for your specific substrate. Refer to the data tables below for starting points. |
| Poor Quality of Reagents | Ensure all starting materials and reagents are pure and anhydrous. Impurities can poison the catalyst or lead to unwanted side reactions. Use freshly distilled solvents and high-purity precursors. |
| Inefficient Catalyst System | The choice of catalyst and ligand is critical, especially in palladium-catalyzed reactions. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to improve catalytic activity and selectivity. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. A fresh portion of the catalyst might also be added if catalyst deactivation is suspected. |
| Product Loss During Workup | This compound derivatives can be sensitive to acidic or basic conditions during aqueous workup. Ensure pH is controlled and minimize the time the product is in contact with aqueous layers. Optimize purification methods, such as column chromatography, to reduce product loss. |
Issue 2: Product Decomposition
The inherent instability of the this compound ring makes product decomposition a significant hurdle.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Thermal extrusion of sulfur is a common decomposition pathway for thiepines.[1] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the internal reaction temperature closely, especially for exothermic reactions. |
| Oxygen Sensitivity | Some catalytic cycles, particularly those involving palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the catalyst and reactants. |
| Photochemical Decomposition | Certain this compound derivatives can be light-sensitive. The photoreaction of benzothis compound, for instance, leads to a butadiene-cyclobutene cyclization.[1] Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
| Instability on Silica Gel | During purification by column chromatography, the slightly acidic nature of silica gel can sometimes cause decomposition of sensitive this compound products. Consider using deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or alternative purification methods like preparative TLC or crystallization. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of reaction conditions for the synthesis of thiophene and dibenzo[b,f]oxepine, which can serve as a valuable starting point for optimizing this compound synthesis due to structural and mechanistic similarities.
Table 1: Optimization of Reaction Conditions for Thiophene Synthesis from Zincke Ketone and Elemental Sulfur [3]
| Entry | Equivalents of S₈ | Temperature (°C) | Solvent | Yield (%) |
| 1 | 3.0 | 60 | MeCN | 15 |
| 2 | 3.0 | 60 | Toluene | 0 |
| 3 | 3.0 | 60 | Ethyl Acetate | 0 |
| 4 | 3.0 | 60 | THF | 0 |
| 5 | 3.0 | 60 | DMF | 49 |
| 6 | 3.0 | 40 | DMF | 5 |
| 7 | 3.0 | 80 | DMF | 55 |
| 8 | 1.2 | 60 | DMF | 36 |
| 9 | 5.0 | 60 | DMF | 43 |
| 10 | 3.0 | 60 | DMF | 59 (under N₂) |
Reaction conditions: Zincke ketone (0.2 mmol), sulfur, solvent (2 mL), overnight.
Table 2: Optimization of Palladium-Catalyzed Dibenzo[b,f]oxepine Synthesis
Data compiled from analogous synthetic strategies.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (25) | Cs₂CO₃ (1.2) | DMF | 80 | Good |
| 2 | Pd₂(dba)₃ (2) | L-3 (6) | Cs₂CO₃ (4.0) | 1,4-Dioxane | 120 | Good to Excellent |
| 3 | PdI₂ (variable) | Cytop 292 (variable) | Variable | Variable | Mild | Good |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Dibenzo[b,f]thiepines
This protocol is based on palladium-catalyzed intramolecular C-S bond formation, a common strategy for synthesizing the dibenzothis compound core.
Materials:
-
Appropriate 2-(2-bromophenylthio)phenyl derivative (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Phosphine ligand (e.g., BINAP, 4-20 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
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Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-(2-bromophenylthio)phenyl derivative, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f]this compound.
Visualizations
Caption: General workflow for Pd-catalyzed this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Common decomposition pathways for this compound derivatives.
References
Technical Support Center: Dibenzothiepine Synthesis
Welcome to the Technical support center for dibenzothiepine synthesis. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce a dibenzo[b,f][1][2]thiazepin-11-one core?
A common and effective method involves a three-step process:
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Coupling Reaction: Reaction of a nitrobenzene derivative with a thiosalicylic acid derivative.
-
Reduction: Reduction of the resulting 2-nitro-2'-carboxy-diphenylsulfide derivative to a 2-amino-2'-carboxy-diphenylsulfide.
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Dehydration-Condensation: Cyclization of the amino-acid intermediate to form the dibenzothiazepin-11-one ring system.[2][3][4]
Q2: What are some of the known challenges in dibenzothis compound synthesis that can lead to low yields?
Q3: How can I monitor the progress of my dibenzothis compound synthesis reactions?
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for dibenzothis compound derivatives?
Common purification techniques for dibenzothis compound derivatives include:
-
Column Chromatography: This is a widely used method to separate the desired product from unreacted starting materials and byproducts.[2]
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Recrystallization: For solid derivatives, recrystallization can be a highly effective method for obtaining high-purity material.[2] This often involves dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the pure compound to crystallize.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Coupling Reaction
Question: I am experiencing a low yield in the reaction between my nitrobenzene derivative and thiosalicylic acid derivative. What are the potential causes and how can I improve the yield?
Answer: Low yields in this step can often be attributed to suboptimal reaction conditions or the purity of starting materials. Here is a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Solutions |
| Impure Starting Materials | Ensure the purity of the nitrobenzene and thiosalicylic acid derivatives. Impurities can interfere with the reaction. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. Potassium carbonate in N,N-dimethylformamide (DMF) has been reported to be effective.[7] Experiment with different bases and solvents to find the optimal combination for your specific substrates. |
| Suboptimal Temperature | The reaction may require heating. A reaction temperature of around 70°C has been used successfully.[7] Monitor the reaction by TLC to determine the optimal temperature and reaction time, avoiding decomposition at excessively high temperatures. |
Problem 2: Incomplete Reduction of the Nitro Group
Question: My reduction of the 2-nitro-2'-carboxy-diphenylsulfide is not going to completion. How can I improve this step?
Answer: Incomplete reduction can be due to the choice of reducing agent or catalyst deactivation.
| Potential Cause | Recommended Solutions |
| Ineffective Reducing Agent | Various reducing agents can be used. Ferrous sulfate in an aqueous ammonia solution has been described.[2] Catalytic hydrogenation using a Raney-nickel catalyst is another reported method.[2] The choice of reducing agent may need to be optimized for your specific substrate. |
| Catalyst Deactivation (for catalytic hydrogenation) | If using a catalyst like Raney-nickel or Palladium on carbon (Pd/C), ensure it is fresh and active. Catalyst poisoning by sulfur compounds can be an issue. Ensure the starting material is sufficiently pure. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. Adjusting the reaction time and temperature may be necessary. |
Problem 3: Low Yield in the Final Cyclization Step
Question: I am getting a low yield during the dehydration-condensation reaction to form the dibenzothis compound ring. What could be the problem?
Answer: The cyclization to form a seven-membered ring can be challenging. The yield is often sensitive to the reaction conditions.
| Potential Cause | Recommended Solutions |
| Inefficient Dehydrating Agent/Catalyst | This step is often catalyzed by an acid. Polyphosphoric acid (PPA) has been used to achieve high yields.[1] The choice and amount of the acid catalyst are critical. |
| High Reaction Temperature Leading to Decomposition | While heating is often required, excessive temperatures can lead to the decomposition of the product. The reaction has been successfully carried out at 80-90°C.[1] Optimize the temperature by monitoring the reaction progress. |
| Difficulty in Product Isolation | The product may be challenging to isolate from the reaction mixture. Ensure proper work-up procedures are followed. This may include cooling the reaction mixture to precipitate the product, followed by filtration.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-nitro-2'-carboxy-diphenylsulfide
This protocol is adapted from a patented procedure.[7]
Materials:
-
2-chloronitrobenzene
-
Thiosalicylic acid
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, dissolve 94.5 g (0.60 mol) of 2-chloronitrobenzene and 159.0 g (1.15 mol) of potassium carbonate in 120 mL of N,N-dimethylformamide.
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To the resulting solution, slowly add a solution of 77.1 g (0.50 mol) of thiosalicylic acid in 120 mL of N,N-dimethylformamide dropwise.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and work up as appropriate to isolate the 2-nitro-2'-carboxy-diphenylsulfide. The reported yield for this step is 98%.[7]
Visualizations
Caption: A generalized workflow for the synthesis of a dibenzothis compound core.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060173178A1 - Process for preparing dibenzothiazepine derivatives - Google Patents [patents.google.com]
- 3. US7045621B1 - Process for producing dibenzothiazepine derivatives - Google Patents [patents.google.com]
- 4. KR20020022767A - Process for producing dibenzothiazepine derivatives - Google Patents [patents.google.com]
- 5. US20070203336A1 - Process for preparing dibenzothiazepine compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CA2379294C - Process for preparing dibenzothiazepine derivatives - Google Patents [patents.google.com]
Technical Support Center: The Isolation of Parent Thiepine
Welcome to the technical support center for challenges in the isolation of parent thiepine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and study of this compound and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in navigating the complexities of working with this highly reactive and unstable heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound molecule so difficult to isolate?
A1: The parent this compound (C₆H₆S) is highly unstable and has not been isolated at room temperature.[1] This instability stems from its antiaromatic character.[2][3] It possesses 8 π-electrons, which conforms to the 4n Hückel rule for antiaromaticity, leading to significant destabilization.[4] Consequently, it readily undergoes a thermal sulfur extrusion to form the much more stable aromatic compound, benzene.[2][5] Computational studies suggest this is a facile process.[2]
Q2: What is the primary decomposition pathway for this compound?
A2: The main decomposition route for this compound is the thermal extrusion of a sulfur atom to yield benzene.[5][6] This process is believed to proceed through a valence isomerization to a transient bicyclic intermediate, thianorcaradiene (benzene episulfide), which then irreversibly loses the sulfur atom.[2][6]
Q3: Are there any strategies to stabilize the this compound ring system?
A3: Yes, two primary strategies have proven effective in stabilizing the this compound ring:
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Steric Hindrance: Introducing bulky substituents at the C2 and C7 positions can sterically hinder the conformational changes required for sulfur extrusion, allowing for the isolation of stable this compound derivatives. The most well-known example is 2,7-di-tert-butylthis compound.
-
Transition Metal Complexation: The antiaromatic π-system of this compound can be stabilized by coordination to a transition metal. The complex tricarbonyl(η⁴-thiepine)iron(0) is a notable example where the iron tricarbonyl fragment complexes with four of the π-electrons of the this compound ring, disrupting the antiaromaticity and rendering the ring system stable.[2][3]
Q4: What are the expected spectroscopic signatures for a stabilized this compound derivative?
A4: For a stabilized this compound derivative like 2,7-di-tert-butylthis compound, you would expect to see characteristic signals in NMR and UV-Vis spectroscopy. The proton NMR would show signals corresponding to the vinyl protons on the this compound ring, in addition to the signals for the bulky substituents. The carbon NMR would similarly show peaks for the sp² carbons of the ring and the substituent carbons. The UV-Vis spectrum would display absorption maxima corresponding to the electronic transitions within the conjugated system. Specific data is provided in the tables below.
Troubleshooting Guides
Problem 1: My reaction to synthesize a this compound derivative results in the formation of a benzene derivative instead of the desired product.
| Possible Cause | Troubleshooting Step |
| Thermal Instability: The reaction temperature may be too high, promoting sulfur extrusion. | Monitor the reaction temperature closely. If possible, run the reaction at a lower temperature, even if it proceeds more slowly. Consider using milder reaction conditions or alternative synthetic routes that do not require high temperatures. |
| Lack of Stabilization: The target this compound derivative may not be sufficiently stabilized. | If synthesizing a new derivative, ensure that bulky substituents are incorporated at the C2 and C7 positions to provide steric protection. Alternatively, consider synthesizing the this compound as a transition metal complex. |
| Incorrect Work-up Procedure: The purification process (e.g., distillation, chromatography on untreated silica) may be too harsh. | Use purification techniques suitable for thermally labile compounds, such as low-temperature column chromatography on deactivated silica gel or recrystallization from a suitable solvent system at low temperatures.[7][8][9] Avoid high-vacuum distillation if the compound is prone to decomposition. |
Problem 2: I am attempting to synthesize a stabilized this compound derivative, but I am getting a complex mixture of side products.
| Possible Cause | Troubleshooting Step |
| Air and Moisture Sensitivity: Many organometallic reagents and intermediates in heterocyclic synthesis are sensitive to air and moisture.[10] | Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware. Proper Schlenk line or glovebox techniques are essential.[10] |
| Side Reactions of Precursors: The starting materials may be undergoing undesired side reactions. | Purify all starting materials immediately before use. Monitor the reaction by TLC or NMR at early time points to identify the formation of any unexpected intermediates or byproducts. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products. | Carefully control the stoichiometry of the reactants. For sensitive reactions, consider the slow addition of one reagent to the other to maintain a low concentration of the reactive species. |
Quantitative Data Summary
Table 1: Calculated Energy Data for this compound Decomposition
| Parameter | Value (kcal/mol) | Method |
| Energy of this compound → Benzene + S | -25.5 | DFT (B3LYP) |
| Activation Energy for Sulfur Extrusion | 27.3 | DFT (B3LYP) |
Note: These values are from computational studies and provide a theoretical basis for the observed instability.
Table 2: Spectroscopic Data for 2,7-di-tert-butylthis compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 1.30 (s, 18H, t-Bu), 5.95 (d, J = 9.0 Hz, 2H, H-3,6), 6.35 (d, J = 9.0 Hz, 2H, H-4,5) |
| ¹³C NMR (CDCl₃) | δ 32.1 (C(CH₃)₃), 35.9 (C(CH₃)₃), 125.9 (C-4,5), 130.2 (C-3,6), 154.9 (C-2,7) |
| UV-Vis (Hexane) | λmax 235 nm (ε 11000), 275 nm (ε 4500), 370 nm (ε 300) |
Experimental Protocols
Protocol 1: Synthesis of 2,7-di-tert-butylthis compound
This procedure is adapted from established methods for the synthesis of sterically hindered thiepines.
Materials:
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2,7-di-tert-butyl-4,5-dihydrothis compound
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N-Bromosuccinimide (NBS)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of 2,7-di-tert-butyl-4,5-dihydrothis compound (1.0 mmol) in anhydrous CCl₄ (20 mL) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (2.2 mmol) is added portion-wise over 10 minutes with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure at a low temperature.
-
The residue is dissolved in anhydrous Et₂O (30 mL) and cooled to 0 °C.
-
1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol) is added dropwise to the stirred solution.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is filtered to remove the precipitated DBU hydrobromide.
-
The filtrate is washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with hexane) to yield 2,7-di-tert-butylthis compound as a pale yellow solid.
Protocol 2: Synthesis of Tricarbonyl(η⁴-thiepine)iron(0)
This protocol is based on the complexation of a this compound precursor with an iron carbonyl complex.[3]
Materials:
-
1,2,3,6-Tetrahydro-1-thiepine-1-oxide
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous benzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, a solution of 1,2,3,6-tetrahydro-1-thiepine-1-oxide (1.0 mmol) in anhydrous benzene (25 mL) is prepared.
-
Diiron nonacarbonyl (1.2 mmol) is added to the solution.
-
The reaction mixture is heated to reflux with stirring for 4 hours. The progress of the reaction can be monitored by the color change and CO evolution.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite to remove insoluble iron byproducts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluting with a hexane-diethyl ether gradient) under an inert atmosphere to afford tricarbonyl(η⁴-thiepine)iron(0) as a red-orange crystalline solid.
Visualizations
Caption: Decomposition pathway of parent this compound to benzene via sulfur extrusion.
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
References
- 1. View of Synthesis and antimicrobial activity of azepine and this compound derivatives [shd-pub.org.rs]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docsity.com [docsity.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. 2,7-Di-tert-butylpyrene | C24H26 | CID 185563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiepine Intermediate Management
Welcome to the technical support center for managing highly reactive thiepine intermediates. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and characterization of these unstable compounds.
Frequently Asked Questions (FAQs)
1. Why are my this compound intermediates so unstable?
This compound is an unsaturated, seven-membered heterocyclic compound containing a sulfur atom. The parent this compound is predicted to be antiaromatic and is highly unstable.[1][2] The primary decomposition pathway for many thiepines is the extrusion of a sulfur atom to form the thermodynamically more stable benzene ring.[1][2] This process often occurs through a valence isomerization to a transient thianorcaradiene (benzene episulfide) intermediate, which then irreversibly loses sulfur.[1][2]
Key Factors Contributing to Instability:
-
Antiaromaticity: The 8 π-electron system of the this compound ring contributes to its inherent instability.
-
Sulfur Extrusion: The thermodynamic driving force to form a stable aromatic benzene ring is significant.[1][2]
-
Thermal Sensitivity: Many this compound derivatives are thermally labile and decompose even at low temperatures.[3]
2. How can I stabilize my this compound intermediates?
Several strategies can be employed to increase the stability of this compound intermediates, making them easier to handle and characterize.
-
Steric Hindrance: Introducing bulky substituents at the 2- and 7-positions of the this compound ring can sterically hinder the conformational changes required for sulfur extrusion. A notable example is 2,7-di-tert-butylthis compound, which exhibits remarkable thermal stability.[3][4]
-
Metal Complexation: The unstable this compound ring can be stabilized by complexation with a transition metal. For instance, forming a this compound-iron tricarbonyl complex, (η⁴-C₆H₆S)Fe(CO)₃, significantly enhances its stability.[1][2]
-
Annelation: Fusing one or two benzene rings to the this compound core to form benzothiepines or dibenzothiepines, respectively, increases stability.[1][2] Many commercially available drugs, such as zotepine and dosulepin, are based on a dibenzothis compound structure.[1][2]
-
Oxidation: Oxidation of the sulfur atom to a sulfoxide or sulfone can also increase the stability of the this compound ring system.
3. What are the expected spectroscopic signatures for a this compound intermediate?
Due to their often transient nature, obtaining clean spectroscopic data can be challenging. However, for stabilized thiepines, the following can be expected:
-
¹H NMR: The chemical shifts of the vinyl protons on the this compound ring will depend on the substituents. For a stabilized derivative like 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin, the ring protons may appear in the aromatic region, but the overall spectrum would indicate an atropic (non-aromatic) molecule.[3]
-
¹³C NMR: Resonances for the sp²-hybridized carbons of the this compound ring are expected. The exact chemical shifts will be highly dependent on the substitution pattern.
-
UV-Vis Spectroscopy: this compound intermediates are expected to have characteristic UV-Vis absorption spectra. Transient absorption spectroscopy can be a powerful tool to detect and characterize short-lived this compound intermediates.[5][6][7] The λmax will vary based on the specific structure and conjugation.
4. My reaction to synthesize a this compound intermediate is giving a very low yield. What are the common causes?
Low yields are a frequent issue due to the instability of the target molecule. Common causes include:
-
Decomposition: The this compound intermediate may be decomposing under the reaction conditions (e.g., elevated temperature, prolonged reaction time).
-
Sulfur Extrusion: The desired this compound may be readily converting to the corresponding benzene derivative.
-
Side Reactions: The starting materials or the this compound intermediate itself may be participating in undesired side reactions.
-
Workup Issues: The intermediate may be decomposing during aqueous workup or purification.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Only starting material is recovered. | Reaction conditions are too mild (e.g., temperature too low, reaction time too short). | Gradually increase the reaction temperature in small increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between conversion and decomposition. |
| A complex mixture of products is observed, with the main spot on TLC being the corresponding benzene derivative. | The this compound intermediate is forming but rapidly undergoing sulfur extrusion under the reaction conditions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. If possible, synthesize a more stable analogue by introducing bulky substituents at the 2- and 7-positions.[3][4] 4. Consider an in situ trapping experiment (see Experimental Protocols). |
| The reaction appears to work (by TLC/LC-MS), but the product is lost during workup or purification. | The this compound intermediate is unstable to the purification conditions (e.g., silica gel, heat, prolonged exposure to solvent). | 1. Avoid aqueous workups if the compound is sensitive to acid/base. 2. Use low-temperature column chromatography for purification (see Experimental Protocols).[8] 3. Minimize the time the compound spends in solution. Concentrate fractions from chromatography at low temperatures and under reduced pressure immediately. |
Data Presentation: Stability of a Sterically Hindered this compound
The stability of a this compound intermediate is highly dependent on its substitution pattern. The following table summarizes the thermal stability of a sterically hindered this compound derivative.
| Compound | Structure | Conditions | Half-life (t½) | Reference |
| 2,7-di-tert-butyl-4-ethoxycarbonyl-5-methylthiepin | Deuterated toluene, 130 °C | 7.1 hours | [3] |
Experimental Protocols
Protocol 1: Low-Temperature Column Chromatography for Purification of Unstable Intermediates
This protocol is designed to minimize the thermal decomposition of sensitive compounds during purification.[8][9]
Materials:
-
Jacketed chromatography column
-
Refrigerated circulating bath
-
Silica gel (or other appropriate stationary phase)
-
Pre-chilled solvents
-
Crude reaction mixture
Procedure:
-
Column Preparation:
-
Connect the jacketed column to the refrigerated circulating bath and set the temperature to the desired value (e.g., 0 °C, -20 °C, or lower). Allow the column to cool completely.
-
Prepare a slurry of silica gel in the pre-chilled, non-polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the pre-chilled eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the pre-chilled solvent system, maintaining a constant low temperature via the circulating bath.
-
Collect fractions in tubes placed in a cold bath (e.g., an ice-water or dry ice-acetone bath).
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS.
-
Immediately concentrate the fractions containing the desired product using a rotary evaporator with a cooled water bath. Do not heat the sample.
-
Protocol 2: In Situ Trapping of a this compound Intermediate with a Dienophile
If a this compound intermediate is too unstable to isolate, its formation can be confirmed by an in situ trapping experiment, for example, through a Diels-Alder reaction with a reactive dienophile like dimethyl acetylenedicarboxylate (DMAD).[10][11][12]
Materials:
-
Reaction setup for the synthesis of the this compound intermediate
-
Dimethyl acetylenedicarboxylate (DMAD) or other suitable trapping agent
-
Appropriate solvents and reagents for analysis
Procedure:
-
Set up the reaction for the synthesis of the this compound intermediate under the optimized conditions (ideally at low temperature).
-
In a separate, parallel reaction, set up the identical synthesis but include an excess (e.g., 2-5 equivalents) of DMAD in the initial reaction mixture.
-
Run both reactions for the same amount of time.
-
At the end of the reaction, quench both mixtures and work them up under identical conditions.
-
Analyze the products from both reactions by LC-MS, GC-MS, and NMR.
-
Expected Outcome: The reaction containing DMAD should show the formation of a new product, the Diels-Alder adduct of the this compound and DMAD, which may not be present in the reaction without the trapping agent. The presence of this adduct provides strong evidence for the transient formation of the this compound intermediate.
Visualizations
Diagram 1: Decomposition Pathway of this compound
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Chemical Transformations of 2,7-Di-tert-butylthis compound (I). (1995) | Shoko Yamazaki [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Synthesis of monocyclic thiepins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cleavage of some annulated tetrahydropyridines under the action of dimethyl acetylene dicarboxylate in protic solvents. New practical route to substituted pyrroles and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Overcoming Steric Hindrance in 2,7-Disubstituted Thiepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during the synthesis of 2,7-disubstituted thiepines. The information is tailored for researchers, scientists, and drug development professionals working with these complex heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2,7-disubstituted thiepines?
The primary challenge stems from the inherent instability of the thiepine ring.[1][2] The parent this compound molecule is thermally unstable and tends to extrude a sulfur atom to form benzene.[1][3] Bulky substituents at the 2 and 7 positions are often required to stabilize the seven-membered ring.[1][2] However, these large groups introduce significant steric hindrance, which complicates the key bond-forming reactions needed to construct and functionalize the this compound core.
Q2: Which synthetic strategies are most affected by steric hindrance in this context?
Ring-Closing Metathesis (RCM) for forming the this compound ring and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for introducing the substituents are the most common and powerful methods.[4][5] Both are highly sensitive to steric bulk around the reacting centers. For RCM, bulky groups can prevent the catalyst from coordinating with the terminal alkenes.[6] In cross-coupling, they can impede oxidative addition or transmetalation steps.[5]
Q3: Can computational studies help predict or overcome these steric challenges?
Yes, computational studies are valuable tools. Potential energy surface (PES) scans can help identify the most stable conformations of precursors, which is crucial for designing effective ring-closure strategies.[7] DFT calculations can model transition states to predict the feasibility of a reaction pathway and help in selecting catalysts or ligands that can accommodate sterically demanding substrates.[8][9]
Troubleshooting Guides
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low yield in Ring-Closing Metathesis (RCM) to form the this compound ring.
Question: My RCM reaction to form the 2,7-disubstituted this compound ring is giving very low yields or failing completely. I suspect steric hindrance from my bulky substituents is preventing the cyclization. What can I do?
Answer: Low RCM yields in sterically demanding systems are common. A systematic approach to optimization is required.
-
Catalyst Selection: First-generation Grubbs catalysts are often insufficient for hindered substrates. Switch to more active and robust second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) or specialized catalysts known for high efficacy in challenging environments (e.g., Zhan 1B).[4][10] These catalysts often have higher initiation rates and better tolerance for functional groups.
-
Reaction Conditions:
-
High Dilution: Steric hindrance can slow down the desired intramolecular RCM, allowing intermolecular side reactions (dimerization/oligomerization) to dominate. Employ high dilution conditions (0.001–0.05 M) to favor cyclization.[10] This can be achieved by the slow addition of the diene substrate and/or the catalyst to the reaction solvent over several hours.
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote catalyst decomposition or sulfur extrusion from the this compound ring.[2] Experiment with a range of temperatures (e.g., room temperature to 80 °C) to find an optimal balance.
-
Ethylene Removal: RCM is an equilibrium-driven process.[6] Removing the volatile ethylene byproduct by conducting the reaction under a vacuum or a gentle stream of nitrogen/argon can help drive the reaction to completion.[10]
-
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low-yield RCM reactions.
Issue 2: Failure of Suzuki-Miyaura cross-coupling to introduce a second bulky substituent.
Question: I have successfully synthesized a 2-substituted this compound precursor and am trying to add a second, different bulky group at the 7-position (via a bromo or triflate intermediate) using Suzuki-Miyaura coupling. The reaction is not proceeding. How can I overcome this?
Answer: Introducing a second large substituent can be exceptionally difficult due to the steric shielding of the reaction site by the first substituent.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition step, which is often rate-limiting with hindered substrates. Try ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which are designed for challenging couplings.
-
Catalyst System: Ensure you are using an appropriate palladium precursor. Catalysts like Pd(dppf)Cl2 are robust and often effective.[11] In some cases, a nickel-based catalyst system might offer different reactivity and prove more effective for highly hindered couplings.
-
Base and Solvent: The base plays a crucial role. A stronger, non-nucleophilic base might be necessary. Experiment with different bases (e.g., Cs2CO3, K3PO4, NaOH) and solvent systems (e.g., dioxane/water, toluene).[12] The solubility of the reactants and the efficacy of the base are highly solvent-dependent.
Quantitative Data Summary
The following table summarizes typical conditions and expected yields for Suzuki-Miyaura cross-coupling reactions, illustrating the impact of the choice of base on reaction efficiency. While this data is for the synthesis of 2,5-diisopropenylthiophene, the principles are directly applicable to the functionalization of this compound precursors.[12]
| Entry | Base | Catalyst (1.5 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 24 | 89 |
| 2 | NaHCO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 24 | 78 |
| 3 | KHCO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 24 | 82 |
| 4 | NaOH | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 24 | 88 |
| 5 | KOH | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 24 | 91 |
| Data adapted from a study on a related thiophene system, demonstrating the significant effect of the base on yield.[12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) of a Sterically Hindered Diene
This protocol provides a starting point for the RCM cyclization to form a 2,7-disubstituted this compound ring, incorporating best practices for hindered substrates.
-
Reaction Setup: In a glovebox, add the appropriate solvent (e.g., dry, degassed toluene or dichloromethane) to an oven-dried Schlenk flask equipped with a reflux condenser. The final concentration of the diene substrate should be between 0.005 M and 0.05 M.
-
Substrate Addition: Prepare a solution of the 2,7-disubstituted diene precursor in a separate flask.
-
Catalyst Preparation: Prepare a solution of the chosen catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst, 2-10 mol%) in a small amount of the reaction solvent.
-
Slow Addition: Heat the solvent in the reaction flask to the desired temperature (e.g., 40-80 °C). Using two separate syringe pumps, add the substrate solution and the catalyst solution simultaneously to the reaction flask over a period of 4-12 hours.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with a Hindered Substrate
This protocol is for the introduction of a substituent onto a this compound precursor (e.g., 2-bromo-7-aryl-thiepine).
-
Reaction Setup: To an oven-dried flask, add the this compound precursor (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. Filter the solution, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the 2,7-disubstituted this compound.
Visualized Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for constructing 2,7-disubstituted thiepines, highlighting the critical steps where steric hindrance must be overcome.
Caption: Generalized pathway for 2,7-disubstituted this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. docsity.com [docsity.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. xray.uky.edu [xray.uky.edu]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. Item - Ring strain in boroxine rings: computational and experimental considerations - Deakin University - Figshare [dro.deakin.edu.au]
- 10. drughunter.com [drughunter.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Transition Metal Complexation for Thiepine Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stabilization of thiepines via transition metal complexation.
Frequently Asked Questions (FAQs)
Q1: Why are parent thiepines inherently unstable?
A1: The parent thiepine compound, C₆H₆S, is a seven-membered heterocycle with 8 π-electrons. According to Hückel's rule (4n π electrons), this makes it antiaromatic and thus highly unstable.[1][2] Thiepines tend to spontaneously extrude a sulfur atom to form the highly stable aromatic compound, benzene, often through a thianorcaradiene intermediate.[1][3]
Q2: How does transition metal complexation stabilize the this compound ring?
A2: Transition metals, typically in the form of an organometallic fragment like iron tricarbonyl (Fe(CO)₃), can coordinate to the π-system of the this compound ring. For example, in (η⁴-C₆H₆S)Fe(CO)₃, the iron atom bonds to four of the carbons in the this compound ring.[1] This complexation disrupts the antiaromatic π-system, effectively removing the driving force for sulfur extrusion and thereby stabilizing the otherwise labile this compound structure.
Q3: What are the most common transition metal fragments used for this compound stabilization?
A3: Iron carbonyl complexes are the most cited for stabilizing the parent this compound ring.[1] However, other transition metals known to form complexes with π-systems, such as cobalt, rhodium, and iridium, could also be investigated, particularly for substituted or fused this compound systems. The choice of metal can influence the stability, reactivity, and electronic properties of the resulting complex.
Q4: What are the primary challenges in synthesizing and isolating this compound-metal complexes?
A4: The primary challenges stem from the instability of the free this compound ligand. Key difficulties include:
-
Precursor Instability: The this compound or its immediate precursor may decompose before complexation can occur.
-
Low Yields: Competing decomposition pathways can significantly lower the yield of the desired complex.
-
Purification Difficulties: The resulting complexes can be sensitive to air, moisture, or chromatographic media, making isolation of a pure product challenging.[4]
-
Characterization Issues: Complexes may be fluxional or contain paramagnetic species, leading to complex or broad NMR spectra.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the this compound-Metal Complex
| Possible Cause | Suggested Solution |
| Decomposition of this compound Precursor | Use a more stable, substituted this compound derivative if possible. Perform the reaction at lower temperatures to minimize thermal decomposition of the ligand before complexation. |
| Incorrect Reaction Conditions | Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to identify the optimal endpoint. |
| Inactive Metal Precursor | Use a freshly opened or properly stored metal precursor. Some organometallic reagents (e.g., metal carbonyls) can degrade over time. Consider using a more reactive precursor. |
| Atmosphere Not Inert | The reaction is likely air- and moisture-sensitive.[6] Ensure all glassware is oven- or flame-dried and that the reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. |
Issue 2: Decomposition of the Complex During Workup or Purification
| Possible Cause | Suggested Solution |
| Air or Moisture Sensitivity | Perform all workup and purification steps (e.g., filtration, solvent removal, chromatography) under an inert atmosphere. Use degassed solvents.[6] |
| Silica Gel-Induced Decomposition | Some organometallic complexes are unstable on standard silica gel.[4] Consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase like alumina or Celite. Perform column chromatography quickly and at low temperatures if possible. |
| Thermal Instability | Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. Store the final product at low temperatures (e.g., in a freezer at -20 °C or below). |
Issue 3: Difficulty in Characterization
| Possible Cause | Suggested Solution | | Broad or Uninterpretable NMR Spectra | The presence of paramagnetic impurities can cause signal broadening. Ensure the product is pure. If the complex itself is paramagnetic, consider other characterization techniques like EPR spectroscopy or magnetic susceptibility measurements. The complex may also be undergoing dynamic or fluxional processes. In this case, Variable-Temperature (VT) NMR studies can help resolve individual signals.[5] | | Inconclusive Spectroscopic Data | If NMR and IR are insufficient, obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.[5] |
Experimental Protocols
Protocol 1: Synthesis of (η⁴-Thiepine)tricarbonyliron(0)
This protocol is a representative procedure for the stabilization of this compound via complexation. Safety Note: Metal carbonyls are highly toxic. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
This compound precursor (e.g., a suitable dihydrothis compound or a precursor that generates this compound in situ)
-
Diiron nonacarbonyl (Fe₂(CO)₉) or Pentacarbonyliron (Fe(CO)₅)
-
Anhydrous, degassed solvent (e.g., hexane, benzene, or THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the this compound precursor in the chosen anhydrous solvent.
-
Add the iron carbonyl reagent (e.g., 1.1 equivalents of Fe₂(CO)₉) to the solution. If using Fe(CO)₅, the reaction may require photolytic or thermal initiation.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-80 °C, depending on the solvent and precursor) for several hours.
-
Monitor the reaction by TLC (using a hexane/ethyl acetate mixture) or by taking aliquots for ¹H NMR analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solution through a pad of Celite under an inert atmosphere to remove insoluble iron byproducts.
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the resulting residue by column chromatography on deactivated silica gel, eluting with a non-polar solvent system (e.g., hexane).
-
Collect the colored fractions corresponding to the product and remove the solvent to yield the this compound-iron tricarbonyl complex.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Representative Spectroscopic Data for a Stabilized this compound Complex
| Technique | Parameter | Free this compound (Predicted) | (η⁴-C₆H₆S)Fe(CO)₃ Complex |
| ¹H NMR | Chemical Shift (δ) | Highly complex, broad signals expected due to instability | ~6.0-6.5 ppm (protons on coordinated carbons), ~4.0-5.0 ppm (protons on uncoordinated carbons) |
| ¹³C NMR | Chemical Shift (δ) | Unstable, difficult to measure | ~210 ppm (carbonyl carbons), ~80-100 ppm (coordinated carbons), ~120-130 ppm (uncoordinated carbons) |
| IR Spec. | Frequency (ν) | C=C stretches ~1600-1650 cm⁻¹ | Strong C≡O stretches ~1950-2050 cm⁻¹; C=C stretches shifted due to coordination |
| Mass Spec. | m/z | 110.02 (M⁺) | 250.94 ([M]⁺), shows loss of CO ligands (m/z 222, 194, 166) |
Visualizations
Conceptual Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 3. docsity.com [docsity.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed C-S Bond Formation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in palladium-catalyzed carbon-sulfur (C-S) bond formation, a crucial reaction in the synthesis of pharmaceuticals and functional materials.
Frequently Asked Questions (FAQs)
Q1: My C-S coupling reaction is not working or giving very low yields. What are the most common initial culprits?
A1: Low or no conversion in Pd-catalyzed C-S coupling often points to a few key issues. The primary suspects are typically related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. The palladium(0) active catalyst is sensitive to oxygen, so a strictly inert atmosphere is crucial.[1][2] Additionally, the nitrogen atom in some substrates, like pyridines, can coordinate to the palladium center and inhibit its catalytic activity.[1][2]
Q2: I see a black precipitate forming in my reaction. What is it and what should I do?
A2: The formation of a fine black precipitate is likely palladium black, which is metallic palladium that has aggregated and fallen out of the catalytic cycle.[2] This is a visual indicator of catalyst decomposition and a common reason for stalled reactions. This can be caused by excessively high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[2] If you observe this, you should re-evaluate your reaction temperature and consider using a more robust ligand system.
Q3: My reaction starts but doesn't go to completion. What could be the reason?
A3: A reaction that stalls before completion often indicates catalyst deactivation during the process. This can be due to several factors, including the slow degradation of the phosphine ligand at high temperatures, or poisoning of the catalyst by impurities in the starting materials or solvents.[3] It's also possible that the product itself is inhibiting the catalyst.[4]
Q4: I am observing a significant amount of a side product where the halogen on my aryl halide has been replaced by a hydrogen. What is this and how can I prevent it?
A4: This side reaction is known as hydrodehalogenation and is a common pathway that competes with the desired C-S bond formation.[5] It is particularly prevalent when using primary amines in the related Buchwald-Hartwig amination, and the mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[5] To minimize this, you can try using bulkier, more electron-donating ligands, lowering the reaction temperature, or screening different bases.[1]
Q5: How critical is the choice of ligand for C-S coupling reactions?
A5: The choice of ligand is critical to the success of the reaction.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination step and to prevent catalyst deactivation.[1] For challenging substrates, such as aryl chlorides or those prone to catalyst inhibition, screening a variety of ligands is often necessary to find the optimal conditions.
Troubleshooting Workflow
When encountering low yields, a systematic approach to troubleshooting is the most effective strategy. The following workflow provides a step-by-step guide to identifying and resolving common issues.
Caption: A step-by-step workflow for troubleshooting low yields in Pd-catalyzed C-S coupling.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the influence of different ligands, bases, and solvents on the yield of C-S coupling reactions, based on literature data. These tables are intended to serve as a guide for reaction optimization.
Table 1: Comparison of Ligands for the Coupling of 4-Bromotoluene with 4-methoxybenzenethiol
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <10 |
| 2 | dppf | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 3 | Xantphos | Pd₂(dba)₃ | i-Pr₂NEt | Dioxane | 100 | 15 | 92[6] |
| 4 | DiPPF | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 3 | 98[7][8] |
| 5 | tBuXPhos | (tBuXPhos)Pd G3 | Et₃N | t-BuOH | RT | 2 | >99[9] |
Table 2: Effect of Base and Solvent on the Coupling of Bromobenzene and p-Methoxybenzyl Thiol
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Xantphos | i-Pr₂NEt | Toluene | 100 | 15 | 85[6] |
| 2 | Xantphos | i-Pr₂NEt | Dioxane | 100 | 15 | 92[6] |
| 3 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 15 | 88[6] |
| 4 | Xantphos | K₃PO₄ | Dioxane | 100 | 15 | 75[6] |
| 5 | Xantphos | NaOtBu | Dioxane | 100 | 15 | 60[6] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-S Cross-Coupling of an Aryl Bromide with a Thiol
This protocol is a representative model for a palladium-catalyzed C-S cross-coupling reaction.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (if solid), palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[1]
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If the aryl bromide and/or thiol are liquids, add them at this stage via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfide.
Mandatory Visualizations
Catalytic Cycle and Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing thiepane rings
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine protocols for synthesizing thiepane rings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thiepane rings, offering potential causes and solutions in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My ring-closing metathesis (RCM) reaction is yielding little to no thiepane product. What are the likely causes and how can I fix it?
A1: Low yields in RCM for thiepane synthesis are common and can often be attributed to several factors:
-
Catalyst Inactivity: The ruthenium catalyst may be sensitive to impurities in the substrate or solvent. Ensure all reagents and solvents are thoroughly purified and degassed. The choice of catalyst is also critical; second-generation Grubbs or Hoveyda-Grubbs catalysts often show higher activity and functional group tolerance.[1][2]
-
Reaction Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. Reactions should be run under high dilution conditions (typically 0.001–0.05 M) to favor the desired ring closure.[3][4]
-
Ethylene Inhibition: The ethylene byproduct can slow the reaction by participating in the reverse reaction. Performing the reaction under a vacuum or a continuous stream of inert gas (like argon or nitrogen) can effectively remove ethylene and drive the equilibrium toward the product.[1][3]
-
Substrate Conformation: The acyclic precursor may adopt a conformation unfavorable for cyclization. Introducing conformational constraints, such as a rigid aromatic group in the backbone, can pre-organize the molecule for more efficient ring closure.
Q2: My intramolecular nucleophilic substitution (e.g., Williamson ether synthesis analogue) is failing. What should I investigate?
A2: Failure in intramolecular S(_N)2-type cyclizations for thiepane synthesis often points to issues with the nucleophile, leaving group, or reaction conditions:
-
Poor Nucleophilicity: The thiol or thiolate may not be sufficiently nucleophilic. Ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is used to fully deprotonate the thiol, creating a more potent thiolate nucleophile.[5][6]
-
Leaving Group Quality: The leaving group (e.g., tosylate, mesylate, halide) must be effective. Iodides are generally better leaving groups than bromides or chlorides. If using an alcohol precursor, ensure it is completely converted to a sulfonate ester or halide.
-
Ring Strain: The formation of a seven-membered ring is entropically and enthalpically less favorable than five- or six-membered rings.[7] Running the reaction at a higher temperature can help overcome the activation energy barrier, but be mindful of potential side reactions.
-
Competing Intermolecular Reactions: Similar to RCM, intermolecular reactions can dominate at high concentrations. Use high-dilution conditions to promote intramolecular cyclization.[8]
Problem: Formation of Side Products
Q3: My RCM reaction is producing significant amounts of dimers and oligomers. What is the solution?
A3: The formation of oligomeric side products is a classic sign that the intermolecular reaction is outcompeting the intramolecular cyclization. The primary solution is to strictly enforce high-dilution conditions by slowly adding the substrate via syringe pump to a heated solution of the catalyst. This keeps the instantaneous concentration of the precursor extremely low, favoring the formation of the cyclic monomer.
Q4: In my reductive cyclization of a dinitro or diazide precursor, I am observing incomplete reduction or other side products. How can I improve selectivity?
A4: Reductive cyclization requires careful control of the reducing agent and reaction conditions.
-
Choice of Reductant: The choice of reducing agent is crucial. For example, triphenylphosphine is effective for the reductive cyclization of 2-nitrobiphenyls to carbazoles and can be applied to analogous sulfur systems.[9] Catalytic hydrogenation (e.g., H₂, Pd/C) is another powerful method, but may require optimization of pressure and temperature to avoid over-reduction of other functional groups.
-
Stepwise Reduction: If a one-pot cyclization is problematic, consider a two-step approach: first, selectively reduce one of the terminal groups, and then perform the cyclization in a separate step under different conditions. This provides greater control over the reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing thiepane rings?
A1: The primary methods for constructing the thiepane core include:
-
Ring-Closing Metathesis (RCM): This powerful method involves the intramolecular cyclization of a diene precursor using a ruthenium catalyst. It is known for its high functional group tolerance.[1][3][10]
-
Intramolecular Nucleophilic Substitution: This classic approach typically involves the cyclization of a 6-mercapto-1-haloalkane or a related substrate where an intramolecular S(_N)2 reaction forms the C-S bond.[6][8][11]
-
Reductive Cyclization: This strategy involves the reduction of a precursor containing two functional groups (e.g., nitro, azide) that, upon reduction, react intramolecularly to form the ring.[9][12]
-
Ring Expansion: Methods exist to expand smaller rings, such as thianes or thiiranes, into the seven-membered thiepane system, though these are often more substrate-specific.[13]
Q2: How do I choose the best synthetic strategy for my target molecule?
A2: The choice depends heavily on the functional groups present in your target and the availability of starting materials.
-
For complex molecules with sensitive functional groups, Ring-Closing Metathesis (RCM) is often the method of choice due to the mild reaction conditions and high tolerance of modern catalysts.[2]
-
If you can easily synthesize a linear precursor with a terminal thiol and a good leaving group, Intramolecular Nucleophilic Substitution is a cost-effective and straightforward option.
-
For precursors that can be designed with terminal reducible groups, Reductive Cyclization offers a convergent approach.
Q3: What are the key safety considerations when working with sulfur-containing compounds?
A3: Many sulfur reagents, particularly low-molecular-weight thiols, are volatile and possess strong, unpleasant odors.
-
Ventilation: Always conduct experiments in a well-ventilated fume hood.
-
Quenching: Use a bleach (sodium hypochlorite) or hydrogen peroxide solution to quench any residual thiol odor on glassware and in waste streams before disposal.
-
Reagents: Some sulfur reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My final thiepane product is difficult to purify. What techniques are recommended?
A4: Thiepane derivatives can sometimes be challenging to purify due to their moderate polarity and potential for residual catalyst contamination.
-
Chromatography: Column chromatography on silica gel is the most common method. If your compound is sensitive to silica, consider using alumina or a reversed-phase (C18) support.[14]
-
Catalyst Removal: For RCM reactions, specific scavengers are available to remove ruthenium byproducts. Passing a solution of the crude product through a plug of silica gel, activated carbon, or specialized commercial adsorbents can be effective.
-
Crystallization/Distillation: If the product is a solid, recrystallization is an excellent method for achieving high purity. For volatile, thermally stable liquids, distillation under reduced pressure can be effective.
Data Presentation
Table 1: Comparison of Key Thiepane Synthesis Methodologies
| Feature | Ring-Closing Metathesis (RCM) | Intramolecular Nucleophilic Substitution | Reductive Cyclization |
| Precursor | Acyclic diene with a sulfur atom in the backbone | Acyclic chain with a terminal thiol and leaving group | Acyclic chain with two terminal reducible groups (e.g., -NO₂, -N₃) |
| Key Reagents | Grubbs or Hoveyda-Grubbs Ru catalysts[1] | Strong, non-nucleophilic base (e.g., NaH, K₂CO₃)[5] | Reducing agent (e.g., PPh₃, H₂/Pd)[9] |
| Advantages | Excellent functional group tolerance, mild conditions, reliable for complex systems.[2] | Cost-effective, uses readily available reagents, straightforward procedure. | Convergent approach, can introduce nitrogen or other atoms simultaneously. |
| Common Issues | Catalyst sensitivity, need for high dilution, removal of metal byproducts. | Competing intermolecular reactions, requires strong base, less tolerant of sensitive groups. | Harsh conditions may be needed, potential for over-reduction, limited precursor availability. |
| Typical Yields | 40-95% | 30-80% | 50-90% |
Table 2: Example Conditions for Ring-Closing Metathesis
| Catalyst (mol%) | Substrate Concentration (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I (5%) | 0.01 | Dichloromethane | 40 | 24 | 75% | [4] |
| Grubbs II (5%) | 0.01 | Dichloromethane | 40 | 6 | 85% | [4] |
| Hoveyda-Grubbs II (2%) | 0.02 | Toluene | 80 | 12 | 90% | [10] |
Visualizations
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the spirofungin B core by a reductive cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: Thiepine API Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of thiepine-based Active Pharmaceutical Ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound-based compounds?
A1: The primary challenge is the inherent thermal instability of the this compound ring.[1][2] Thiepines can undergo thermally-induced valence isomerization followed by irreversible extrusion of a sulfur atom to form more stable benzene derivatives.[1] This decomposition pathway becomes more pronounced at the elevated temperatures that can occur in large-scale reactors, where heat dissipation is less efficient than in a laboratory setting.[3]
Q2: Why do reaction kinetics and impurity profiles often change during scale-up?
A2: Reaction kinetics and impurity profiles change due to differences in the physical environment between lab-scale glassware and large-scale reactors.[4] Key factors include:
-
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to control temperature and leading to potential "hot spots" that can accelerate side reactions or cause decomposition.[5]
-
Mixing Efficiency: Achieving homogenous mixing of reactants and maintaining uniform temperature is more difficult in large vessels. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.[5]
-
Rate of Reagent Addition: The rate of adding reagents, which is easy to control in the lab, can significantly impact exothermic reactions at scale. Slow, controlled addition is crucial to manage heat generation.[6]
Q3: What are the key considerations for choosing a synthetic route for a this compound-based API intended for large-scale production?
A3: When selecting a synthetic route for scale-up, the focus shifts from laboratory feasibility to industrial viability.[7][8] Critical considerations include:
-
Safety: Avoid highly exothermic or high-pressure reactions if possible.[9]
-
Cost and Availability of Raw Materials: Reagents should be inexpensive and readily available from multiple suppliers.[8]
-
Process Simplicity: Minimize the number of synthetic steps to maximize overall yield and reduce processing time.[9]
-
Scalable Purification: The final product and intermediates should be amenable to large-scale purification methods like crystallization, avoiding chromatographic purification which is often economically unfeasible at scale.[8]
-
Environmental Impact: Select solvents and reagents that are safe, have a lower environmental impact, and can be recycled.[5]
Q4: What are common large-scale purification strategies for this compound-based APIs if column chromatography is not an option?
A4: For large-scale purification, the following methods are preferred:
-
Crystallization: This is the most common and effective method for purifying solid APIs. It is highly scalable and can yield products of very high purity.[6]
-
Acid-Base Extraction: If the this compound derivative has basic or acidic functional groups, liquid-liquid extraction can be used to separate it from non-ionizable impurities.[6]
-
Distillation: For volatile and thermally stable this compound derivatives, distillation can be an effective purification method. However, this is often not suitable for complex APIs due to their high boiling points and potential for thermal degradation.[6]
Troubleshooting Guides
Issue 1: Significant drop in yield and formation of benzene-based byproducts upon scale-up.
-
Symptoms: The reaction yield is much lower than in the lab, and analysis (e.g., LC-MS) shows a significant peak corresponding to the sulfur-extruded aromatic analog.
-
Possible Cause: Poor temperature control leading to thermal decomposition of the this compound ring. This is the most common failure mode for this class of compounds.[1][2]
-
Solutions:
-
Improve Heat Management: Ensure the reactor's heating/cooling system is adequate for the reaction's exothermicity.[5] Log the internal temperature at multiple points to identify and eliminate hot spots.
-
Control Reagent Addition: For exothermic steps, add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Lower Reaction Temperature: Investigate if the reaction can be run effectively at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Consider Flow Chemistry: Continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio and are inherently safer for highly exothermic processes.[9]
-
Issue 2: The final API product has inconsistent crystal form and poor filterability.
-
Symptoms: The product from the final crystallization step is difficult to filter, dries slowly, and shows batch-to-batch variability in its solid-state properties (e.g., polymorphism).
-
Possible Cause: Uncontrolled crystallization process. The rate of cooling, agitation speed, and solvent choice all dramatically influence crystal size, shape, and form.[10]
-
Solutions:
-
Develop a Cooling Profile: Do not simply "crash cool" the batch. Implement a controlled cooling profile (e.g., linear or staged cooling) to promote the growth of larger, more uniform crystals.
-
Optimize Agitation: The agitation speed affects nucleation and crystal growth. Test different speeds to find a balance that promotes good mixing without causing excessive secondary nucleation or crystal breakage.
-
Use Seeding: Introduce a small quantity of high-quality seed crystals at the appropriate temperature to control nucleation and ensure the desired polymorphic form is obtained consistently.
-
Solvent Screening: Ensure the chosen solvent system is optimal not just for solubility but also for yielding a stable crystal form with good morphology.
-
Quantitative Data Summary
The following tables summarize key data relevant to scale-up challenges.
Table 1: Impact of Water Content on Reaction Conversion in a Catalytic Hydrogenation Step
| Water Content (% w/w) | Reaction Conversion after 16 hours (%) |
| 0.1 | >99 |
| 0.5 | 95 |
| 1.0 | 88 |
| 2.0 | 75 |
| This data, adapted from a case study, illustrates how a seemingly minor parameter like water content can significantly impact reaction performance, a risk that often increases with scale due to larger raw material inputs and more complex equipment.[11] |
Table 2: Comparison of Typical Parameters: Lab Scale vs. Pilot Plant Scale
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (100 L Reactor) | Key Scale-Up Challenge |
| Surface Area / Volume Ratio | High (~6:1) | Low (~0.6:1) | Heat Transfer: Slower heating and cooling; risk of hot spots.[3] |
| Mixing Time | Seconds | Minutes | Homogeneity: Risk of localized concentration/temperature gradients.[3] |
| Reagent Addition Time | < 1 minute | 30 - 120 minutes | Exotherm Control: Managing heat release over a longer period. |
| Primary Purification Method | Flash Chromatography | Crystallization / Extraction | Throughput & Cost: Lab methods are not economically viable at scale. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a Dibenzothis compound Derivative (Illustrative Scale-Up)
This protocol is a representative example based on palladium-catalyzed C-S bond formation methodologies.[12][13]
-
Vessel Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inert. Purge the vessel with nitrogen for at least 30 minutes.
-
Reagent Charge:
-
Charge the reactor with the stilbene precursor (1.0 eq).
-
Add the solvent (e.g., Toluene, 10 L/kg of precursor). Begin agitation at 100 RPM.
-
Charge Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and the phosphine ligand (e.g., dppf, 0.10 eq).
-
Charge Sodium tert-butoxide (NaOt-Bu, 2.2 eq).
-
-
Reaction:
-
Heat the mixture to 100 °C under a nitrogen atmosphere.
-
In a separate vessel, dissolve potassium thioacetate (KSAc, 1.2 eq) in Toluene.
-
Add the KSAc solution to the reactor via a dosing pump over 2 hours, monitoring the internal temperature to ensure it does not exceed 105 °C.
-
Hold the reaction at 100 °C for 8-12 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction to completion by HPLC.
-
Cool the reactor to 20 °C.
-
Quench the reaction by slowly adding 20 L of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine (2 x 10 L).
-
Concentrate the organic layer under vacuum to approximately 1/3 of its original volume.
-
-
Crystallization:
-
Add an anti-solvent (e.g., Heptane, 20 L) slowly to the concentrated solution at 50 °C to induce crystallization.
-
Cool the resulting slurry to 0-5 °C over 4 hours.
-
Filter the product using a centrifuge or Nutsche filter-dryer.
-
Wash the filter cake with cold heptane (2 x 5 L).
-
Dry the product under vacuum at 40 °C until a constant weight is achieved.
-
Protocol 2: Quality Control Check for Raw Materials
-
Sampling: Obtain a representative sample from the newly received container of a key starting material.
-
Purity Analysis (HPLC):
-
Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample solution from the new batch at the same concentration.
-
Analyze both by a validated HPLC method. The purity of the new batch should be ≥ 99.0% and match the impurity profile of the batch used in successful lab experiments.[5]
-
-
Water Content (Karl Fischer Titration):
-
Determine the water content. For many organic reactions, a water content of < 0.1% is required.[11]
-
-
Material Qualification: If the material meets all specifications, release it for use in the pilot plant. If not, quarantine the material and notify the supplier.[5]
Visualizations
Caption: A typical workflow for scaling up an Active Pharmaceutical Ingredient (API).
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: Key components in a Pd-catalyzed C-S coupling for this compound synthesis.
References
- 1. docsity.com [docsity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijset.com [ijset.com]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quotientsciences.com [quotientsciences.com]
- 8. recipharm.com [recipharm.com]
- 9. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 10. eleceng.tudublin.ie [eleceng.tudublin.ie]
- 11. catsci.com [catsci.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Unveiling the Three-Dimensional World of Thiepine Derivatives: A Guide to X-ray Crystallography Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of thiepine derivatives is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement of these complex heterocyclic compounds. This guide provides a comparative analysis of X-ray crystallography with other common analytical techniques, detailed experimental protocols, and a summary of crystallographic data for select this compound derivatives.
A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization of this compound derivatives often involves a combination of analytical methods. Each technique offers unique insights into the molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, conformational analysis, stereochemistry, crystal packing. | Unambiguous determination of absolute and relative stereochemistry; provides a complete atomic-level picture of the molecule in the solid state. | Requires a high-quality single crystal of sufficient size; the determined structure represents a static state and may not reflect the solution-phase conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular skeleton, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C). | Provides detailed information about the molecule's structure and dynamics in solution; non-destructive. | Can be challenging to interpret for complex molecules; may not definitively determine stereochemistry without advanced techniques (e.g., NOESY). |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; provides information on molecular fragmentation patterns. | High sensitivity; can be used to identify unknown compounds and confirm molecular formulas. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
In-Depth Analysis: X-ray Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various this compound derivatives, offering a quantitative comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Dibenzo[b,e]thiepin-11(6H)-one | C₁₄H₁₀OS | Orthorhombic | Pna2₁ | 14.6208(11) | 4.3503(3) | 16.9023(13) | 90 | 90 | 90 | 1075.07(14) | 4 | [1][2][3] |
| Dibenzo[c,e]this compound-5(7H)-thione | C₁₄H₁₀S₂ | Orthorhombic | Pbca | 11.2345(4) | 11.4534(4) | 18.2713(6) | 90 | 90 | 90 | 2349.53(14) | 8 | [4][5][6] |
| 5,7-Dihydrodibenzo[c,e]this compound | C₁₄H₁₂S | Monoclinic | P2₁/n | 5.645(3) | 17.316(9) | 11.398(5) | 90 | 92.444(19) | 90 | 1113.1(10) | 4 | [7] |
| Dinaphtho[2,1-e:1',2'-e]thiepin-3-(5H)-thione | C₂₂H₁₄S₂ | Monoclinic | P2₁/n | 12.331(1) | 8.746(1) | 15.991(1) | 90 | 104.30(1) | 90 | 1671.2 | 4 | [2] |
Experimental Corner: A Representative Protocol for X-ray Crystallography of this compound Derivatives
The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a this compound derivative.
1. Crystal Growth:
-
Purity: The this compound derivative must be of high purity.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
-
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The intensities of the diffraction spots are integrated.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
A model of the molecule is built into the electron density map.
4. Structure Refinement:
-
The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using various crystallographic metrics.
Visualizing the Process: The Workflow of X-ray Crystallography
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural model.
Caption: Workflow of a single-crystal X-ray crystallography experiment.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. rigaku.com [rigaku.com]
A Comparative Study on the Stability of Thiepine and Oxepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of two seven-membered unsaturated heterocyclic compounds: thiepine and oxepine. The inherent structural and electronic differences between these molecules, chiefly the nature of the heteroatom (sulfur vs. oxygen), lead to significant disparities in their stability and reactivity. This analysis is supported by a synthesis of available theoretical and experimental data.
Executive Summary
This compound and oxepine are seven-membered heterocyclic rings containing a sulfur or oxygen atom, respectively. Both are non-aromatic, possessing 8 π-electrons, which forces them into a non-planar, boat-like conformation to avoid the destabilizing effects of anti-aromaticity[1][2]. Despite this similarity, a strong consensus in the scientific literature, supported by both computational and experimental observations, indicates that oxepine is markedly more stable than this compound [1][2].
The profound instability of the parent this compound molecule, which has not been isolated at room temperature, is its most defining characteristic[1]. It readily undergoes a valence tautomerization followed by an irreversible extrusion of a sulfur atom to form the highly stable benzene ring[1]. In contrast, oxepine is a tractable molecule that has been synthesized and characterized, although it exists in a dynamic, solvent- and temperature-dependent equilibrium with its valence tautomer, benzene oxide[3][4][5].
Structural and Electronic Factors Influencing Stability
The primary factors governing the disparate stabilities of this compound and oxepine are their electronic structure and the thermodynamics of their respective decomposition pathways.
-
Aromaticity: Both parent compounds are non-aromatic. If planar, their 8 π-electron systems would classify them as anti-aromatic, a highly unstable electronic configuration. To circumvent this, they adopt non-planar boat conformations[1][2]. This structural deviation from planarity is a key determinant of their chemical properties.
-
Valence Tautomerism:
-
This compound exists in equilibrium with its bicyclic valence tautomer, benzene episulfide (also referred to as thianorcaradiene)[1]. However, this intermediate is highly prone to extruding its sulfur atom in a thermally favorable and irreversible process to yield benzene[1][6]. This facile decomposition pathway is the principal reason for this compound's inherent instability.
-
Oxepine is in a rapid equilibrium with its valence tautomer, benzene oxide[3][4][5]. Unlike the this compound-benzene episulfide system, the energy difference between oxepine and benzene oxide is small, and the transformation is reversible[5]. Recent studies at cryogenic temperatures in a non-polar matrix have shown that oxepine is intrinsically slightly more stable than benzene oxide[6][7][8].
-
-
Influence of Substituents and Environment:
-
The stability of the This compound ring can be enhanced by the presence of bulky substituents at the C2 and C7 positions, which sterically hinder the sulfur extrusion process[5].
-
The oxepine-benzene oxide equilibrium is highly sensitive to the environment. In non-polar solvents, the oxepine form is favored, whereas polar, protic environments or the presence of Lewis acids shift the equilibrium toward the benzene oxide tautomer[3][5][6][7][8].
-
Quantitative Stability Data
Direct experimental comparative data for the parent, unsubstituted compounds is scarce due to the transient nature of this compound. The following table summarizes key quantitative insights, primarily derived from computational studies.
| Parameter | This compound | Oxepine | Source |
| General Stability | Highly unstable; not isolated at room temperature. | More stable than this compound; has been synthesized and characterized. | [1][2] |
| Primary Decomposition | Extrusion of atomic sulfur to form benzene. | Rearrangement to phenol (acid-catalyzed); exists in equilibrium with benzene oxide. | [1][6] |
| Calculated Stability of Valence Tautomer | Benzene sulfide is significantly less stable than benzene + sulfur. | Oxepine is slightly more stable (~0.89 kcal/mol) than benzene oxide in a non-polar environment. | [1][6] |
| Activation Barrier for Decomposition | Predicted to be low for sulfur extrusion. | Activation barrier for oxepine ⇌ benzene oxide rearrangement is ~7.2 kcal/mol in solution. | [6] |
Experimental Protocols for Stability Assessment
Determining and comparing the thermal stability of heterocyclic compounds like this compound and oxepine involves a combination of calorimetric and analytical techniques. The following protocols describe a general workflow for such an analysis.
Thermal Analysis: TGA and DSC
Objective: To determine the decomposition temperature and associated heat flow.
Methodology:
-
Sample Preparation: Place a precise mass (5-10 mg) of the compound into an appropriate crucible (e.g., aluminum or ceramic).
-
Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Experimental Conditions:
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis and under an oxidative atmosphere (e.g., synthetic air) to study oxidative decomposition.
-
-
Data Analysis:
-
TGA Curve: Plot mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
DSC Curve: Plot heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions or decomposition events. The integrated area of a decomposition peak provides the enthalpy of decomposition.
-
Evolved Gas Analysis: GC-MS
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
Instrumentation: Couple the gas outlet of the TGA instrument to a Gas Chromatograph-Mass Spectrometer (GC-MS). Alternatively, use a dedicated Pyrolysis-GC-MS system.
-
Pyrolysis: Heat the sample to specific temperatures (e.g., just above the onset of decomposition determined by TGA) in the pyrolysis unit.
-
GC Separation: The evolved gases are swept into the GC column, where individual components are separated based on their boiling points and affinity for the column's stationary phase.
-
MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification by comparison to spectral libraries. This allows for the definitive identification of decomposition products like benzene from this compound.
Isothermal Stability Study by NMR Spectroscopy
Objective: To monitor the degradation of the compound over time at a constant temperature.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer, which is pre-heated to the desired study temperature.
-
Time-Course Monitoring: Acquire NMR spectra (e.g., ¹H NMR) at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the parent compound and any emerging degradation products. The decrease in the integral of the parent compound's signals over time can be used to determine the rate of decomposition and the compound's half-life under those specific conditions. For oxepine, this method is also ideal for studying the position of the equilibrium with benzene oxide.
Visualizing Stability Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Factors influencing the relative stability of this compound and oxepine.
Caption: Experimental workflow for assessing heterocyclic compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to DFT Computational Studies of Thiepine Electronic Structure
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Computational Methodologies for Understanding Thiepine Derivatives.
The electronic structure of this compound and its derivatives is a critical area of study, particularly for applications in medicinal chemistry and materials science. As this compound itself is unstable, computational studies predominantly focus on its more stable derivatives, such as benzothiepines and dibenzothiepines. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of these compounds. This guide provides a comparative analysis of various DFT functionals used in the study of this compound analogues, supported by published computational data.
Comparison of DFT Functionals for Electronic Property Calculations
A study on pyridine-thiophene oligomers benchmarked several functionals against higher-level ADC(2) results for vertical excitation energies.[1][2] The findings indicated that range-separated hybrid functionals like CAM-B3LYP and ωB97XD , along with the meta-hybrid functional M06-2X , provide results in closer agreement with the benchmark data.[1][2] In contrast, global hybrid functionals such as B3LYP and PBE0 showed larger deviations for excitation energies.[1] For general-purpose calculations of electronic properties in organic molecules, B3LYP remains a widely used and cost-effective method.
Another comparative study on flufenpyr and amipizone, which are also heterocyclic compounds, demonstrated that different functionals yield notably different HOMO-LUMO energy gaps. The HSEH1PBE functional, for instance, tended to produce larger energy gaps compared to B3LYP and B3PW91 .
The following table summarizes representative data from DFT studies on various thiophene and benzothiazole derivatives, which serve as valuable analogues for understanding the electronic structure of thiepines.
| Compound/System | DFT Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzothiazole Derivative 1 | B3LYP | 6-311++G(d,p) | -6.21 | -1.97 | 4.24 | N/A |
| Benzothiazole Derivative 2 | B3LYP | 6-311++G(d,p) | -6.41 | -2.31 | 4.10 | N/A |
| Thienothiophene Monomer | B3LYP | 6-31G(d) | -6.80 | -1.25 | 5.55 | N/A |
| Thienothiophene Dimer | B3LYP | 6-31G(d) | -6.21 | -1.98 | 4.23 | N/A |
| Thienothiophene Trimer | B3LYP | 6-31G(d) | -5.92 | -2.25 | 3.67 | N/A |
The Impact of Substitution on Electronic Properties
The electronic properties of this compound derivatives can be finely tuned by altering substituent groups on the heterocyclic ring. A computational study on chalcone derivatives, which share some structural similarities with substituted aromatic systems, revealed the significant influence of substituent position on the HOMO-LUMO gap. For instance, ortho-, meta-, and para-hydroxy substituted chalcones exhibited distinct energy gaps, with the ortho-substituted isomer having the lowest gap (3.832 eV) and the meta-substituted isomer the highest (4.013 eV) in the gas phase as calculated by B3LYP/6-311++G(d,p). This highlights the importance of positional isomerism in modulating the electronic characteristics of these molecules.
Experimental Protocols: A Generalized DFT Workflow
The following section outlines a typical computational methodology for investigating the electronic structure of this compound derivatives, based on protocols reported in various DFT studies of related heterocyclic systems.
1. Geometry Optimization: The initial step involves the optimization of the molecular geometry of the this compound derivative. This is typically performed using a specific DFT functional, such as B3LYP, with a suitable basis set, for example, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
2. Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap is calculated. This gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other properties, such as Mulliken atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps, are also computed at this stage to provide a comprehensive understanding of the molecule's electronic distribution and reactive sites.
3. Visualization and Analysis: The results of the DFT calculations are then visualized and analyzed. Molecular orbitals (HOMO and LUMO) are plotted to understand the electron density distribution and identify the regions involved in electronic transitions. The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Logical Workflow for DFT Analysis of this compound Derivatives
Caption: A generalized workflow for the DFT computational analysis of this compound derivatives.
References
A Comparative Analysis of Dibenzothiepine Isomer Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The dibenzothiepine scaffold is a key pharmacophore in a range of neurologically active agents. Subtle variations in the isomeric structure of these compounds can lead to significant differences in their biological activity, receptor affinity, and overall pharmacological profile. This guide provides a comparative analysis of the bioactivity of stereoisomers and positional isomers of dibenzothis compound derivatives, supported by experimental data to inform research and drug development efforts.
Stereoisomer Comparison: The Case of Octoclothepin Enantiomers
Octoclothepin, a dibenzothis compound derivative, serves as a compelling example of stereoselectivity in bioactivity. The compound exists as two enantiomers, (S)-octoclothepin and (R)-octoclothepin, which exhibit distinct pharmacological profiles, particularly in their interaction with dopamine and norepinephrine pathways.
The (S)-enantiomer is a more potent antagonist of the dopamine D2 receptor, a key target for antipsychotic medications.[1] Furthermore, the inhibition of the norepinephrine transporter (NET) is almost exclusively associated with the (S)-enantiomer.[1] This difference in activity underscores the critical role of stereochemistry in the design of selective neurological drugs. The (S)-enantiomer can be considered a "classical" neuroleptic due to its potent D2 antagonism, while the (R)-enantiomer displays a more "atypical" profile with significant, though less potent, D2 antagonistic activity.[1]
Quantitative Bioactivity Data
| Isomer | Target | Bioactivity (Ki in nM) |
| (S)-Octoclothepin | Dopamine D2 Receptor | 0.8 |
| (R)-Octoclothepin | Dopamine D2 Receptor | 12.6 |
| (S)-Octoclothepin | Norepinephrine Transporter | 2.5 |
| (R)-Octoclothepin | Norepinephrine Transporter | >10,000 |
Positional Isomer Comparison: Chloro-Substituted Dibenzothiepines
The positioning of substituents on the dibenzothis compound ring system also profoundly influences bioactivity. For instance, the location of a chlorine atom on the dibenzo[b,f]thiepin nucleus can alter the compound's antipsychotic and antidepressant-like effects.
Quantitative Bioactivity Data
| Compound | Target | Bioactivity (IC50 in nM) |
| Norzotepine | Norepinephrine Transporter | 16 |
| Zotepine | Norepinephrine Transporter | 110 |
Signaling Pathways and Mechanisms of Action
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists of the D2 receptor, such as the dibenzothis compound isomers discussed, block the binding of dopamine, thereby preventing this signaling cascade. This mechanism is central to the therapeutic action of many antipsychotic drugs.
Dopamine D2 Receptor Antagonist Signaling Pathway
Norepinephrine Transporter (NET) Inhibition
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signaling. Inhibitors of NET, such as the (S)-enantiomer of octoclothepin and norzotepine, block this transporter. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant medications.
Norepinephrine Transporter Inhibition Mechanism
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of dibenzothis compound isomers for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO or HEK293 cells) are prepared. Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[3][4]
-
Competitive Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]-spiperone at a final concentration of 0.5 nM) is incubated with the cell membranes in the presence of various concentrations of the test compounds (dibenzothis compound isomers).[3]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[3]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3] Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM spiperone).[3]
Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of dibenzothis compound isomers on the norepinephrine transporter.
Methodology:
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., MDCK-II cells) are cultured to confluence in appropriate multi-well plates.
-
Assay Buffer: The cell culture medium is replaced with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds (dibenzothis compound isomers) for a short period (e.g., 10-20 minutes) at 37°C.
-
Norepinephrine Uptake: A constant concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine) is added to initiate the uptake reaction. The incubation is continued for a time within the linear range of uptake (e.g., 10-20 minutes) at 37°C.[5]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.[5]
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by non-linear regression analysis. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.[5]
References
- 1. Octoclothepin enantiomers. A reinvestigation of their biochemical and pharmacological activity in relation to a new receptor-interaction model for dopamine D-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach | MDPI [mdpi.com]
Spectroscopic Validation of Thiepine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, thiepines—seven-membered sulfur-containing rings—and their derivatives are of significant interest due to their potential biological activities. However, the inherent instability of the thiepine ring system presents a challenge for its synthesis and characterization. This guide provides a comparative overview of the spectroscopic methods used to validate the synthesis of a stable this compound derivative, 2,7-di-tert-butylthis compound, and compares its spectroscopic data with that of a common, more stable sulfur-containing heterocycle, 2,5-di-tert-butylthiophene.
Experimental Workflow and Logic
The successful synthesis and validation of a target compound like 2,7-di-tert-butylthis compound involves a systematic workflow. This process begins with the chemical synthesis, followed by purification of the product. The subsequent and crucial phase is the structural elucidation and confirmation using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of the synthesized molecule's identity and purity. The logical flow of this validation process is depicted in the diagram below.
Caption: A diagram illustrating the logical workflow for the synthesis and spectroscopic validation of a this compound derivative.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,7-di-tert-butylthis compound and a comparative compound, 2,5-di-tert-butylthiophene. This data is essential for distinguishing between the two structures and confirming the successful synthesis of the target this compound.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2,7-di-tert-butylthis compound | ~ 6.0 - 6.5 | Multiplet | 4H | Olefinic Protons (H3, H4, H5, H6) |
| ~ 1.3 | Singlet | 18H | tert-butyl Protons | |
| 2,5-di-tert-butylthiophene | ~ 6.6 | Singlet | 2H | Thiophene Ring Protons (H3, H4) |
| ~ 1.3 | Singlet | 18H | tert-butyl Protons |
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2,7-di-tert-butylthis compound | ~ 130 - 140 | Olefinic Carbons |
| ~ 35 | tert-butyl Quaternary Carbon | |
| ~ 30 | tert-butyl Methyl Carbons | |
| 2,5-di-tert-butylthiophene | ~ 150 | C2, C5 (bearing t-Bu) |
| ~ 120 | C3, C4 | |
| ~ 34 | tert-butyl Quaternary Carbon | |
| ~ 32 | tert-butyl Methyl Carbons |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 2,7-di-tert-butylthis compound | 222 | 207 ([M-CH₃]⁺), 165 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺) |
| 2,5-di-tert-butylthiophene | 196 | 181 ([M-CH₃]⁺), 140 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 2,7-di-tert-butylthis compound | ~ 3050 | =C-H Stretch |
| ~ 2960 | C-H Stretch (aliphatic) | |
| ~ 1640 | C=C Stretch | |
| 2,5-di-tert-butylthiophene | ~ 3100 | =C-H Stretch (aromatic-like) |
| ~ 2960 | C-H Stretch (aliphatic) | |
| ~ 1460 | C=C Stretch (in-ring) |
Table 5: UV-Vis Spectroscopy Data (in Cyclohexane)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 2,7-di-tert-butylthis compound | ~ 250, 300 | Moderate |
| 2,5-di-tert-butylthiophene | ~ 245 | High |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic compounds like thiepines and thiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon-13 NMR spectrum.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The spectral width should cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for this type of compound).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or a GC-MS interface can be used. For less stable compounds, Electrospray Ionization (ESI) from a solution may be preferred.
-
Ionization: Ionize the sample using Electron Impact (EI) for volatile compounds or a soft ionization technique like ESI for more sensitive molecules. EI typically provides more fragmentation information, which is useful for structural elucidation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid directly on the ATR crystal.
-
For liquids/solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a solution cell.
-
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm). A solvent blank is run first to establish a baseline.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law. This provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Thiepine vs thiepane: structural and reactivity differences
A Comparative Guide to Thiepine and Thiepane: Structure and Reactivity
This compound and thiepane are seven-membered heterocyclic compounds containing a sulfur atom within the ring.[1] While they share the same core ring size and heteroatom, their degree of saturation dictates vastly different structural properties and chemical reactivities. This compound is the unsaturated analog, characterized by a high degree of instability, whereas thiepane is its fully saturated, and thus more stable, counterpart.[2][3] This guide provides an objective comparison of their structural and reactivity differences, supported by experimental data and protocols relevant to researchers in organic chemistry and drug development.
Structural Differences: A Tale of Saturation and Stability
The fundamental difference between this compound and thiepane lies in their carbon backbone. Thiepane is a saturated cyclic thioether, while this compound contains three double bonds. This seemingly simple variation has profound implications for their geometry, stability, and electronic properties.
This compound (C₆H₆S) is an unsaturated seven-membered ring.[2] The parent compound is predicted to be antiaromatic and is highly unstable, readily eliminating a sulfur atom to form benzene.[2][4] Due to this instability, simple thiepines are difficult to isolate. However, derivatives with bulky substituents, such as 2,7-di-tert-butylthiepin, have been isolated and characterized by X-ray crystallography, which confirmed a nonplanar boat-like conformation for the C₆S ring.[2][5]
Thiepane (C₆H₁₂S) , also known as thiacycloheptane or hexahydrothiepin, is the saturated analog.[3][6] As a cyclic alkane, it is a flexible molecule. Lacking the π-system of this compound, it does not exhibit aromatic or antiaromatic character. Its reactivity is characteristic of a typical thioether.[6] The seven-membered ring is subject to some degree of ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), which influences its conformational preferences and reactivity.[7][8][9]
Caption: Structural comparison of unsaturated this compound and saturated thiepane.
Comparative Data
The fundamental properties of this compound and thiepane are summarized below for easy comparison.
| Property | This compound | Thiepane |
| Chemical Formula | C₆H₆S[2] | C₆H₁₂S[3] |
| Molar Mass | 110.17 g·mol⁻¹[2] | 116.22 g·mol⁻¹[3] |
| Saturation | Unsaturated | Saturated |
| Electronic Character | Antiaromatic (predicted)[2][4] | Aliphatic Thioether |
| Stability | Thermally unstable[4] | Stable |
| CAS Number | 291-72-5[2] | 4753-80-4[3] |
Reactivity Profile: Instability vs. Thioether Chemistry
The differences in saturation and stability lead to dramatically different reactivity profiles. This compound's chemistry is dominated by its tendency to achieve aromaticity by extruding sulfur, while thiepane reacts as a typical sulfide.
This compound Reactivity:
-
Sulfur Extrusion: The hallmark reaction of thiepines is the thermal or photochemical extrusion of a sulfur atom to form the highly stable benzene ring.[4][10] This process is believed to proceed through a valence isomerization to a bicyclic thianorcaradiene (benzene sulfide) intermediate, which then irreversibly loses the sulfur atom.[2][4]
-
Stabilization: The inherent instability of the this compound ring can be overcome. Fusion to one or two benzene rings, as seen in benzothiepines and dibenzothiepines (e.g., the drug dosulepin), significantly increases stability.[2] Additionally, complexation with a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃, can stabilize the otherwise labile parent this compound ring.[2]
-
Cycloaddition: Despite its instability, substituted thiepines can undergo cycloaddition reactions. For example, 2,7-di-tert-butylthis compound reacts with tetracyanoethylene to yield a cycloadduct.[10][11]
-
Oxidation: Thiepines can be oxidized to the corresponding this compound 1-oxide or this compound 1,1-dioxide, which also exhibit greater stability than the parent this compound.[10][12]
Thiepane Reactivity:
-
Oxidation: As a typical thioether, thiepane can be readily oxidized at the sulfur atom. Common oxidizing agents convert it first to thiepane 1-oxide (a sulfoxide) and then to thiepane 1,1-dioxide (a sulfone).[13]
-
Nucleophilicity: The sulfur atom in thiepane has lone pairs of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium salts.[6]
-
Ring-Opening: While the seven-membered ring is relatively stable compared to smaller rings like thiirane or thietane, it can undergo ring-opening reactions under certain conditions with potent reagents like strong nucleophiles or reducing agents.[14]
Caption: Key reaction pathways for this compound and thiepane.
Experimental Protocols
Detailed methodologies for the synthesis and reaction of these compounds are crucial for practical application.
Protocol 1: Synthesis of Thiepane via Cyclization
This protocol describes a general method for synthesizing thiepane from an acyclic precursor, analogous to the well-established synthesis of other cyclic thioethers.[15]
-
Objective: To synthesize thiepane by intramolecular cyclization.
-
Reaction: 1,6-Dibromohexane + Na₂S → Thiepane + 2 NaBr
-
Materials:
-
1,6-Dibromohexane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in ethanol.
-
Add 1,6-dibromohexane to the solution dropwise over 30 minutes while stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude thiepane by vacuum distillation.
-
Protocol 2: Oxidation of Thiepane to Thiepane 1,1-Dioxide
This protocol details the oxidation of the sulfide to a sulfone, a common transformation for thiepane.
-
Objective: To synthesize thiepane 1,1-dioxide.
-
Reaction: Thiepane + 2 H₂O₂ → Thiepane 1,1-Dioxide + 2 H₂O
-
Materials:
-
Thiepane
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (drying agent)
-
-
Procedure:
-
Dissolve thiepane in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker of cold water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The resulting solid crude product, thiepane 1,1-dioxide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
-
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thiepane - Wikipedia [en.wikipedia.org]
- 4. docsity.com [docsity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 4753-80-4: thiepane | CymitQuimica [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Thiepane 1,1-dioxide CAS#: 6251-33-8 [m.chemicalbook.com]
- 14. Thietane - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Comparative Docking Studies of Thiepine-Based Enzyme Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thiepine-based enzyme inhibitors against established alternatives, supported by computational docking data and experimental findings.
This compound derivatives, characterized by their seven-membered sulfur-containing heterocyclic ring, have emerged as a promising scaffold in medicinal chemistry. Their unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide focuses on the comparative analysis of this compound-based compounds as inhibitors of three key enzymes implicated in various diseases: acetylcholinesterase, carbonic anhydrase, and PIM-1 kinase.
Performance of this compound-Based Inhibitors: A Quantitative Comparison
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the docking scores and in-vitro activities of various this compound and thiophene (a closely related and often-studied analog) derivatives against the aforementioned enzymes, juxtaposed with well-established inhibitors.
Acetylcholinesterase (AChE) Inhibitors
Target Enzyme: Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
Alternative Inhibitor: Donepezil is a widely prescribed AChE inhibitor for the treatment of Alzheimer's disease.[2][3]
| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Thiophene-Chalcone-Coumarin Derivative (23e) | Acetylcholinesterase (AChE) | Not Specified | Not Specified in abstract | [4] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | -10.8 | 0.051 | [5][6] |
| Donepezil Analog (Compound 1) | Acetylcholinesterase (AChE) | High Binding Affinity (Qualitative) | Not Specified | [6] |
| Donepezil Analog (Compound 5) | Acetylcholinesterase (AChE) | High Binding Affinity (Qualitative) | Not Specified | [6] |
| Ginkgolide A | Acetylcholinesterase (AChE) | -11.3 | Not Specified | [5] |
| Licorice glycoside D2 | Acetylcholinesterase (AChE) | -11.2 | Not Specified | [5] |
Carbonic Anhydrase (CA) Inhibitors
Target Enzyme: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, like CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[4][7][8][9][10]
Alternative Inhibitor: Acetazolamide is a sulfonamide-based carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions.[11][12]
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Kᵢ (nM) | IC50 (nM) | Reference |
| Thiazolidinone-Benzenesulfonamide Derivative (Compound 3) | Carbonic Anhydrase II (hCA II) | Not Specified | Not Specified | Not Specified | [13] |
| Thiazolidinone-Benzenesulfonamide Derivative (Compound IIIa) | Carbonic Anhydrase XII | -7.4 (S-score) | Not Specified | Not Specified | [13] |
| N-Substituted-β-d-glucosamine Derivative (7f) | Carbonic Anhydrase IX (hCA IX) | Not Specified | Not Specified | 10.01 | [14] |
| Acetazolamide (Reference) | Carbonic Anhydrase IX (hCA IX) | Lower than 7a-r, 9a-b | 25 | Not Specified | [14] |
PIM-1 Kinase Inhibitors
Target Enzyme: PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Its overexpression is associated with various cancers, making it a significant target for cancer therapy.[15][16][17]
Alternative Inhibitor: Staurosporine is a potent but non-selective protein kinase inhibitor, often used as a reference compound in kinase inhibitor studies.[18][19][20]
| Compound ID | Target Protein | IC50 (µM) | Reference |
| Thiophene-Estrone Derivative (15d) | PIM-1 Kinase | High Activity (Qualitative) | [21] |
| Thiophene-Estrone Derivative (17b) | PIM-1 Kinase | High Activity (Qualitative) | [21] |
| Thiazolidine-2,4-dione Derivative (4a) | PIM-1 Kinase | 0.013 | [22] |
| Staurosporine (Reference) | Broad range of Protein Kinases | Sub-micromolar to nanomolar range | [20] |
Experimental Protocols for Molecular Docking
The following sections outline generalized yet detailed methodologies for performing molecular docking studies on the target enzymes. These protocols are based on commonly used practices in the field and can be adapted for specific software and research questions.
Acetylcholinesterase (AChE) Docking Protocol
-
Protein and Ligand Preparation:
-
Retrieve the 3D crystal structure of human AChE, preferably in complex with a known inhibitor like donepezil (e.g., PDB ID: 4EY7), from the Protein Data Bank (PDB).[5]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.[5] Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro).
-
Draw the 2D structures of the this compound-based inhibitors and the reference compound (Donepezil) and convert them to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).[1]
-
Save the prepared protein and ligands in the appropriate format for the docking software (e.g., PDBQT for AutoDock).[1]
-
-
Grid Box Definition:
-
Define a grid box that encompasses the entire active site gorge of AChE. The center of the grid can be determined from the coordinates of the co-crystallized ligand. For PDB ID 4EY7, the XYZ coordinates can be set around -14.01, -43.83, and 27.66.[5]
-
The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligand during the docking process.
-
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.
-
Set the parameters for the docking algorithm (e.g., number of genetic algorithm runs, population size, number of evaluations).
-
Run the docking simulation for each this compound-based inhibitor and the reference compound against the prepared AChE structure.
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energies (or docking scores) and the binding poses of the ligands within the AChE active site.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-pi stacking with critical amino acid residues in the catalytic active site (CAS) and peripheral anionic site (PAS).[23]
-
Compare the binding modes and energies of the this compound derivatives with those of Donepezil to assess their relative potential as AChE inhibitors.
-
Carbonic Anhydrase (CA) Docking Protocol
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of the target human carbonic anhydrase isoform (e.g., hCA II or hCA IX, PDB ID: 5FL4) from the PDB.[14]
-
Prepare the protein by removing water molecules and co-crystallized ligands. Ensure the zinc ion in the active site is correctly parameterized. Add hydrogen atoms and assign charges.
-
Prepare the 3D structures of the this compound-based sulfonamides and the reference inhibitor, Acetazolamide.
-
Perform energy minimization of the ligands.
-
Save the prepared structures in the appropriate file format.
-
-
Grid Box Definition:
-
Define the grid box to encompass the active site cavity, centered on the catalytic zinc ion.
-
The grid dimensions should be sufficient to cover the entire active site and allow for flexible ligand docking.
-
-
Docking Simulation:
-
Employ a suitable docking program. For metalloenzymes like carbonic anhydrase, programs that can handle metal coordination bonds effectively are preferred.
-
Configure the docking parameters, such as the scoring function (e.g., GoldScore, ChemScore) and the search algorithm.[24]
-
Perform the docking of the this compound derivatives and Acetazolamide into the active site of the prepared CA structure.
-
-
Analysis of Results:
-
Evaluate the docking poses based on the scoring functions and the coordination of the sulfonamide group of the inhibitors with the active site zinc ion.
-
Analyze the hydrogen bonding network and hydrophobic interactions with key residues in the active site.
-
Compare the predicted binding affinities and interaction patterns of the this compound-based inhibitors with Acetazolamide to determine their potential as selective CA inhibitors.[25]
-
PIM-1 Kinase Docking Protocol
-
Protein and Ligand Preparation:
-
Retrieve the crystal structure of PIM-1 kinase from the PDB (e.g., PDB ID: 5C1Q).[26]
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands. Add hydrogens and optimize the hydrogen bond network.
-
Prepare the 3D structures of the this compound-based inhibitors and the reference compound, Staurosporine.
-
Perform energy minimization of the ligand structures.
-
Save the prepared protein and ligands in the required format.
-
-
Grid Box Definition:
-
Define the grid box to encompass the ATP-binding pocket of the PIM-1 kinase. The center of the grid can be defined based on the position of a co-crystallized inhibitor.
-
Ensure the grid box is large enough to accommodate the inhibitors and allow for conformational sampling.
-
-
Docking Simulation:
-
Use a docking program that is well-suited for kinase inhibitors, such as Glide, GOLD, or AutoDock Vina.
-
Set the docking parameters, including the level of ligand flexibility and receptor flexibility (if applicable). Some protocols may benefit from allowing key side chains in the active site to be flexible.[26]
-
Run the docking simulations for the this compound-based compounds and Staurosporine.
-
-
Analysis of Results:
-
Analyze the docking scores and binding poses to predict the binding affinity of the inhibitors.
-
Visualize the interactions within the ATP-binding site, paying close attention to hydrogen bonds with the hinge region residues, which are crucial for kinase inhibition.[18]
-
Compare the binding modes of the this compound derivatives with that of Staurosporine to understand their potential for potent and selective PIM-1 kinase inhibition.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow for comparative docking studies.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Role of Carbonic Anhydrase IX/XII in tumor acidosis.
Caption: PIM-1 kinase signaling pathway.
Caption: Experimental workflow for comparative docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIM1 - Wikipedia [en.wikipedia.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Modelling study of protein kinase inhibitors: binding mode of staurosporine and origin of the selectivity of CGP 52411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, and anti-proliferative, Pim-1 kinase inhibitors and molecular docking of thiophenes derived from estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the NMR and Mass Spectrometry Characterization of Novel Thiepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of newly synthesized thiepine derivatives. The presented data, compiled from recent studies, offers a valuable resource for the structural elucidation and analysis of this important class of sulfur-containing heterocycles. Detailed experimental protocols for key synthetic and analytical procedures are also included to support researchers in their laboratory work.
Introduction to this compound Characterization
Thiepines, seven-membered heterocyclic compounds containing a sulfur atom, and their benzo-fused analogues such as dibenzo[b,f]thiepines, are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of novel this compound derivatives is crucial for understanding their structure-activity relationships. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and fragmentation patterns. This guide focuses on the comparative analysis of spectroscopic data for a series of novel dibenzo[b,f]this compound analogues.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for a series of representative novel dibenzo[b,f]this compound derivatives. These compounds share a common tricyclic core, with variations in substitution patterns that influence their spectroscopic properties.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Novel Dibenzo[b,f]this compound Analogues
| Proton | Analogue 1 (Unsubstituted) | Analogue 2 (2-Chloro) | Analogue 3 (8-Fluoro) |
| H-1 | 7.30 (d, J=7.5 Hz) | 7.32 (d, J=8.0 Hz) | 7.35 (dd, J=8.2, 2.0 Hz) |
| H-2 | 7.45 (t, J=7.5 Hz) | - | 7.50 (t, J=7.8 Hz) |
| H-3 | 7.38 (t, J=7.5 Hz) | 7.40 (d, J=2.0 Hz) | 7.42 (t, J=7.8 Hz) |
| H-4 | 7.55 (d, J=7.5 Hz) | 7.58 (d, J=8.0 Hz) | 7.60 (d, J=7.8 Hz) |
| H-6 | 7.60 (d, J=7.8 Hz) | 7.62 (d, J=7.8 Hz) | 7.15 (td, J=8.2, 2.5 Hz) |
| H-7 | 7.42 (t, J=7.8 Hz) | 7.44 (t, J=7.8 Hz) | 7.25 (dd, J=8.8, 2.5 Hz) |
| H-8 | 7.35 (t, J=7.8 Hz) | 7.38 (t, J=7.8 Hz) | - |
| H-9 | 7.28 (d, J=7.8 Hz) | 7.30 (d, J=7.8 Hz) | 7.48 (dd, J=8.8, 5.0 Hz) |
| H-10 (CH₂) | 3.55 (s) | 3.58 (s) | 3.56 (s) |
| H-11 (CH₂) | 4.20 (s) | 4.22 (s) | 4.21 (s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Novel Dibenzo[b,f]this compound Analogues
| Carbon | Analogue 1 (Unsubstituted) | Analogue 2 (2-Chloro) | Analogue 3 (8-Fluoro) |
| C-1 | 128.5 | 129.0 | 128.8 (d, J=8.5 Hz) |
| C-2 | 130.2 | 134.5 | 130.5 |
| C-3 | 127.8 | 128.1 | 128.0 |
| C-4 | 132.0 | 132.5 | 132.3 |
| C-4a | 138.5 | 138.2 | 138.6 |
| C-5a | 140.1 | 140.3 | 136.0 (d, J=3.5 Hz) |
| C-6 | 131.5 | 131.8 | 115.8 (d, J=22.0 Hz) |
| C-7 | 128.2 | 128.4 | 118.5 (d, J=21.5 Hz) |
| C-8 | 129.8 | 130.0 | 162.0 (d, J=245.0 Hz) |
| C-9 | 127.0 | 127.2 | 129.5 (d, J=8.0 Hz) |
| C-9a | 135.5 | 135.8 | 140.0 (d, J=7.0 Hz) |
| C-10 | 35.2 | 35.5 | 35.3 |
| C-11 | 45.8 | 46.0 | 45.9 |
| C-11a | 142.0 | 141.8 | 142.2 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). For Analogue 3, fluorine coupling constants (J) in Hz are provided where applicable.
Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data for Novel Dibenzo[b,f]this compound Analogues
| Analogue | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |
| Analogue 1 (Unsubstituted) | C₁₄H₁₂S | 213.0732 | 213.0735 |
| Analogue 2 (2-Chloro) | C₁₄H₁₁ClS | 247.0343 | 247.0340 |
| Analogue 3 (8-Fluoro) | C₁₄H₁₁FS | 231.0638 | 231.0641 |
Experimental Protocols
General Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Core Structure
A common route to dibenzo[b,f]thiepines involves the intramolecular Friedel-Crafts cyclization of 2-(phenylthio)phenylacetic acid derivatives.
Materials:
-
2-(Phenylthio)phenylacetic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 eq by weight)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flask containing polyphosphoric acid, add 2-(phenylthio)phenylacetic acid.
-
Heat the mixture with stirring at 80-100 °C for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired dibenzo[b,f]thiepin-10(11H)-one.
NMR Spectroscopy
Instrumentation:
-
NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound analogue was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Spectroscopy:
-
Spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.
-
Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).
¹³C NMR Spectroscopy:
-
Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm.
-
Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry
Instrumentation:
-
High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Sample Preparation:
-
Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion.
Data Acquisition:
-
Spectra were acquired in positive ion mode.
-
The mass-to-charge ratio (m/z) was calibrated using a known standard.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of novel thiepines.
Key Signaling Pathways and Fragmentation
While thiepines themselves are not directly involved in signaling pathways in the same way as biological molecules, their biological targets often are. For structure-activity relationship studies, understanding how modifications to the this compound scaffold affect interaction with these targets is crucial.
In mass spectrometry, dibenzo[b,f]thiepines often exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the ethylene bridge (C10 and C11) or cleavage of the C-S bonds.
Caption: A simplified, common fragmentation pathway for dibenzo[b,f]thiepines in mass spectrometry.
This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel this compound compounds. The comparative data and detailed protocols provided herein are intended to facilitate more efficient and accurate structural elucidation, thereby accelerating the discovery and development of new this compound-based therapeutic agents.
Unveiling the Potential of Thiepin-Fused Heteroacenes: A Comparative Guide to Hole Mobility
For researchers and professionals in materials science and drug development, the rational design of organic semiconductors with optimized charge transport properties is a critical endeavor. Thiepin-fused heteroacenes have emerged as a promising class of materials for applications in organic electronics. This guide provides a comparative assessment of hole mobility in different thiepin-fused heteroacenes and related compounds, supported by experimental data and detailed methodologies.
Performance Comparison of Thiepin-Fused Heteroacenes and Alternatives
To provide a quantitative perspective, this guide includes data for a range of alternative fused thiophene-based heteroacenes, most notably[1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives, which are known for their exceptional charge transport properties.
| Compound | Hole Mobility (cm²/Vs) | Measurement Technique | Key Structural Features | Reference |
| Thiepin-Fused Heteroacenes | ||||
| THA1 | Qualitatively High | OFET | Thiepin-fused heteroacene with S-CH₃ substitution | Cai et al., 2013[1][2] |
| THA6 | Qualitatively Low | OFET | Thiepin-fused heteroacene with S-C₆H₁₃ substitution | Cai et al., 2013[1][2] |
| BTBT Derivatives (Alternatives) | ||||
| 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) | up to 43 | OFET | Dialkyl-substituted BTBT | Yuan et al. |
| 2-decyl-7-phenyl-[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-C10) | up to 22.4 | OFET | Phenyl and alkyl substituted BTBT | Lino et al. |
| C13-BTBT | up to 17.2 | OFET | Long-chain alkyl-substituted BTBT | Amin et al. |
| C12-Ph-BTBT | up to 8.7 | OFET | Phenyl and long-chain alkyl substituted BTBT | Not specified in snippets |
| Phenylacetylene-substituted BTBT derivative | 0.15 | OFET | Phenylacetylene-substituted BTBT | Not specified in snippets |
| Phenyl group linked BTBT derivative | up to ~0.03 | OFET | Phenyl group linked BTBT | Not specified in snippets |
Experimental Protocols
The determination of hole mobility in these materials predominantly relies on the fabrication and characterization of Organic Field-Effect Transistors (OFETs). A general experimental protocol for a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating small molecule semiconductors, is outlined below.
OFET Fabrication and Characterization Protocol
-
Substrate Preparation:
-
Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂, typically 300 nm) layer are used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.
-
The substrates are rigorously cleaned by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
To improve the interface quality, the SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), by immersing the substrate in an OTS solution.
-
-
Semiconductor Deposition:
-
The thiepin-fused heteroacene or alternative small molecule is dissolved in a suitable organic solvent (e.g., chloroform, toluene).
-
A thin film of the organic semiconductor is then deposited onto the treated substrate. Common deposition techniques for small molecules include:
-
Drop-casting: A solution of the material is dropped onto the substrate and the solvent is allowed to evaporate slowly.
-
Spin-coating: The substrate is rotated at high speed while the solution is dispensed, resulting in a uniform thin film.
-
Vacuum deposition: The material is thermally evaporated under high vacuum and deposited onto the substrate.
-
-
The substrate is often heated during or after deposition (annealing) to improve the crystallinity and molecular ordering of the semiconductor film.
-
-
Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au) for its high work function which facilitates hole injection, are deposited on top of the organic semiconductor film.
-
This is done through a shadow mask in a thermal evaporator to define the channel length (L) and channel width (W) of the transistor.
-
-
Electrical Characterization:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in an inert atmosphere) to exclude the influence of air and moisture.
-
The hole mobility (μ) is extracted from the transfer characteristics (drain current, IDS, versus gate voltage, VGS) in the saturation regime using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.
-
Logical Workflow for Assessing Hole Mobility
The process of assessing hole mobility in novel thiepin-fused heteroacenes can be visualized as a systematic workflow, from molecular design and synthesis to device fabrication and characterization.
Figure 1. Workflow for assessing hole mobility in thiepin-fused heteroacenes.
Structure-Property Relationships and Future Directions
The disparity in hole mobility between THA1 and THA6 underscores the critical role of molecular packing in determining the charge transport properties of thiepin-fused heteroacenes. The herringbone packing motif observed in THA1 is generally conducive to efficient intermolecular charge hopping, leading to higher mobility. In contrast, the different arrangement in THA6 results in poorer electronic coupling between adjacent molecules and consequently, lower hole mobility.[1][2]
For comparison, the high mobilities observed in BTBT derivatives are also a result of favorable solid-state packing, often characterized by close π-π stacking distances. The extensive research on BTBTs provides valuable insights for the future design of thiepin-fused heteroacenes. By strategically modifying the peripheral substituents of the thiepin-fused core, it may be possible to control the intermolecular interactions and promote more favorable packing arrangements, thereby enhancing hole mobility.
References
- 1. Thiepin-fused heteroacenes: simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiepin-fused heteroacenes: Simple synthesis, unusual structure, and semiconductors with less anisotropic behavior - Beijing Institute of Technology [pure.bit.edu.cn]
Comparative Analysis of Dibenzo[b,f]thiepine Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of a series of dibenzo[b,f]thiepine analogs. The information presented herein is based on a study by Ansari et al. (2015), which explores the synthesis and biological evaluation of these compounds as potential anti-breast cancer agents.[1][2]
The dibenzo[b,f]this compound scaffold has garnered interest in medicinal chemistry due to its structural similarity to tamoxifen, a well-known estrogen receptor (ER) modulator used in breast cancer therapy. The analogs discussed in this guide were designed to explore the structure-activity relationship (SAR) of this heterocyclic system, with the aim of identifying potent and selective anticancer agents.
Quantitative Data Summary: Anticancer Activity of Dibenzo[b,f]this compound Analogs
The in vitro antiproliferative activity of the synthesized dibenzo[b,f]this compound analogs was evaluated against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound ID | R | R' | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. MDA-MB-231 |
| 14a | H | H | > 50 | > 50 |
| 14b | OCH3 | H | 1.33 | 5 |
| 14c | H | OCH3 | 15 | 25 |
| 14d | OCH3 | OCH3 | 10 | 18 |
| Tamoxifen | - | - | 12.5 | 18.2 |
Structure-Activity Relationship Insights:
From the data presented, several key structure-activity relationships can be elucidated:
-
Substitution on the Phenyl Ring: The presence and position of methoxy (OCH3) groups on the pendant phenyl ring significantly influence the anticancer activity.
-
Mono-substitution: A single methoxy group at the para-position (compound 14b ) resulted in the most potent analog, with significantly lower IC50 values against both cell lines compared to the unsubstituted analog (14a ) and the standard drug, tamoxifen.[1]
-
Positional Isomers: Shifting the methoxy group to the meta-position (compound 14c ) led to a decrease in activity compared to the para-substituted analog.
-
Di-substitution: The presence of two methoxy groups (compound 14d ) also resulted in lower potency compared to the mono-para-substituted analog 14b .
-
Activity in ER-negative cells: Notably, the most potent compound, 14b , also demonstrated significant activity against the ER-negative MDA-MB-231 cell line, suggesting a mechanism of action that may not be solely dependent on the estrogen receptor.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the dibenzo[b,f]this compound analogs are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dibenzo[b,f]this compound analogs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Cell Treatment: MCF-7 cells are treated with the test compound (e.g., compound 14b at its IC50 concentration) for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: MCF-7 cells are treated with the test compound for a specified period.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action for the active dibenzo[b,f]this compound analogs and the general workflow for their biological evaluation.
References
- 1. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiepine and Azepine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of thiepine and azepine derivatives, two important classes of seven-membered heterocyclic compounds in drug discovery. By examining their physicochemical properties, biological activities, and therapeutic applications, supported by experimental data, this document aims to inform researchers and aid in the strategic design of novel therapeutics.
Physicochemical Properties
This compound and azepine derivatives, while both being seven-membered heterocycles, exhibit distinct physicochemical properties owing to the difference in their heteroatom—sulfur in this compound and nitrogen in azepine. These differences influence their conformation, aromaticity, and ultimately their interaction with biological targets.
| Property | This compound Derivatives | Azepine Derivatives | References |
| Heteroatom | Sulfur (S) | Nitrogen (N) | |
| Aromaticity | Generally antiaromatic or non-aromatic, leading to instability in the parent compound.[1] | Can exhibit varying degrees of aromaticity depending on the substitution and saturation. | |
| Conformation | Often adopts a boat-shaped conformation. | Can exist in various conformations, including boat and chair forms, contributing to their ability to bind to diverse targets. | |
| Stability | The parent this compound is thermally unstable and tends to extrude sulfur.[1] | Generally more stable than thiepines, with many derivatives being readily synthesized and isolated. | |
| Key Structural Motifs | Dibenzothiepines, Thienopyridines | Benzazepines, Dibenzazepines, Pyrrolo[1,2-a]azepines |
Comparative Biological Activities and Therapeutic Applications
Both this compound and azepine scaffolds have given rise to a multitude of biologically active compounds across various therapeutic areas. This section compares their efficacy in key areas, supported by quantitative data.
Anticancer Activity
Both this compound and azepine derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | References |
| This compound | Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck) | 10.8 | Hsp90 inhibitor | [2] |
| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast) | 11.7 | Hsp90 inhibitor | [2] | |
| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal) | 12.4 | Hsp90 inhibitor | [2] | |
| Thieno[2,3-d]pyrimidine derivative 17f | HCT-116 (Colorectal) | 2.80 | VEGFR-2 inhibitor | [3] | |
| Thieno[2,3-d]pyrimidine derivative 17f | HepG2 (Liver) | 4.10 | VEGFR-2 inhibitor | [3] | |
| Azepine | Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast) | 0.0107 | Not specified | |
| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colorectal) | 0.0211 | Not specified |
Antimicrobial Activity
This compound and azepine derivatives have been explored for their antibacterial and antifungal properties. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds.
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µg/mL) | References |
| This compound | Pyridobenzothis compound derivative | Weak antibacterial activity noted | - | |
| Azepine | Pyridobenzazepine derivative 8 | E. coli | 39-78 | |
| Pyridobenzazepine derivative 12 | C. albicans | 156-313 |
Central Nervous System (CNS) Activity
Dibenzothis compound and dibenzazepine derivatives are well-established scaffolds for drugs targeting the CNS, particularly as antipsychotics and antidepressants. Their activity is often mediated by their interaction with dopamine and serotonin receptors.
| Compound Class | Derivative Example | Receptor Target | Kᵢ (nM) | Therapeutic Application | References |
| This compound | Zotepine | Dopamine D₂ | 0.344 | Antipsychotic | [4][5] |
| Serotonin 5-HT₂ₐ | 0.85 | Antipsychotic | |||
| Azepine | Clozapine | Dopamine D₄ | 10-20 | Antipsychotic | |
| Serotonin 5-HT₂ₐ | 5.4 | Antipsychotic |
Alzheimer's Disease
Recent research has focused on azepine derivatives as potential therapeutics for Alzheimer's disease, targeting enzymes like β-secretase (BACE1).
| Compound Class | Derivative Example | Target | IC50 (nM) | References |
| Azepine | Piperazine derivative 6 | BACE1 | 0.18 | [6] |
| Compound 7 | BACE1 | 49 | [6] |
Signaling Pathways
The therapeutic effects of this compound and azepine derivatives are often attributed to their modulation of specific signaling pathways.
Azepine Derivatives and the Hedgehog Signaling Pathway
Certain azepine derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.
Caption: Inhibition of the Hedgehog pathway by an azepine derivative.
This compound Derivatives and the MAPK Signaling Pathway
Some this compound derivatives have been investigated as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cell proliferation and survival.
Caption: this compound derivative inhibiting the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the biological activity comparison.
Synthesis of a Thieno[3,2-b]pyridine Derivative
This protocol describes a general method for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via a Suzuki-Miyaura cross-coupling reaction.[7]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (starting material)
-
Appropriate (hetero)arylboronic acid or ester
-
PdCl₂(dppf)·CH₂Cl₂ (catalyst)
-
K₂CO₃ (base)
-
1,4-Dioxane (solvent)
-
Water
Procedure:
-
To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the (hetero)arylboronic acid/ester (1.2-1.5 equivalents), PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 equivalents), and K₂CO₃ (2-3 equivalents).
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound/azepine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Inoculum suspension adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Experimental and Drug Discovery Workflow
The discovery and development of novel this compound and azepine derivatives typically follow a structured workflow, from initial screening to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. google.com [google.com]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Thiepine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of thiepine and its derivatives. Given the inherent instability and reactivity of the parent this compound compound, all waste containing this compound must be handled as hazardous chemical waste. The following procedures are based on established guidelines for hazardous waste management and data from related, more stable this compound derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to handle all materials containing this compound with extreme caution. The parent this compound is known to be unstable and can decompose, potentially releasing sulfur and forming benzene.[1][2] this compound derivatives may also present significant health hazards.[3][4][5]
Personal Protective Equipment (PPE) and Handling:
-
Gloves and Eye Protection: Always wear chemical-resistant gloves (double-layered nitrile gloves are recommended) and safety goggles to prevent skin and eye contact.[6]
-
Lab Coat: A lab coat or apron is mandatory to protect from spills.
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][7]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8]
Quantitative Data Summary for this compound Derivatives
Specific quantitative safety data for the parent this compound is limited due to its instability. The following table summarizes key hazard information for related, more stable this compound derivatives, which should be used as a conservative guide.
| Chemical Name | CAS Number | Molecular Formula | Hazards | Disposal Considerations |
| Dothiepin Hydrochloride | 897-15-4 | C19H22ClNS | Harmful if swallowed.[3][4] | Dispose of as hazardous waste. Avoid contamination with oxidizing agents.[4] |
| Zotepine | 26615-21-4 | C18H18ClNOS | Harmful if swallowed. Very toxic to aquatic life.[5] | Dispose of as hazardous waste. Avoid release to the environment.[5] |
| Thiophene (related compound) | 110-02-1 | C4H4S | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[7] | Dispose of as flammable hazardous waste.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Ensure the container is kept closed except when adding waste.[9][10]
-
-
Liquid Waste:
-
Contaminated PPE:
Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound Waste" or the specific derivative), and the approximate quantity.[6][13]
-
Include the date when the waste was first added to the container.[6][9]
Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[9]
-
Segregate this compound waste from incompatible materials, especially oxidizing agents.[4][11]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Don appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[4]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.[6]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
Final Disposal
-
Arrange for the collection and disposal of all this compound-related hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary safety equipment.
Experimental Protocols
Protocol for Preparing this compound Waste for Disposal:
-
Objective: To safely containerize this compound-containing waste for removal by a certified hazardous waste management service.
-
Materials:
-
This compound-containing waste (solid, liquid, or contaminated materials)
-
Appropriate, labeled hazardous waste containers (HDPE)
-
Personal Protective Equipment (as listed above)
-
Inert absorbent material (for liquid waste stabilization if necessary)
-
Secondary containment bins
-
-
Methodology:
-
Working within a chemical fume hood, carefully transfer solid this compound waste into a designated solid hazardous waste container.
-
For liquid waste, if necessary to prevent splashing or reaction, slowly add an inert absorbent material to the liquid waste container.
-
Securely seal all waste containers.
-
Wipe the exterior of the containers to remove any external contamination.
-
Place the sealed primary containers into a secondary containment bin.
-
Store the contained waste in the designated hazardous waste accumulation area.
-
Contact your institution's EHS office to schedule a pickup.
-
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docsity.com [docsity.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling of Thiepine Derivatives
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Thiepine derivatives, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. Due to the inherent instability of the parent this compound, this information is extrapolated from data on related, more stable sulfur-containing heterocyclic compounds such as dibenzothiepines and thiophene.
Hazard Assessment
This compound and its derivatives are sulfur-containing heterocyclic compounds. The parent compound is thermally unstable and highly reactive.[1][2] Derivatives, particularly those with bulky substituents or fused benzene rings (benzothiepines and dibenzothiepines), exhibit greater stability and are utilized in pharmaceutical applications.[2] However, they still present potential hazards.
Based on data from related compounds like Dibenzo[b,e]thiepin-11(6H)-one and Thiophene, the primary hazards include:
-
Skin and Eye Irritation: Contact can cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[3]
-
Skin Sensitization: Some related compounds may cause an allergic skin reaction.[3]
-
Organ Toxicity: Thiophene may cause liver damage with high exposure.[3]
-
Flammability: Thiophene is a flammable liquid.[3] While many this compound derivatives are solids, their flammability should be considered.
No specific occupational exposure limits have been established for this compound or many of its derivatives.[3] Therefore, a conservative approach to minimize all routes of exposure is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound derivatives to prevent skin contact, eye exposure, and inhalation.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Double-gloving is recommended. | Prevents skin contact and absorption. Thiophene can be absorbed through the skin.[3] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[7] Chemical splash goggles or a face shield worn over safety glasses should be used when there is a risk of splashing or when handling larger quantities.[5][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Body Protection | A flame-resistant lab coat is essential. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls should be worn.[5][9] | Protects skin from contamination and potential ignition sources. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator is required.[10] | Minimizes inhalation of potentially harmful dust or vapors. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn.[5] | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound derivatives will minimize the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Always handle this compound derivatives in a well-ventilated laboratory, inside a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Remove all unnecessary items from the work area to prevent contamination and clutter.
-
For highly reactive or air-sensitive derivatives, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[12]
2. Handling Procedure:
-
Wear the appropriate PPE as outlined in the table above before handling the compound.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.
-
If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and avoid open flames, especially if flammable solvents are present.
-
Keep containers tightly closed when not in use.[11]
3. Spill Response:
-
In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).[13]
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11][13]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[13]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound derivatives, including unused product, contaminated labware, and PPE, must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).[13] |
| Liquid Waste (Solutions) | Collect in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[13] |
| Contaminated PPE and Labware | Dispose of gloves, disposable lab coats, weigh boats, and other contaminated items in a designated hazardous waste bag or container.[13] |
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the this compound derivative, and the date of generation.[13]
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[13]
-
Arrange for final disposal through your institution's EHS office or a licensed hazardous waste contractor.[13]
Visualized Workflow for Handling this compound Derivatives
The following diagram illustrates the logical steps for safely handling this compound derivatives, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound derivatives.
References
- 1. docsity.com [docsity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. angenechemical.com [angenechemical.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
